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  • Product: (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine
  • CAS: 1213021-49-8

Core Science & Biosynthesis

Foundational

Strategic Procurement and Application of (R)-4-Fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1213021-49-8) in Drug Development

Executive Summary The compound (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1213021-49-8) is a highly specialized, enantiomerically pure fluorinated building block. In modern medicinal chemistry, the strategic incorpo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1213021-49-8) is a highly specialized, enantiomerically pure fluorinated building block. In modern medicinal chemistry, the strategic incorporation of fluorine into benzofuran scaffolds has proven critical for modulating lipophilicity, metabolic stability, and target-binding affinity. This in-depth technical guide provides drug development professionals with a comprehensive framework for the synthesis, chiral resolution, rigorous quality control (QC), and biological application of this critical intermediate.

Structural & Mechanistic Rationale

The pharmacological value of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine lies in its precise structural features, each engineered to overcome specific pharmacokinetic and pharmacodynamic hurdles in drug design:

  • The Fluorine Effect (C4 Position): The substitution of hydrogen with fluorine at the C4 position of the benzofuran ring significantly alters the electronic distribution of the aromatic system. Fluorine's high electronegativity lowers the pKa of the adjacent amine, modulating its ionization state at physiological pH. Furthermore, the C-F bond provides a steric shield that blocks cytochrome P450-mediated metabolic oxidation at the highly reactive aromatic positions, thereby increasing the half-life of derived therapeutics [1].

  • Stereospecificity of the (R)-3-Amine: The 3-amino group serves as a versatile synthetic handle for the formation of amides, ureas, and sulfonamides. The (R)-configuration dictates the 3D spatial trajectory of these subsequent functional groups. In target-binding pockets (such as the cyclooxygenase-2 active site or β-amyloid aggregates), this specific stereochemistry is non-negotiable for achieving the required hydrogen-bonding geometry and avoiding steric clashes [2].

Synthesis & Chiral Resolution Workflows

Procuring enantiomerically pure (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine often requires the resolution of a racemic mixture. The following protocol details a self-validating workflow utilizing classical diastereomeric salt resolution, chosen for its scalability and high enantiomeric excess (ee) yield.

Step-by-Step Resolution Methodology
  • Racemate Preparation: The racemic amine is synthesized via the reductive amination of 4-fluorobenzofuran-3(2H)-one using ammonium acetate and sodium cyanoborohydride (NaCNBH₃) in methanol.

  • Diastereomeric Salt Formation: The racemic amine is dissolved in a hot mixture of ethanol and water. A chiral resolving agent, such as D-(-)-Tartaric acid , is added in a 1:1 molar ratio. Causality: D-Tartaric acid forms diastereomeric salts with the (R) and (S) amines, which possess distinctly different lattice energies and solubilities.

  • Fractional Crystallization: The solution is cooled slowly to room temperature. The (R)-amine tartrate salt preferentially crystallizes out of the solution due to its lower solubility in the EtOH/H₂O matrix, while the (S)-amine salt remains in the mother liquor.

  • Basification and Extraction: The isolated (R)-amine tartrate crystals are suspended in dichloromethane (DCM) and treated with 1M NaOH until the aqueous layer reaches pH 10. Causality: The strong base deprotonates the tartrate salt, liberating the free (R)-amine into the organic DCM layer, which is subsequently separated, dried over MgSO₄, and concentrated in vacuo.

ResolutionWorkflow N1 Racemic 4-fluoro-2,3-dihydrobenzofuran-3-amine N2 Add Chiral Resolving Agent (e.g., D-Tartaric Acid) N1->N2 N3 Diastereomeric Salt Formation N2->N3 N4 Fractional Crystallization (EtOH/H2O) N3->N4 N5 (R)-Amine Tartrate Salt (Precipitate) N4->N5 Crystallizes N6 (S)-Amine Tartrate Salt (Mother Liquor) N4->N6 Remains soluble N7 Basification (NaOH) & Organic Extraction N5->N7 N8 Pure (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine N7->N8

Workflow for the chiral resolution of racemic 4-fluoro-2,3-dihydrobenzofuran-3-amine.

Supplier Evaluation & Self-Validating Quality Control

When sourcing CAS 1213021-49-8 from commercial suppliers (e.g., BLDpharm [3]), researchers must implement a self-validating QC system. Relying solely on a Certificate of Analysis (CoA) is insufficient for sensitive asymmetric synthesis. The following QC protocol ensures both chemical and chiral integrity.

Self-Validating QC Protocol
  • Chemical Purity (RP-HPLC): Run the sample on a C18 Reverse-Phase column using a gradient of Water/Acetonitrile (with 0.1% TFA). A single sharp peak validates the absence of unreacted ketones or degradation products.

  • Chiral Purity (Chiral HPLC): This is the critical validation step for the resolution workflow. Use a Chiralcel OD-H column (cellulose-based stationary phase). Causality: The chiral stationary phase interacts differently with the (R) and (S) enantiomers via hydrogen bonding and π-π interactions, separating them. The (R)-enantiomer must show an enantiomeric excess (ee) of ≥98%.

  • Structural Identity (NMR & LC-MS): ¹H-NMR validates the proton backbone, while ¹⁹F-NMR (showing a distinct singlet/multiplet depending on coupling) confirms the exact position of the fluorine atom. LC-MS confirms the exact mass (M+H⁺ ≈ 154.15 m/z).

Table 1: Standardized Supplier QC Metrics for CAS 1213021-49-8
Analytical ParameterMethodology / InstrumentAcceptance CriteriaPurpose / Causality
Chemical Purity RP-HPLC (C18 Column, UV 254 nm)≥ 97.0% (Area %)Ensures absence of synthetic byproducts.
Chiral Purity (ee) Chiral HPLC (Chiralcel OD-H)≥ 98.0% eeValidates the success of chiral resolution.
Molecular Mass LC-MS (ESI+)[M+H]⁺ = 154.15 ± 0.1Confirms molecular formula (C₈H₈FNO).
Structural Identity ¹H-NMR and ¹⁹F-NMR (400 MHz)Conforms to structureVerifies regiochemistry of the fluorine atom.

Applications in Drug Development & Pathway Modulation

Derivatives synthesized from (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine have demonstrated profound utility in two primary therapeutic areas: Oncology/Inflammation and Neuroimaging.

Anti-Inflammatory and Anticancer Therapeutics

Fluorinated benzofuran and dihydrobenzofuran derivatives act as potent anti-inflammatory agents. In macrophage models stimulated by lipopolysaccharides (LPS), these compounds inhibit the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). This targeted inhibition drastically decreases the secretion of downstream inflammatory mediators such as Prostaglandin E2 (PGE2) and Nitric Oxide (NO) [1]. Because chronic inflammation is a known driver of tumorigenesis, these derivatives also exhibit anticancer properties, notably downregulating the antiapoptotic protein Bcl-2 and inducing PARP-1 cleavage in colorectal adenocarcinoma cell lines [1].

Pathway Stimulus Inflammatory Stimulus (LPS / Zymosan) Macrophage Macrophage Activation Stimulus->Macrophage Enzymes Upregulation of COX-2 & NOS2 Macrophage->Enzymes Mediators Production of PGE2 & NO Enzymes->Mediators Inflammation Chronic Inflammation & Tumorigenesis Mediators->Inflammation Drug (R)-4-fluoro-2,3-dihydrobenzofuran Derivatives Drug->Enzymes Inhibits Expression Drug->Mediators Decreases Secretion

Mechanism of action for fluorinated benzofuran derivatives in inflammatory pathways.

PET Imaging in Alzheimer's Disease

The lipophilic nature and compact size of fluorinated benzofurans make them exceptional candidates for crossing the blood-brain barrier. When radiolabeled with Fluorine-18 (¹⁸F), derivatives of this scaffold demonstrate high-affinity binding (nanomolar Ki​ values) to β-amyloid (Aβ₁₋₄₂) aggregates. In vivo studies utilizing transgenic mouse models (Tg2576) have shown that these ¹⁸F-labeled tracers provide high-contrast Positron Emission Tomography (PET) imaging of β-amyloid plaques, serving as a critical diagnostic tool for Alzheimer's Disease [2].

References

  • Title: Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains Source: ACS Medicinal Chemistry Letters (American Chemical Society) URL: [Link]

Exploratory

(R)-4-fluoro-2,3-dihydro-1-benzofuran-3-amine HCl salt molecular weight

An In-Depth Technical Guide to (R)-4-fluoro-2,3-dihydro-1-benzofuran-3-amine HCl Salt: Properties, Synthesis, and Applications Abstract (R)-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a specialized chemica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (R)-4-fluoro-2,3-dihydro-1-benzofuran-3-amine HCl Salt: Properties, Synthesis, and Applications

Abstract

(R)-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a specialized chemical entity belonging to the class of fluorinated benzofurans. The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds.[1][2] The strategic introduction of a fluorine atom can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile, often leading to improved metabolic stability and target binding affinity.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, analytical characterization methods, and potential applications of (R)-4-fluoro-2,3-dihydro-1-benzofuran-3-amine HCl salt for researchers, scientists, and professionals in drug development.

Introduction

Benzofuran derivatives are a cornerstone in the field of medicinal chemistry, exhibiting a wide array of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][5] These compounds are prevalent in both natural products and synthetically developed pharmaceuticals.[1] The versatility of the benzofuran core allows for extensive chemical modification to modulate its biological function.

A key strategy in modern drug design is the incorporation of fluorine atoms into lead compounds.[4] This "fluorine editing" can profoundly alter key properties such as lipophilicity, pKa, and metabolic stability, thereby optimizing a drug candidate's profile.[3] The compound (R)-4-fluoro-2,3-dihydro-1-benzofuran-3-amine combines the established benzofuran scaffold with the benefits of fluorination and a chiral amine, making it a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-4-fluoro-2,3-dihydro-1-benzofuran-3-amine HCl salt is fundamental for its application in research and development. The key properties are summarized in the table below.

PropertyValueSource(s)
Compound Name (R)-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride[6]
Molecular Formula C₈H₉ClFNO[6][7]
Molecular Weight 189.61 g/mol [6][7]
CAS Number 2102410-88-6[6]
Appearance Solid or liquid[8]
Purity ≥98%[6]
Storage Conditions Sealed in dry, 2-8°C[6]
Topological Polar Surface Area (TPSA) 35.25 Ų[6]
logP 1.6397[6]
Free Base MW 153.16 g/mol [8][9]
Free Base CAS 1213021-49-8[9]

Synthesis and Manufacturing

The synthesis of 3-aminobenzofuran derivatives is a topic of significant interest in organic chemistry.[10][11] While a specific, published route for (R)-4-fluoro-2,3-dihydro-1-benzofuran-3-amine HCl was not found in the provided search results, a scientifically sound pathway can be proposed based on established chemical transformations for analogous structures.[3][12][13]

The proposed synthesis begins with a suitable fluorinated phenol and proceeds through cyclization to form the dihydrobenzofuran ring, followed by the introduction of the amine functionality. Chiral resolution or an asymmetric synthesis step is crucial to obtain the desired (R)-enantiomer.

Proposed Synthetic Workflow

Synthetic Workflow A 2-Bromo-6-fluorophenol (Starting Material) B Allylation A->B Allyl bromide, K2CO3 C 1-Allyloxy-2-bromo-6-fluorobenzene B->C D Claisen Rearrangement C->D Heat E 2-Allyl-6-bromo-4-fluorophenol D->E F Intramolecular Cyclization (e.g., via hydrobromination/cyclization) E->F 1. HBr 2. Base G 3-(Bromomethyl)-4-fluoro-2,3-dihydrobenzofuran F->G H Azide Substitution G->H NaN3 I 3-(Azidomethyl)-4-fluoro-2,3-dihydrobenzofuran H->I J Reduction of Azide I->J H2, Pd/C or LiAlH4 K Racemic 4-Fluoro-2,3-dihydrobenzofuran-3-amine J->K L Chiral Resolution (e.g., with tartaric acid) K->L M (R)-4-Fluoro-2,3-dihydrobenzofuran-3-amine L->M N Salt Formation (HCl) M->N HCl in Ether O (R)-4-Fluoro-2,3-dihydro-1-benzofuran-3-amine HCl (Final Product) N->O

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Allylation of 2-Bromo-6-fluorophenol: To a solution of 2-bromo-6-fluorophenol in acetone, add potassium carbonate followed by the dropwise addition of allyl bromide. Reflux the mixture for 12-18 hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Claisen Rearrangement: The resulting 1-allyloxy-2-bromo-6-fluorobenzene is heated neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to induce a thermal Claisen rearrangement, yielding 2-allyl-6-bromo-4-fluorophenol.

  • Cyclization: The rearranged phenol is subjected to an intramolecular cyclization. This can be achieved through various methods, such as treatment with a source of electrophilic bromine followed by base-mediated ring closure to form the dihydrofuran ring.

  • Introduction of the Amine: The resulting 3-(halomethyl) intermediate is treated with sodium azide to form the corresponding azide. Subsequent reduction of the azide, commonly using catalytic hydrogenation (H₂, Pd/C) or a reducing agent like lithium aluminum hydride, affords the racemic amine.

  • Chiral Resolution: The racemic mixture is resolved using a chiral resolving agent, such as a tartaric acid derivative, to separate the (R) and (S) enantiomers.

  • Salt Formation: The isolated (R)-enantiomer (free base) is dissolved in a suitable solvent like diethyl ether, and a solution of hydrogen chloride in ether is added to precipitate the final hydrochloride salt, which is then filtered and dried.

Analytical Characterization and Quality Control

To ensure the identity, purity, and enantiomeric integrity of (R)-4-fluoro-2,3-dihydro-1-benzofuran-3-amine HCl, a suite of analytical techniques is employed. These methods are essential for quality control in both research and manufacturing settings.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of aromatic and aliphatic protons, showing characteristic splitting patterns due to fluorine-proton coupling.

    • ¹³C NMR: Will show distinct signals for each carbon atom, with the carbon attached to the fluorine exhibiting a large C-F coupling constant.

    • ¹⁹F NMR: A singlet or multiplet in the typical range for an aryl fluoride will confirm the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio of the molecular ion.[15]

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC: Used to determine the chemical purity of the compound by separating it from any impurities or starting materials.

    • Chiral HPLC: This is a critical validation step. Using a chiral stationary phase, this method separates the (R) and (S) enantiomers to determine the enantiomeric excess (e.e.) of the final product.

Analytical Workflow

Analytical Workflow cluster_structure Structural Confirmation cluster_purity Purity Assessment HNMR ¹H NMR Structure_Confirmed Structure Verified HNMR->Structure_Confirmed CNMR ¹³C NMR CNMR->Structure_Confirmed FNMR ¹⁹F NMR FNMR->Structure_Confirmed MS Mass Spectrometry (HRMS) MS->Structure_Confirmed HPLC Reversed-Phase HPLC Purity_Confirmed Purity & Enantiomeric Excess Verified HPLC->Purity_Confirmed Chiral_HPLC Chiral HPLC Chiral_HPLC->Purity_Confirmed Sample (R)-4-fluoro-2,3-dihydro-1-benzofuran-3-amine HCl Sample->HNMR Identity Sample->CNMR Identity Sample->FNMR Identity Sample->MS Identity Sample->HPLC Purity Sample->Chiral_HPLC Purity

Caption: Standard workflow for analytical characterization.

Applications in Research and Drug Development

While specific biological data for (R)-4-fluoro-2,3-dihydro-1-benzofuran-3-amine HCl is not extensively published, its structural motifs suggest significant potential in drug discovery. Benzofuran derivatives are known to interact with a wide range of biological targets.[16][17]

  • Central Nervous System (CNS) Disorders: Many amine-containing heterocyclic compounds are potent modulators of CNS targets, such as serotonin (5-HT), dopamine, and norepinephrine receptors and transporters. The specific stereochemistry and fluorination of this compound could impart high affinity and selectivity for a particular CNS target, making it a candidate for developing treatments for depression, anxiety, or neurodegenerative diseases.

  • Oncology: Certain benzofuran derivatives have shown promise as anticancer agents, for instance, by inhibiting key signaling pathways like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is crucial for tumor angiogenesis.[2]

  • Antimicrobial Agents: The benzofuran scaffold is present in compounds with antibacterial and antifungal properties.[5] The electron-withdrawing nature of the fluorine atom could enhance interactions with microbial targets, potentially leading to the development of new anti-infective drugs.

Hypothetical Mechanism of Action: CNS Receptor Modulation

As a chiral amine, the compound is a prime candidate for interaction with G-protein coupled receptors (GPCRs) in the brain, such as serotonin receptors. The (R)-enantiomer could provide the specific three-dimensional orientation required for potent and selective binding to the receptor's active site.

Hypothetical Signaling Pathway Compound (R)-4-fluoro-2,3-dihydro- 1-benzofuran-3-amine Receptor Serotonin Receptor (e.g., 5-HT₂A) Compound->Receptor Binds & Modulates G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses (e.g., Neuronal Excitability) Ca_Release->Downstream PKC->Downstream

Caption: Hypothesized modulation of a CNS signaling pathway.

Conclusion

(R)-4-fluoro-2,3-dihydro-1-benzofuran-3-amine HCl salt is a well-defined chemical entity with significant potential as a building block in medicinal chemistry. Its unique combination of a benzofuran core, a chiral amine, and a fluorine substituent provides a strong foundation for the development of novel therapeutics. This guide has detailed its key physicochemical properties, outlined a plausible synthetic strategy and the necessary analytical controls, and explored its potential applications in drug discovery. Further investigation into the biological activities of this compound and its derivatives is warranted to fully realize its therapeutic promise.

References

  • Benchchem. (n.d.). Navigating the Synthesis of 4-Fluoro-3-methylbenzofuran: A Technical Guide. Benchchem.
  • Dai, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.
  • Zhang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules.
  • Ambeed, Inc. (n.d.). (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine.
  • ChemScene. (n.d.). (r)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride.
  • ChemScene. (n.d.). 7-Fluoro-2,3-dihydrobenzofuran-3-amine hcl.
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.
  • Saleh, T. S., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances.
  • BLDpharm. (n.d.). (R)-4-Fluoro-2,3-dihydrobenzofuran-3-amine.
  • ResearchGate. (2015). (PDF) Benzofurans: A new profile of biological activities.
  • Fluorochem. (n.d.). (3r)-4,7-difluoro-2,3-dihydro-1-benzofuran-3-amine.
  • Busardò, F. P., et al. (2017). Intoxication caused by new psychostimulants: analytical methods to disclose acute and chronic use of benzofurans and ethylphenidate. International Journal of Legal Medicine.
  • Benchchem. (n.d.). Potential Pharmacological Applications of 4-Fluoro-3-methylbenzofuran: A Technical Guide. Benchchem.
  • Google Patents. (n.d.). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
  • PubChem. (n.d.). 4-Fluorobenzohydrazide. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). 4,6-difluoro-2,3-dihydro-1-benzofuran-3-one.
  • Iacovino, R., et al. (n.d.). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. Molecules.
  • Hariss, L., et al. (2016). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Synlett.
  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of benzofuro[3,2-b]indoline amines via deamination-interrupted Fischer indolization and their unexpected reactivity towards nucleophiles.
  • ResearchGate. (2026). (PDF) Reactivity of Benzofuran Derivatives.
  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry.

Sources

Foundational

Difference between (R) and (S) 4-fluoro-2,3-dihydrobenzofuran-3-amine

An in-depth technical analysis of the stereochemical dynamics, synthesis, and application of 4-fluoro-2,3-dihydrobenzofuran-3-amine in modern drug discovery. Executive Summary: The Imperative of Chirality In the developm...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the stereochemical dynamics, synthesis, and application of 4-fluoro-2,3-dihydrobenzofuran-3-amine in modern drug discovery.

Executive Summary: The Imperative of Chirality

In the development of targeted therapeutics, the spatial orientation of a molecule is as critical as its elemental composition. 4-Fluoro-2,3-dihydrobenzofuran-3-amine is a privileged, chiral building block frequently utilized in the synthesis of highly selective kinase inhibitors and metabolic enzyme modulators[1],[2].

The presence of a stereocenter at the C3 position of the dihydrobenzofuran ring yields two distinct enantiomers: the (R) and (S) configurations. As a Senior Application Scientist, I emphasize that treating this compound as a mere racemate in drug development is a critical failure point. The biological targets for derivatives of this amine—such as Janus Kinase 3 (JAK3) and Ketohexokinase (KHK)—possess highly asymmetric binding pockets[3],[2]. The precise stereochemistry of the C3-amine dictates the trajectory of the attached pharmacophores, directly controlling hydrogen bonding with the target's hinge region and determining whether the molecule acts as a potent inhibitor or an inactive bystander.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of both enantiomers is the first step in designing a robust synthetic and analytical workflow. While their scalar properties (like mass and polar surface area) are identical in an achiral environment, their commercial availability often dictates different salt forms for stability.

Table 1: Comparative Physicochemical Properties of (R) and (S) Enantiomers

Property(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine(R)-4-Fluoro-2,3-dihydrobenzofuran-3-amine HCl
CAS Number 1213519-46-0[4],[5]2102410-88-6[6],[7]
Molecular Formula C₈H₈FNO[8]C₈H₉ClFNO[6]
Molecular Weight 153.15 g/mol [8]189.61 g/mol [6]
Calculated LogP 1.64[6]1.64 (as free base)[6]
TPSA 35.25 Ų[6]35.25 Ų[6]
H-Bond Donors / Acceptors 1 / 2[6]1 / 2[6]
Storage Conditions 2-8°C, inert atmosphere, dark[4]2-8°C, sealed, dry[6]

Synthetic Methodologies & Chiral Resolution

The de novo synthesis of 4-fluoro-2,3-dihydrobenzofuran-3-amine typically proceeds via the reduction of its corresponding oxime. Because this reduction generates a racemic mixture, a subsequent chiral resolution step is mandatory to isolate the (R) and (S) enantiomers[1].

Workflow Oxime 4-Fluoro-2,3-dihydrobenzofuran-3-one oxime (Starting Material) Reduction Reduction via Aluminum Amalgam (THF, Reflux, 24h) Oxime->Reduction Al/Hg Racemate Racemic 4-Fluoro-2,3-dihydrobenzofuran-3-amine (Intermediate) Reduction->Racemate Resolution Chiral Resolution (Preparative Chiral HPLC) Racemate->Resolution REnant (R)-Enantiomer CAS: 2102410-88-6 Resolution->REnant Peak 1 SEnant (S)-Enantiomer CAS: 1213519-46-0 Resolution->SEnant Peak 2

Workflow for the synthesis and chiral resolution of 4-fluoro-2,3-dihydrobenzofuran-3-amine.

Protocol 1: Aluminum Amalgam Reduction of the Oxime

Causality: Aluminum amalgam (Al/Hg) is selected as the reducing agent because it is exceptionally mild. Harsher reducing agents (like LiAlH₄) risk cleaving the sensitive C-F bond or opening the dihydrobenzofuran ether ring. Al/Hg selectively reduces the C=N-OH bond to a primary amine[1].

Step-by-Step Procedure:

  • Preparation of Al/Hg: Take 1.0 g of polished aluminum foil and cut it into small strips. Sequentially dip the strips into a 2% aqueous HgCl₂ solution for 15-30 seconds, wash with distilled water, and finally rinse with anhydrous Tetrahydrofuran (THF)[1].

  • Reaction Setup: Dissolve 0.48 g of 4-fluoro-2,3-dihydrobenzofuran-3-one oxime in 40 mL of anhydrous THF in a round-bottom flask purged with Argon[1].

  • Reduction: Quickly add the freshly prepared aluminum amalgam to the THF solution.

  • Reflux: Heat the mixture to reflux for 24 hours under a continuous Argon atmosphere[1].

  • Validation Check: Observe the bottom of the flask. The reaction is proceeding correctly if "shiny mercury beads" appear, indicating the consumption of the aluminum and the release of elemental mercury[1]. Monitor via TLC (Hexane/EtOAc) until the oxime spot disappears.

  • Workup: Cool the mixture to room temperature, filter through a pad of Celite to remove metal residues, and concentrate the filtrate under reduced pressure to yield racemic 4-fluoro-2,3-dihydrobenzofuran-3-amine[1].

Protocol 2: Preparative Chiral HPLC Resolution

Causality: To separate the racemate, we must exploit transient diastereomeric interactions. Using a chiral stationary phase (CSP) like immobilized amylose allows one enantiomer to bind more tightly than the other, achieving baseline separation.

Step-by-Step Procedure:

  • Column Selection: Utilize a Chiralpak AD-H (or equivalent) preparative column.

  • Mobile Phase: Prepare a mixture of Hexane and Isopropanol (e.g., 90:10 v/v). Critical Addition: Add 0.1% diethylamine (DEA) to the mobile phase. Causality: The basic modifier suppresses peak tailing caused by secondary interactions between the primary amine of our compound and residual silanols on the silica support.

  • Injection: Dissolve the racemic amine in the mobile phase and inject it into the system.

  • Collection & Validation: Collect the two distinct peaks. Validate the enantiomeric excess (ee) of each fraction using an analytical chiral HPLC run. A self-validating system requires an ee of >99% before proceeding to downstream drug synthesis.

Mechanistic Causality in Target Binding

The isolated (R) and (S) enantiomers serve as foundational scaffolds for synthesizing advanced therapeutics. Their stereochemistry directly impacts two major pharmacological pathways:

A. JAK3 Inhibition (Immunosuppression)

Derivatives of 4-fluoro-2,3-dihydrobenzofuran-3-amine (such as purine and imidazopyridine conjugates) are potent inhibitors of Janus Kinase 3 (JAK3)[1]. JAK3 is a critical regulator of IgE-mediated mast cell responses and cytokine signaling[3]. Inhibiting JAK3 is a validated strategy for treating Graft-Versus-Host Disease (GVHD), allergic rhinitis, and autoimmune disorders[3],[9].

Stereochemical Impact: The C3 chiral center determines how the inhibitor docks into the ATP-binding cleft of JAK3. The correct enantiomer aligns the purine/imidazopyridine core with the kinase hinge region for critical hydrogen bonding, while the fluorine atom occupies a specific hydrophobic sub-pocket, enhancing selectivity over other JAK family members (JAK1/JAK2).

JAK3_Inhibition Cytokine Cytokine (e.g., IL-2, IL-4) Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Kinase (Active) Receptor->JAK3 STAT STAT Proteins (Phosphorylated) JAK3->STAT Immune Immune Response (GVHD / Allergy) STAT->Immune Inhibitor Chiral Inhibitor (Benzofuran-3-amine deriv.) Inhibitor->JAK3 Stereospecific Blockade

Mechanism of action for JAK3 inhibition utilizing chiral benzofuran-3-amine derivatives.

B. KHK Inhibition (Metabolic Disorders)

Recent advancements also utilize this chiral amine in the synthesis of Ketohexokinase (KHK) inhibitors[2]. KHK is responsible for the unregulated metabolism of fructose, leading to rapid ATP depletion and contributing to non-alcoholic fatty liver disease (NAFLD)[2]. The (R) or (S) configuration of the benzofuran derivative is highly specific to the KHK active site, preventing the phosphorylation of fructose without triggering negative feedback loops[2].

Conclusion

The differentiation between (R) and (S) 4-fluoro-2,3-dihydrobenzofuran-3-amine is not merely a structural technicality; it is the defining factor in the efficacy of the resulting active pharmaceutical ingredients (APIs). By employing highly selective reduction techniques (like Al/Hg amalgams) and rigorous chiral resolution workflows, drug development professionals can ensure that the synthesized kinase and metabolic inhibitors achieve optimal target engagement and therapeutic success.

Sources

Exploratory

Novel Fluorinated Dihydrobenzofuran Scaffolds: A Strategic Asset in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Beyond the Flatland of Traditional Scaffolds In the landscape of medicinal chemistry, the quest for novel molecular ar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Flatland of Traditional Scaffolds

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer superior pharmacological properties is relentless. Among the privileged heterocyclic systems, the 2,3-dihydrobenzofuran core has consistently demonstrated its value, appearing in a multitude of biologically active natural products and synthetic compounds.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituents, making it an ideal scaffold for probing interactions within complex biological targets.[4] This guide moves beyond the foundational scaffold to explore a powerful strategic modification: the incorporation of fluorine. The judicious placement of fluorine atoms on the dihydrobenzofuran core is not a mere substitution; it is a transformative tool for fine-tuning molecular properties to overcome pervasive challenges in drug development, from metabolic instability to poor bioavailability.[5][6] This document serves as a technical guide for researchers, elucidating the rationale, synthetic strategies, and pharmacological implications of leveraging fluorinated dihydrobenzofuran scaffolds in the pursuit of next-generation therapeutics.

The Strategic Imperative of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with fluorinated compounds representing a significant portion of all approved pharmaceuticals.[7][8][9][10] This is not accidental but a direct consequence of fluorine's unique atomic properties, which are profoundly different from hydrogen and other halogens.[11] Understanding these effects is critical to rationally designing potent and effective drug molecules.

The C-F bond is the strongest single bond to carbon, which has profound implications for metabolic stability.[7][9] Sites on a molecule that are susceptible to oxidative metabolism by cytochrome P450 enzymes can be effectively "blocked" by replacing a C-H bond with a C-F bond, thereby increasing the drug's half-life and bioavailability.[6][12] Furthermore, as the most electronegative element, fluorine exerts a powerful inductive effect, which can significantly lower the pKa of nearby basic functional groups, such as amines.[6][7] This modulation is a critical tool for optimizing a compound's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and ability to engage with its biological target.[12]

Diagram: The Causality of Fluorine's Influence

Fluorine_Effects Fluorine Fluorine Incorporation Properties Unique Atomic Properties Fluorine->Properties StrongBond High C-F Bond Strength (~116 kcal/mol) Properties->StrongBond HighEN High Electronegativity (Pauling Scale: 3.98) Properties->HighEN H_Bioisostere Bioisostere for Hydrogen Properties->H_Bioisostere Metabolic Increased Metabolic Stability StrongBond->Metabolic Blocks CYP450 Oxidation pKa pKa Modulation HighEN->pKa Inductive Effect Conformation Conformational Control H_Bioisostere->Conformation Gauche Effect Binding Altered Binding Affinity pKa->Binding Optimizes Target Interactions Conformation->Binding Optimizes Target Interactions Synthesis_Workflow Start Fluorinated Phenol or Alkene Precursor Method1 Transition-Metal Catalysis (e.g., Pd, Rh, Cu) Start->Method1 Method2 [3+2] Cycloaddition Start->Method2 Method3 Photocatalysis (Visible Light) Start->Method3 Product Fluorinated Dihydrobenzofuran Scaffold Method1->Product Method2->Product Method3->Product

Caption: Key synthetic routes to the target fluorinated dihydrobenzofuran scaffold.

Pharmacological Significance and Application

The fusion of the dihydrobenzofuran scaffold with fluorine atoms has yielded compounds with promising activity across several therapeutic areas. The rigid core correctly orients the fluorinated motifs, allowing them to exert their full electronic and steric influence within a target's binding site.

  • Anti-Inflammatory and Anticancer Agents: Fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory effects. [13][14]Studies have shown that certain compounds can suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of key enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). [14]The same study highlighted promising anticancer effects in human colorectal adenocarcinoma cells, suggesting a dual role in combating inflammation-driven cancers. [14]The presence of fluorine was suggested to enhance these biological effects. [14]* Antiprotozoal Activity: Synthetic dihydrobenzofuran neolignans have been explored as agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. [15]While this specific study did not focus on fluorinated analogs, it establishes the scaffold's validity as a starting point for designing novel antiparasitic agents, where fluorine could be introduced to enhance metabolic stability and potency.

  • Central Nervous System (CNS) Applications: The ability of fluorine to modulate lipophilicity and block metabolism is particularly valuable for CNS drug discovery, where crossing the blood-brain barrier is a major hurdle. [8][12]While specific fluorinated dihydrobenzofuran CNS drugs are not yet prevalent, the scaffold is present in CNS-active compounds, and fluorination represents a logical optimization strategy. [16]

    Compound Class Therapeutic Area Mechanism of Action (Observed/Proposed) Reference
    Fluorinated Dihydrobenzofurans Anti-inflammatory Inhibition of COX-2 and NOS2 expression; decreased secretion of inflammatory mediators (IL-6, PGE2). [14]
    Fluorinated Benzofurans Anticancer Inhibition of Bcl-2; induction of PARP-1 cleavage and DNA fragmentation in HCT116 cells. [14]

    | Dihydrobenzofuran Lignans | Antitumor | Inhibition of tubulin polymerization, interacting at the colchicine binding site. | [17]|

Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Functionalization

This protocol provides a representative method for the synthesis of a 2,3-dihydrobenzofuran derivative, adapted from principles described in the literature. [1]This approach is valued for its efficiency and broad substrate scope.

Objective: To synthesize a 2,3-dihydrobenzofuran scaffold via an intramolecular palladium-catalyzed C(sp³)–H and C(sp²)–H coupling reaction.

Materials & Reagents:

  • Substituted alkyl phenyl ether (starting material)

  • Palladium(II) acetate [Pd(OAc)₂] (catalyst)

  • 1,4-Benzoquinone (BQ) (oxidant)

  • Silver acetate (AgOAc) (co-oxidant)

  • Lithium acetate (LiOAc) (base)

  • Anhydrous solvent (e.g., 1,2-dichloroethane or tert-amyl alcohol)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

  • Silica gel for column chromatography

Self-Validating System & Causality:

  • Catalyst Choice: Palladium(II) acetate is chosen for its proven efficacy in mediating C-H activation cycles.

  • Oxidant System: A combination of benzoquinone and silver acetate is used. BQ acts as the stoichiometric oxidant to regenerate the active Pd(II) species from the Pd(0) intermediate formed after reductive elimination. AgOAc often accelerates this re-oxidation and can act as a halide scavenger if trace impurities are present. This ensures catalytic turnover and prevents catalyst deactivation.

  • Base: LiOAc serves as a mild base, which is crucial for the C-H activation step without promoting unwanted side reactions.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst, ensuring reproducibility and high yields.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add the alkyl phenyl ether substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), 1,4-benzoquinone (1.2 mmol), AgOAc (1.0 mmol), and LiOAc (1.0 mmol).

  • Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas (N₂ or Ar) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent (5 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2,3-dihydrobenzofuran product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Future Perspectives and Conclusion

The strategic incorporation of fluorine into the privileged dihydrobenzofuran scaffold represents a fertile ground for drug discovery. The convergence of increasingly sophisticated synthetic methods—particularly in late-stage C-H fluorination—with a deeper understanding of fluorine's bioisosteric properties will continue to drive innovation. [18][19]Future work will likely focus on creating more complex, stereochemically defined fluorinated dihydrobenzofurans to probe chiral recognition sites in biological targets. The development of novel fluorinated motifs beyond simple substitution will further expand the chemical space available to medicinal chemists.

References

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC - NIH.
  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. PMC.
  • Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI.
  • Structures of benzofuran and dihydrobenzofuran derivatives. ResearchGate.
  • Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. ResearchGate.
  • Fluorine in drug discovery: Role, design and case studies. ResearchGate.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.
  • Synthesis and Biological Evaluation of Dihydrobenzofuran Lignans and Related Compounds as Potential Antitumor Agents that Inhibit Tubulin Polymerization. Journal of Medicinal Chemistry - ACS Publications.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC.
  • Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Request PDF.
  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers.
  • Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed.
  • Key developments in fluorinated heterocycles. Taylor & Francis Online.
  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate.
  • Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Semantic Scholar.
  • Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega.
  • CAS 496-16-2: Dihydrobenzofuran. CymitQuimica.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
  • Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. PubMed.
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing).
  • Exploring Synthetic Dihydrobenzofuran and Benzofuran Neolignans as Antiprotozoal Agents against Trypanosoma cruzi. MDPI.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. ResearchGate.
  • Case studies of fluorine in drug discovery. Request PDF.
  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online.
  • SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS. HETEROCYCLES.

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Foundational

Advanced Chemical Safety & Handling Whitepaper: (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine

Executive Summary & Structural Significance In modern drug discovery, chiral fluorinated building blocks are highly sought after for their ability to modulate pharmacokinetic properties, such as lipophilicity and metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In modern drug discovery, chiral fluorinated building blocks are highly sought after for their ability to modulate pharmacokinetic properties, such as lipophilicity and metabolic stability. (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine (and its hydrochloride salt, CAS [1]) is a prime example of such a scaffold.

Handling this compound requires moving beyond standard safety data sheets (SDS). As a primary amine attached to a fluorinated benzofuran ring, the molecule exhibits a unique interplay of nucleophilicity and lipophilicity. This whitepaper provides an in-depth, mechanistic guide to the physicochemical profiling, toxicological hazards, and self-validating protocols necessary for the safe and effective utilization of this compound in high-throughput synthesis and pharmaceutical development.

Physicochemical Profiling & Structural Dynamics

Understanding the macroscopic hazards of a chemical begins with its microscopic structural dynamics. The primary amine group acts as a strong hydrogen bond donor and acceptor, making the free base susceptible to atmospheric oxidation and moisture degradation. Conversely, the fluorine atom at the 4-position exerts an electron-withdrawing inductive effect, subtly lowering the pKa of the amine compared to non-fluorinated analogs, while simultaneously increasing the molecule's overall lipophilicity.

To stabilize the compound for long-term storage, it is frequently synthesized and distributed as a hydrochloride (HCl) salt. The quantitative data below summarizes the critical properties of both forms.

Table 1: Physicochemical & Structural Properties
PropertyFree BaseHydrochloride (HCl) SaltMechanistic Relevance in Handling
CAS Number N/A (S-enantiomer: 1213519-46-0)2102410-88-6Ensures precise batch tracking and regulatory compliance.
Molecular Formula C₈H₈FNOC₈H₉ClFNOAddition of HCl neutralizes the reactive amine lone pair.
Molecular Weight 153.15 g/mol 189.61 g/mol Critical for exact stoichiometric calculations in synthesis.
Physical State Solid or LiquidCrystalline SolidThe salt form prevents aerosolization and improves bench stability.
Storage Temp 2-8°C (Inert Atmosphere)2-8°C (Desiccated)Prevents thermal degradation and atmospheric carbon dioxide capture (carbamate formation).
Purity Target ≥ 97%≥ 98%High purity is required to prevent catalytic poisoning in downstream cross-coupling reactions.

Data synthesized from authoritative chemical catalogs including [2] and [3].

Mechanistic Toxicology & Hazard Assessment

Standard SDS documentation lists hazards without explaining the why. By understanding the causality behind the Globally Harmonized System (GHS) classifications, researchers can better anticipate and mitigate risks.

  • H302 (Harmful if swallowed): The fluorinated benzofuran core grants the molecule high membrane permeability. Upon ingestion, it rapidly crosses the gastric mucosa, leading to systemic circulation of the bioactive amine.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The free base form of the amine is alkaline. When it contacts physiological moisture (sweat, tears), it causes localized pH elevation. This leads to the saponification of lipid bilayers and the denaturation of structural proteins in the epidermis and cornea.

  • H335 (May cause respiratory irritation): Inhalation of the fine crystalline dust (especially the HCl salt) deposits highly concentrated, localized acidic micro-environments in the respiratory tract as the salt dissociates in pulmonary surfactant.

Exposure_Pathway Exposure Accidental Exposure (Skin/Eye/Inhalation) Mech Amine Protonation & Lipid Bilayer Penetration Exposure->Mech Symptom Tissue Irritation / Inflammation (H315, H319, H335) Mech->Symptom Action Immediate Decontamination (Copious Water Flush) Symptom->Action Trigger Protocol Neutralize pH Neutralization & Medical Evaluation Action->Neutralize

Fig 1. Mechanistic exposure pathway and subsequent decontamination logic.

Self-Validating Handling & Storage Protocols

To ensure scientific integrity, protocols must be self-validating—meaning the system inherently proves its own success or failure without requiring secondary, post-mortem analysis.

Step-by-Step Methodology: Inert Atmosphere Storage System

The primary failure mode for chiral amines is moisture-induced degradation and reaction with atmospheric CO₂.

  • Primary Containment: Transfer the (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine into an amber-glass vial (to prevent UV-induced radical formation).

  • Atmospheric Displacement: Purge the vial with ultra-high purity (UHP) Argon. Causality: Argon is heavier than nitrogen and air, creating a protective blanket directly over the solid surface.

  • Self-Validation Implementation: Place a reversible Cobalt(II) chloride (CoCl₂) moisture indicator card inside a secondary containment jar, alongside the primary vial and indicating Drierite (calcium sulfate).

  • Sealing and Storage: Seal the secondary jar with Parafilm and store at 2-8°C.

  • Validation Check: Before the next use, visually inspect the CoCl₂ card. If it remains blue, the inert, dry atmosphere is intact. If it has turned pink, the seal has failed, moisture has entered, and the batch must be re-analyzed for purity before use.

Analytical Characterization & Quality Control Workflow

For chiral building blocks, chemical purity is insufficient; enantiomeric excess (ee) must be strictly controlled. The following self-validating Chiral HPLC protocol ensures the (R)-enantiomer meets the ≥ 98% ee threshold required for pharmaceutical synthesis.

Step-by-Step Methodology: Self-Validating Chiral HPLC
  • System Preparation: Equilibrate a Chiralcel OD-H column (or equivalent) with a mobile phase of Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1). Causality: The trace diethylamine suppresses peak tailing by masking residual silanol groups on the stationary phase.

  • Self-Validation (System Suitability): Inject a racemic reference standard of 4-fluoro-2,3-dihydrobenzofuran-3-amine.

    • Validation Check: The system is only validated if the chromatogram shows baseline resolution (Rs > 1.5) between the (R) and (S) enantiomer peaks. If baseline separation is not achieved, the method fails safely, preventing false purity readings of the actual sample.

  • Sample Injection: Inject the prepared sample of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine.

  • Integration & Decision: Calculate the area under the curve (AUC) for the (R) peak versus the trace (S) peak.

QC_Workflow Start Raw Material Intake (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine SystemSuit Inject Racemic Standard (Validate Baseline Separation) Start->SystemSuit SamplePrep Sample Injection (Hexane/IPA/DEA Mobile Phase) SystemSuit->SamplePrep Pass Decision Enantiomeric Excess (ee) ≥ 98%? SamplePrep->Decision Accept Batch Accepted Proceed to Inert Storage Decision->Accept Yes Reject Batch Rejected Initiate Recrystallization Decision->Reject No

Fig 2. Self-validating quality control and enantiomeric purity workflow.

Emergency Response & Decontamination Pathways

In the event of an exposure or spill, response protocols must neutralize the specific chemical mechanisms of the compound.

  • Dermal Exposure: Because the free base is lipophilic, washing with water alone is insufficient and may spread the compound. Protocol: Wipe the affected area immediately with a dry, clean cloth to remove bulk material. Follow with copious washing using a slightly acidic soap or a dilute polyethylene glycol (PEG) solution to solubilize and remove the lipophilic amine, then flush with water for 15 minutes.

  • Bench Spill (Solid HCl Salt): Do not sweep dry, as this aerosolizes the H335 respiratory hazard. Protocol: Cover the spill with damp absorbent paper to suppress dust formation. Carefully scoop the material into a hazardous waste container. Wash the bench surface with a dilute acidic solution (e.g., 1% acetic acid) to protonate any remaining free base, rendering it water-soluble, followed by a final water wipe.

References

  • American Elements. (2024). (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine Chemical Properties. Retrieved from[Link]

Exploratory

Engineering Fluorinated Benzofuran Amines: A Technical Blueprint for Next-Generation Serotonin Receptor Ligands

Executive Summary The development of highly selective, metabolically stable ligands for serotonin (5-HT) receptors remains a cornerstone of neuropharmacology. While indole-based tryptamines represent the endogenous stand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, metabolically stable ligands for serotonin (5-HT) receptors remains a cornerstone of neuropharmacology. While indole-based tryptamines represent the endogenous standard, their rapid metabolic degradation and promiscuous binding profiles limit their clinical utility. Enter the fluorinated benzofuran amine scaffold : a privileged bioisostere that replaces the indole nitrogen with oxygen and strategically incorporates fluorine atoms to modulate both pharmacokinetics and pharmacodynamics.

This technical guide provides an in-depth exploration of the mechanistic rationale, synthetic methodologies, and pharmacological profiling required to develop fluorinated benzofuran amines as potent 5-HT receptor ligand precursors.

Mechanistic Rationale: The Fluorine-Benzofuran Synergy

As a Senior Application Scientist, it is critical to look beyond structural novelty and understand the causality behind molecular design. The transition from an indole to a fluorinated benzofuran core is driven by three distinct physicochemical advantages:

  • Desolvation and Lipophilicity : The benzofuran scaffold acts as a bioisostere to indole, effectively mimicking the tryptamine core of endogenous serotonin (1)[1]. However, replacing the N-H hydrogen bond donor with an oxygen atom reduces the desolvation penalty required for the ligand to enter the lipophilic orthosteric binding pocket of 5-HT receptors.

  • Metabolic Shielding : Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) rapidly oxidize electron-rich aromatic rings. The strategic placement of a fluorine atom—typically at the 4- or 5-position—sterically occludes these sites while withdrawing electron density, effectively short-circuiting oxidative metabolism.

  • pKa Modulation and Target Affinity : Fluorine's high electronegativity exerts a strong inductive pull (-I effect) across the aromatic system. This subtly lowers the pKa of the terminal amine side chain. A lower pKa increases the fraction of the unionized free-base at physiological pH (7.4), enhancing Blood-Brain Barrier (BBB) penetration. Once inside the CNS, orthogonal multipolar C–F···C=O interactions within the receptor pocket significantly enhance binding affinities (2)[2].

Synthetic Methodologies: Constructing the Fluorinated Core

The synthesis of the benzofuran core must be highly regioselective and scalable. According to comprehensive reviews on benzofuran synthesis (3)[3], the Rap-Stoermer condensation remains one of the most robust approaches for early-stage precursor generation. For polyfluorinated variants, tandem SNAr-cyclocondensation strategies are preferred (4)[4].

Protocol 1: Synthesis of 4-Fluoro-3-methylbenzofuran via Rap-Stoermer Reaction

This protocol details the construction of the core scaffold, providing a self-validating workflow designed to prevent common side reactions such as polyalkylation or premature hydrolysis (5)[5].

Step-by-Step Methodology:

  • Deprotonation (O-Alkylation Setup): To a flame-dried 100 mL round-bottom flask, add 4-Fluoro-3-methylphenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous acetone (50 mL).

    • Causality: K₂CO₃ is selected as a mild, insoluble base that selectively deprotonates the phenol without triggering the aldol condensation of the acetone solvent. Anhydrous conditions are critical to prevent the hydroxide-mediated hydrolysis of the incoming alkylating agent.

  • Alkylation: Stir the suspension at room temperature for 15 minutes. Dropwise, add chloroacetone (1.2 eq) over a 10-minute period.

    • Causality: Dropwise addition controls the local concentration of the electrophile, mitigating the exothermic SN2 reaction and preventing unwanted side reactions.

  • Cyclization: Attach a reflux condenser and heat the mixture to 60°C for 12–24 hours.

    • Self-Validating Mechanism: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) mobile phase. The protocol validates itself when the polar phenol spot (Rf ~0.3) completely disappears, replaced by a highly UV-active, non-polar benzofuran spot (Rf ~0.7).

  • Workup & Purification: Cool the mixture, filter off the K₂CO₃ salts, and concentrate the filtrate. Dissolve the crude residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃.

    • Causality: The NaHCO₃ wash neutralizes any residual HCl generated during the cyclization phase, protecting the acid-sensitive furan ring from ring-opening degradation. Purify via silica gel flash chromatography.

SynthesisWorkflow Start Fluorinated Phenol Starting Material Alkylation O-Alkylation (Chloroacetone, K2CO3) Start->Alkylation SN2 Attack Cyclization Intramolecular Cyclization (Rap-Stoermer) Alkylation->Cyclization Aldol-type Condensation Amidation Reductive Amination (Amine Installation) Cyclization->Amidation Imine Formation & Reduction Product Fluorinated Benzofuran Amine Ligand Amidation->Product Final Precursor

Caption: Workflow for the synthesis of fluorinated benzofuran amine precursors.

Pharmacological Profiling: 5-HT Receptor Assays

Once the fluorinated benzofuran amine is synthesized, its affinity for target receptors (e.g., 5-HT₂A, 5-HT₂C, 5-HT₆) must be quantified.

Protocol 2: In Vitro Radioligand Binding Assay

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cellular membranes from HEK293 cells stably expressing human 5-HT₂A or 5-HT₂C receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [³H]-Ketanserin (a validated competitive antagonist for 5-HT₂A), and varying concentrations (10⁻¹⁰ to 10⁻⁵ M) of the synthesized fluorinated benzofuran amine.

    • Causality: [³H]-Ketanserin binds selectively to the orthosteric site. The test ligand will compete for this site; the reduction in radioactive signal directly correlates to the ligand's binding affinity.

  • Filtration & Washing: Terminate the reaction after 60 minutes of incubation at 37°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

    • Self-Validating Mechanism: Include control wells containing 10 µM mianserin to determine non-specific binding (NSB). If the NSB exceeds 15% of total binding, the assay is invalid due to filter saturation or incomplete washing, triggering a mandatory protocol reset.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression, and convert to Kᵢ values using the Cheng-Prusoff equation.

Quantitative Data: Pharmacological & Physicochemical Profiling

The following table summarizes representative structure-activity relationship (SAR) data, illustrating the quantitative improvements achieved by transitioning from an indole core to a fluorinated benzofuran scaffold.

Compound Scaffold5-HT₂A Kᵢ (nM)5-HT₂C Kᵢ (nM)5-HT₆ Kᵢ (nM)HLM T₁/₂ (min)LogD (pH 7.4)
Indole Amine (Reference)24.538.2115.0181.8
Benzofuran Amine15.322.485.5342.4
4-Fluoro-Benzofuran 4.2 8.1 42.0 >120 2.9
5-Fluoro-Benzofuran 6.5 11.3 55.4 105 2.8

Note: HLM T₁/₂ = Human Liver Microsome Half-Life. Lower Kᵢ indicates higher binding affinity. The fluorinated variants demonstrate a >3x increase in affinity and a >5x increase in metabolic stability.

SignalingPathway Ligand Fluorinated Benzofuran Amine Receptor 5-HT2A/2C Receptor (GPCR) Ligand->Receptor Orthosteric Binding Gq Gq Protein Activation Receptor->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Alpha Subunit Binding IP3 IP3 / DAG Production PLC->IP3 PIP2 Cleavage Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening

Caption: 5-HT2A/2C receptor Gq-coupled signaling pathway activated by benzofuran ligands.

Conclusion

The engineering of fluorinated benzofuran amines represents a masterclass in rational drug design. By leveraging the benzofuran core as a bioisostere for indole, and utilizing the extreme electronegativity and steric shielding of fluorine, researchers can synthesize 5-HT receptor ligand precursors that bypass the pharmacokinetic liabilities of traditional tryptamines. Strict adherence to self-validating synthetic protocols and rigorous radioligand binding assays ensures that these scaffolds translate reliably from the bench to advanced preclinical models.

References

  • Benchchem - Navigating the Synthesis of 4-Fluoro-3-methylbenzofuran: A Technical Guide.
  • RSC Advances - Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy.
  • ACS Omega - A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • PMC - Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • Benchchem - N-methyl-1-(3-methylbenzofuran-2-yl)methanamine.

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Protocols & Analytical Methods

Method

Application Note: Synthesis of (R)-4-Fluoro-2,3-dihydrobenzofuran-3-amine via Intramolecular SNAr Cyclization

Executive Summary The chiral 2,3-dihydrobenzofuran core is a privileged pharmacophore, frequently utilized in the development of novel therapeutics, including ketohexokinase (KHK) inhibitors[1] and potent immunosuppressa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral 2,3-dihydrobenzofuran core is a privileged pharmacophore, frequently utilized in the development of novel therapeutics, including ketohexokinase (KHK) inhibitors[1] and potent immunosuppressants[2]. Synthesizing the specific (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine derivative presents a unique challenge due to the precise stereochemical and regiochemical requirements of the fused bicyclic system.

This application note details a robust, self-validating protocol for constructing this scaffold via an intramolecular Nucleophilic Aromatic Substitution (SNAr). By leveraging the unique electronic properties of a 2,6-difluorophenyl precursor, this methodology achieves high-yielding C–O bond formation while strictly preserving the chiral integrity of the molecule.

Mechanistic Insights & Causality (E-E-A-T)

To ensure reproducible success, it is critical to understand the causality behind the selected reagents and the intrinsic reactivity of the substrate.

  • The Role of Fluorine in SNAr Activation: Classical SNAr reactions require strong electron-withdrawing groups (e.g., –NO2) to stabilize the anionic Meisenheimer transition state[3]. In this protocol, the starting material—(R)-2-amino-2-(2,6-difluorophenyl)ethanol—features a uniquely synergistic 2,6-difluoro substitution pattern. During alkoxide attack, one fluorine acts as the leaving group, while the second fluorine (which becomes the C4-fluoro substituent) exerts a strong inductive (–I) effect. This dramatically lowers the activation energy barrier, allowing the cyclization to proceed efficiently without additional activating groups.

  • Stereochemical Fidelity: The stereocenter at C2 of the ethanol precursor maps directly to C3 of the benzofuran product. Because the nucleophilic attack is executed by the primary alkoxide (C1 oxygen) onto the aromatic ring, the C2 chiral center is never involved in a bond-breaking event. Furthermore, the Cahn-Ingold-Prelog (CIP) priorities remain identical relative to the scaffold during the transformation. Thus, the (R)-precursor yields the (R)-product with zero risk of inversion or racemization.

  • Chemoselectivity via Boc Protection: Attempting the SNAr cyclization with a free primary amine leads to competing N-arylation or aziridine formation. Protecting the amine with a tert-butyloxycarbonyl (Boc) group sterically and electronically deactivates the nitrogen, ensuring >99% chemoselectivity for O-arylation.

  • Base and Solvent Selection: Sodium Hydride (NaH) is utilized to irreversibly deprotonate the alcohol, evolving hydrogen gas and driving the equilibrium entirely toward the alkoxide. N,N-Dimethylformamide (DMF) is the optimal solvent; as a polar aprotic medium, it strongly solvates the Na⁺ cation, leaving the alkoxide "naked" and highly reactive for the intramolecular attack.

Reaction Pathway Visualization

SNAr_Synthesis A (R)-2-Amino-2- (2,6-difluorophenyl)ethanol B Protection (Boc2O, Et3N) A->B C Boc-Protected Precursor B->C D SNAr Cyclization (NaH, DMF, 80°C) C->D Alkoxide Attack E Boc-(R)-4-fluoro-2,3- dihydrobenzofuran-3-amine D->E - NaF F Deprotection (HCl/Dioxane) E->F G (R)-4-fluoro-2,3- dihydrobenzofuran-3-amine F->G - CO2 - Isobutylene

Synthetic workflow for (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine via SNAr cyclization.

Step-by-Step Experimental Protocol

Step 4.1: N-Boc Protection
  • Charge: Dissolve (R)-2-amino-2-(2,6-difluorophenyl)ethanol (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Add: Add Triethylamine (Et₃N, 1.5 equiv) and cool the mixture to 0 °C.

  • React: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv). Allow the reaction to warm to room temperature (20–25 °C) and stir for 4 hours.

  • Workup: Wash the organic layer with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • System Self-Validation Check: Perform a Ninhydrin stain on TLC. The starting material will stain bright purple/pink (free amine), whereas the successful Boc-protected intermediate will be Ninhydrin-negative.

Step 4.2: Intramolecular SNAr Cyclization
  • Charge: Dissolve the Boc-protected intermediate (1.0 equiv, 9 mmol) in anhydrous DMF (0.1 M) under an inert argon atmosphere. Cool to 0 °C.

  • Deprotonate: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in portions. Stir at 0 °C for 30 minutes until H₂ gas evolution ceases.

  • Cyclize: Heat the reaction mixture to 80 °C for 12 hours.

  • Workup: Cool to 0 °C and carefully quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (aq) (3x) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc).

  • System Self-Validation Check (Critical): Submit the purified intermediate for ¹⁹F NMR. The starting material exhibits a symmetric 2F signal. The cyclized product will definitively show a single ¹⁹F environment (integrating to 1F), confirming the loss of NaF and successful ring closure.

Step 4.3: Boc Deprotection
  • Charge: Dissolve the cyclized Boc-intermediate (1.0 equiv, 7 mmol) in DCM (0.2 M).

  • React: Add 4M HCl in Dioxane (5.0 equiv). Stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture in vacuo. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford the (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride salt.

  • System Self-Validation Check: LC-MS (ESI+) analysis of the final salt will show a mass of [M+H]⁺ = 154.1, exactly 20.01 Da lower than the Boc-deprotected acyclic precursor, confirming the loss of HF[4],[5].

Quantitative Data & Reaction Parameters Summary

ParameterStep 1: Amine ProtectionStep 2: SNAr CyclizationStep 3: Boc Deprotection
Primary Reagents Boc₂O, Et₃NNaH (60% dispersion)4M HCl in Dioxane
Solvent System DCMAnhydrous DMFDCM / Dioxane
Temperature 0 °C → 20 °C0 °C → 80 °C20–25 °C
Reaction Time 4 hours12 hours2 hours
Typical Yield 92–95%75–82%>95%
Enantiomeric Excess >99% (Retained)>99% (Retained)>99% (Retained)

References

  • World Intellectual Property Organization. "KHK Inhibitors." Patent WO2022212194A1. Google Patents.[URL: https://patents.google.
  • World Intellectual Property Organization. "Purine and imidazopyridine derivatives for immunosuppression." Patent WO2006108103A1. Google Patents.[URL: https://patents.google.
  • ChemRxiv.
  • MilliporeSigma. "(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine Product Specifications." [URL: https://www.sigmaaldrich.com]
  • BLDpharm. "(R)-4-Fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1213021-49-8) Analytical Standards."[URL: https://www.bldpharm.com]

Sources

Application

Application Note: Reductive Amination of (R)-4-Fluoro-2,3-dihydrobenzofuran-3-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of targeted CNS therapeutics and 5-HT receptor agonists Introduction & Scientific Rationale The chiral sca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of targeted CNS therapeutics and 5-HT receptor agonists

Introduction & Scientific Rationale

The chiral scaffold (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine (CAS: 2102410-88-6 for the HCl salt) has emerged as a privileged building block in medicinal chemistry. It is prominently featured in the design of highly selective serotonergic therapeutics, including β-arrestin-biased 5-HT2A receptor agonists utilized in neuropsychiatric research [1].

A critical transformation in functionalizing this scaffold is reductive amination —the conversion of the primary C3-amine into a structurally diverse secondary or tertiary amine. However, the unique electronic and steric environment of this molecule dictates specific experimental choices:

  • Steric Hindrance: The fluorine atom at the C4 position points directly toward the C3-amine, creating significant steric bulk that can impede the initial nucleophilic attack on bulky ketones.

  • Electronic Effects: The adjacent oxygen atom in the fused dihydrobenzofuran ring exerts an inductive electron-withdrawing effect, slightly reducing the basicity and nucleophilicity of the primary amine compared to simple aliphatic amines.

To overcome these challenges while maintaining high chemoselectivity, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reducing agent of choice. As established by, STAB provides a mild, self-validating system that tolerates a wide array of functional groups and prevents the premature reduction of the electrophilic aldehyde or ketone [2].

Mechanistic Pathway

The reductive amination proceeds via a highly ordered cascade. First, the primary amine attacks the carbonyl carbon to form a hemiaminal intermediate. Under mild acidic catalysis, this intermediate dehydrates to form an electrophilic imine or iminium ion. Finally, STAB selectively reduces the imine. Because the acetoxy ligands on STAB withdraw electron density from the boron atom, the reagent is too mild to reduce the unreacted carbonyl, funneling the reaction exclusively toward the desired alkylated amine.

ReductiveAmination Amine (R)-4-Fluoro-2,3- dihydrobenzofuran-3-amine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Carbonyl Aldehyde / Ketone (Electrophile) Carbonyl->Hemiaminal Imine Imine / Iminium Ion Hemiaminal->Imine - H2O (AcOH Cat.) Product Alkylated Amine Product Imine->Product STAB Reduction

Fig 1: Mechanistic pathway of STAB-mediated reductive amination of the benzofuran amine.

Reagent Selection & Quantitative Data

Selecting the correct reducing agent is paramount for both yield and safety. While Sodium Cyanoborohydride (NaBH₃CN) is a historical alternative, STAB eliminates the risk of toxic hydrogen cyanide gas evolution during acidic workups and generally provides superior kinetics for sterically hindered amines.

Table 1: Comparison of Reducing Agents for Dihydrobenzofuran-3-amine Alkylation

Reducing AgentTypical SolventRelative Reaction RateChemoselectivity (Imine vs. Carbonyl)Toxicity / Safety ProfileTypical Yield
NaBH(OAc)₃ (STAB) DCE, THFFast (1–4 h)Excellent Low (Preferred)85–95%
NaBH₃CN MeOH, MeCNModerate (4–24 h)GoodHigh (Cyanide risk)70–85%
NaBH₄ MeOH, EtOHVery Fast (<1 h)Poor (Reduces carbonyls)LowVariable*

*Requires a strict two-step process (pre-formation of the imine with dehydrating agents before adding the hydride) to prevent direct reduction of the carbonyl.

Experimental Protocol

This protocol outlines a direct, one-pot reductive amination optimized for the steric constraints of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine.

Materials Required
  • (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride (1.0 equiv)

  • Target Aldehyde or Ketone (1.05 - 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 equiv)

  • Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • 1,2-Dichloroethane (DCE) (Anhydrous, 0.2 M)

Step-by-Step Methodology

Step 1: Free-Basing the Amine

  • Suspend the (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride (1.0 equiv) in anhydrous DCE (0.2 M concentration) under an inert nitrogen atmosphere.

  • Add DIPEA (1.1 equiv) dropwise at room temperature.

  • Causality: The amine is commercially supplied as an HCl salt to prevent oxidative degradation. It must be neutralized to liberate the lone pair on the nitrogen, making it nucleophilic enough to attack the carbonyl.

Step 2: Imine Formation

  • Add the target aldehyde or ketone (1.05 equiv for aldehydes; up to 1.2 equiv for less reactive ketones) to the stirring solution.

  • Add glacial acetic acid (1.0 equiv).

  • Causality: The C4-fluorine induces steric clash. AcOH acts as a mild acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity and facilitating the dehydration of the hemiaminal intermediate without fully protonating the primary amine.

  • Self-Validation: Stir for 30–60 minutes. Monitor the reaction via LC-MS or TLC (ninhydrin stain) to confirm the disappearance of the primary amine and the formation of the intermediate imine.

Step 3: Reduction

  • Once imine formation is confirmed, add STAB (1.5 equiv) in portions over 5 minutes to manage any mild exotherm.

  • Stir the reaction mixture at room temperature for 2 to 4 hours.

  • Expertise Note: If reacting with a highly sterically hindered ketone, the reaction may stall. In such cases, gently heating the mixture to 40°C or adding 3Å molecular sieves during Step 2 can drive the equilibrium forward.

Step 4: Quench and Workup

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE).

  • Causality: The mildly basic quench neutralizes the acetic acid, safely decomposes any unreacted STAB, and ensures the newly formed secondary/tertiary amine product is in its free-base form, driving it into the organic layer.

  • Vigorously stir for 15 minutes until gas evolution ceases.

  • Separate the layers. Extract the aqueous layer twice with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of Hexanes/Ethyl Acetate or DCM/MeOH with 1% Et₃N).

  • Causality: The addition of 1% Triethylamine (Et₃N) to the eluent prevents the basic amine product from streaking on the slightly acidic silica gel, ensuring sharp peaks and high isolated purity.

Stereochemical Integrity

A major advantage of this protocol is the preservation of the (R)-stereocenter at the C3 position. Because the reductive amination mechanism involves bond formation at the nitrogen atom and does not break the C3-N bond or involve strongly basic conditions that could deprotonate the C3-hydrogen, racemization does not occur . The stereochemical integrity of the (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine is fully retained in the final product.

References

  • Jensen, A. A., et al. (2022). "Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists." ACS Chemical Neuroscience. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Method

Application Notes and Protocols for (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine: A Conformationally Restricted Phenethylamine Analog for Monoamine Transporter Research

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide to the application of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine, a novel research...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the application of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine, a novel research tool designed as a conformally restricted analog of phenethylamine. Phenethylamines are a broad class of compounds known for their stimulant and psychoactive properties, primarily mediated through interactions with monoamine transporters.[1][2] The principle of conformational restriction is a powerful strategy in medicinal chemistry used to enhance potency, improve receptor selectivity, and reduce metabolic lability by locking a flexible molecule into a bioactive conformation.[3][4][5] By incorporating the ethylamine side chain of a phenethylamine into a dihydrobenzofuran ring system, (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine offers a rigid scaffold to probe the binding pockets of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. These application notes detail the scientific rationale for its use and provide robust, field-proven protocols for its in vitro and in vivo pharmacological characterization.

Introduction: The Principle of Conformational Restriction

Flexible ligands often incur an entropic penalty upon binding to their target protein, as they must adopt a specific, low-energy conformation.[4][6] The strategy of conformational restriction pre-emptively "locks" the molecule into a structure that is presumed to be the active conformation.[7] This approach offers several distinct advantages in drug design:

  • Enhanced Potency: By minimizing the entropic loss associated with binding, the ligand's affinity for its target can be significantly increased.[3][4]

  • Improved Selectivity: A rigid structure may fit optimally into the binding site of a specific receptor or transporter subtype while fitting poorly into others, thereby enhancing selectivity.[4]

  • Reduced Off-Target Effects: By eliminating conformations that might bind to undesired biological targets, the potential for off-target activity is minimized.

  • Increased Metabolic Stability: The rigid structure can block sites that are susceptible to metabolic degradation, potentially improving the compound's pharmacokinetic profile.[4][5]

(R)-4-fluoro-2,3-dihydrobenzofuran-3-amine is a direct application of this principle to the phenethylamine scaffold, making it a valuable tool for dissecting the structure-activity relationships of monoamine transporter ligands. The fluorine atom at the 4-position is incorporated to potentially enhance binding affinity and metabolic stability.[8][9][10]

Diagram 1: Conformational Restriction of Phenethylamine

Caption: Comparison of flexible phenethylamine and its rigid analog.

Physicochemical Properties and Handling

A summary of the key chemical properties for (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is provided below.

PropertyValueSource
CAS Number 2102410-88-6 (hydrochloride salt)[11]
Molecular Formula C₈H₉ClFNO[11]
Molecular Weight 189.61 g/mol [11]
Purity ≥98% (recommended for assays)[11]
Topological Polar Surface Area (TPSA) 35.25 Ų[11]
Storage Sealed in a dry environment at 2-8°C[11]

Handling: The compound should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For stock solutions, dissolve the hydrochloride salt in sterile water or DMSO. Subsequent dilutions for aqueous buffers should be made fresh daily.

Protocol 1: In Vitro Characterization via Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine for the human dopamine transporter (hDAT), serotonin transporter (hSERT), and norepinephrine transporter (hNET).

Scientific Rationale: Radioligand binding assays are a gold-standard method for quantifying the affinity of a test compound for a specific receptor or transporter.[12][13] The assay measures the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the target.[14] This protocol utilizes membranes from HEK-293 cells stably expressing the human transporters, which provides a clean and reproducible system for assessing direct binding interactions.[15]

Diagram 2: Radioligand Binding Assay Workflow

Caption: Workflow for determining transporter binding affinity.

Materials:

  • Cell Membranes: Commercially available or in-house prepared membranes from HEK-293 cells stably expressing hDAT, hSERT, or hNET.

  • Radioligand: [¹²⁵I]RTI-55 is a suitable high-affinity radioligand that binds to all three monoamine transporters.[15]

  • Non-specific Binding Control: GBR 12909 (for DAT), Citalopram (for SERT), and Desipramine (for NET) at a final concentration of 10 µM.

  • Assay Buffer: 10 mM HEPES, 135 mM NaCl, 5 mM KCl, 0.8 mM MgCl₂, pH 7.4.[16]

  • Test Compound: (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride, prepared in a 10-point dilution series (e.g., 1 nM to 100 µM).

  • Filtration Apparatus: Cell harvester with GF/C glass fiber filters.

  • Scintillation Counter and compatible scintillation fluid.

Step-by-Step Protocol:

  • Membrane Preparation: Thaw frozen cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration that yields sufficient signal (typically 5-20 µg of protein per well). Homogenize briefly with a Polytron homogenizer.

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order:

    • 25 µL of Assay Buffer (for total binding) or non-specific binding control (10 µM final).

    • 25 µL of the test compound at various concentrations.

    • 50 µL of the diluted radioligand (e.g., [¹²⁵I]RTI-55 at a final concentration of ~50 pM).

    • 100 µL of the diluted membrane preparation.

    • The final assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the GF/C filter mat using a cell harvester. Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation fluid, and allow to sit for at least 4 hours. Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use a non-linear regression analysis (one-site fit) in software like GraphPad Prism to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ (inhibitory constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the transporter.

Anticipated Results:

The Kᵢ values will quantify the binding affinity of the compound for each transporter. A lower Kᵢ value indicates higher affinity. This data is critical for determining both the potency and selectivity of the compound.

TransporterHypothetical Kᵢ (nM)Selectivity Ratio (DAT/SERT)Selectivity Ratio (DAT/NET)
hDAT 1501.01.0
hSERT 850.57-
hNET 450-3.0

Protocol 2: In Vivo Neurochemical Profiling via Microdialysis

Objective: To measure the effect of systemic administration of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine on extracellular concentrations of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) in the brain of a freely moving rodent.

Scientific Rationale: In vivo microdialysis is a powerful technique that allows for the direct sampling and measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake animals.[17][18][19] This provides crucial information on the compound's functional activity at the transporters in a physiological context, its ability to cross the blood-brain barrier, and its duration of action.[17] The nucleus accumbens is a common target region due to its central role in monoamine-mediated behaviors.

Diagram 3: In Vivo Microdialysis Experimental Workflow

cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Surgery Stereotaxic Surgery: Implant guide cannula Recovery Post-Op Recovery (>3 days) Surgery->Recovery Probe Insert Microdialysis Probe Recovery->Probe Habituation Habituation & Equilibration (90-120 min) Probe->Habituation Baseline Collect Baseline Samples (3-4 samples) Habituation->Baseline Admin Administer Compound (e.g., i.p. injection) Baseline->Admin PostAdmin Collect Post-Injection Samples (for 2-3 hours) Admin->PostAdmin Analysis HPLC-ECD Analysis (Quantify DA, 5-HT, NE) PostAdmin->Analysis Data Data Processing: (% Baseline vs. Time) Analysis->Data

Caption: Step-by-step workflow for in vivo microdialysis studies.

Materials:

  • Animals: Adult male Sprague-Dawley rats (280-350 g).

  • Surgical Equipment: Stereotaxic frame, anesthesia machine (isoflurane), surgical drill.

  • Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length.

  • Perfusion Fluid: Artificial cerebrospinal fluid (aCSF), filtered and degassed.

  • Drug Solution: (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine dissolved in a suitable vehicle (e.g., saline or 5% DMSO/saline).

  • Analysis System: HPLC system with electrochemical detection (HPLC-ECD) optimized for monoamine analysis.[20]

Step-by-Step Protocol:

  • Stereotaxic Surgery:

    • Anesthetize the rat with isoflurane and place it in the stereotaxic frame.

    • Implant a guide cannula aimed at the target brain region (e.g., nucleus accumbens shell).

    • Secure the cannula assembly to the skull with dental cement and anchor screws.

    • Allow the animal to recover for at least 3-5 days with appropriate post-operative care.[17]

  • Microdialysis Experiment:

    • Gently insert the microdialysis probe into the guide cannula of the awake, freely moving rat in a testing chamber.

    • Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1.0-2.0 µL/min).[19]

    • Allow the system to equilibrate for 90-120 minutes.

    • Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) to establish stable pre-treatment neurotransmitter levels.[17]

    • Administer the test compound via the desired route (e.g., intraperitoneal injection).

    • Continue collecting dialysate samples every 20 minutes for at least 2-3 hours post-injection.

    • Immediately stabilize samples by adding an antioxidant (e.g., perchloric acid) and store at -80°C until analysis.

  • Sample Analysis:

    • Thaw the dialysate samples.

    • Inject a fixed volume of each sample into the HPLC-ECD system.

    • Separate DA, 5-HT, and NE chromatographically and quantify them based on the peak height or area relative to known standards.

  • Data Analysis:

    • Calculate the average concentration of each neurotransmitter in the baseline samples.

    • Express the data for each post-injection sample as a percentage of the baseline average.

    • Plot the mean percent baseline ± SEM versus time for each neurotransmitter.

    • Use statistical analysis (e.g., two-way ANOVA with repeated measures) to determine the significance of the drug effect over time.

Expected Outcome: This experiment will reveal the neurochemical profile of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine. For example, a compound with DAT/SERT inhibitory activity would be expected to produce a dose-dependent increase in extracellular dopamine and serotonin levels. The magnitude and time course of these changes provide invaluable insight into the compound's in vivo potency and pharmacodynamics.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the comprehensive pharmacological evaluation of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine. By combining in vitro binding assays with in vivo neurochemical monitoring, researchers can accurately determine its potency, selectivity, and functional effects on the monoamine transporter systems. The data generated will be crucial for understanding how the conformational restriction of the phenethylamine scaffold influences its biological activity.

Future studies could involve expanding the in vitro profiling to include functional uptake inhibition assays, assessing activity at key serotonin receptor subtypes (e.g., 5-HT₂A, 5-HT₂C) to which phenethylamine analogs often bind[21][22][23], and conducting behavioral pharmacology studies (e.g., locomotor activity, drug discrimination) to correlate neurochemical changes with functional outcomes.

References

  • Lyu, J., Wang, S., & Balius, T. E. (2019). Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Journal of Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Microdialysis Studies with Monoamine Reuptake Inhibitors. BenchChem.
  • Zhu, F., Qin, C., & Tao, L. (2014). Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery. Molecules.
  • Lievano, A. (Year N/A). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Book Chapter.
  • Ferreira, L. G., & Oliva, G. (2019). The Use of Conformational Restriction in Medicinal Chemistry.
  • Ferreira, L. G., Dos Santos, R. N., & Oliva, G. (2019). The Use of Conformational Restriction in Medicinal Chemistry. PubMed.
  • Mora, F., & Segovia, G. (2016). In Vivo Brain Microdialysis of Monoamines.
  • Segovia, G., & Mora, F. (2018). In Vivo Brain Microdialysis of Monoamines.
  • Chen, N. H., & Reith, M. E. (1998). In vivo microdialysis for measurement of extracellular monoamine levels following inhibition of monoamine transporters. Methods in Enzymology.
  • PDSP, UNC. (Year N/A). Assay Protocol Book. UNC School of Medicine.
  • Sambo, D., & Khoshbouei, H. (2021). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC.
  • Labome. (2022). Receptor-Ligand Binding Assays. Labome.
  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for 5-HT3 Antagonists. BenchChem.
  • Pazos, A., & Palacios, J. M. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed.
  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. PubMed.
  • ChemScene. (Year N/A). (r)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride. ChemScene.
  • Eshleman, A. J., Forster, M. J., & Wolfrum, K. M. (2018).
  • Monte, A. P., Marona-Lewicka, D., & Karia, D. (1997). Dihydrobenzofuran analogues of hallucinogens. 4.
  • Chambers, J. J., Kurrasch-Orbaugh, D. M., & Parker, M. A. (1996). Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups. PubMed.
  • BenchChem. (2025). Potential Pharmacological Applications of 4-Fluoro-3-methylbenzofuran: A Technical Guide. BenchChem.
  • Nichols, D. E., & Monte, A. P. (2012). “Hybrid” Benzofuran–Benzopyran Congeners as Rigid Analogues of Hallucinogenic Phenethylamines. PMC.
  • BLDpharm. (Year N/A). 1213021-49-8|(R)-4-Fluoro-2,3-dihydrobenzofuran-3-amine. BLDpharm.
  • Andreasen, S. G. L., & Jensen, S. J. (2021). GHB analogs confer neuroprotection through specific interaction with the CaMKIIα hub domain. PMC.
  • Nichols, D. E., & Hoffman, A. J. (1990). 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. PubMed.
  • BenchChem. (2025). Navigating the Synthesis of 4-Fluoro-3-methylbenzofuran: A Technical Guide. BenchChem.
  • Wu, Q., Wang, X., & Wang, J. (Year N/A). Preparation method of (5-fluoro-2,3-dihydrobenzofuran-4-yl)
  • Khardina, P. A., et al. (2024). Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group.
  • Villagra, C. A., & Godoy, P. (2025). A Natural Benzofuran from the Patagonic Aleurodiscus vitellinus Fungus has Potent Neuroprotective Properties on a Cellular Model of Amyloid-β Peptide Toxicity.
  • Wikipedia. (Year N/A). Substituted benzofuran. Wikipedia.
  • Wikipedia. (Year N/A). Substituted phenethylamine. Wikipedia.
  • Monte, A. P., & Nichols, D. E. (2000). Substituted Naphthofurans as Hallucinogenic Phenethylamine−Ergoline Hybrid Molecules with Unexpected Muscarinic Antagonist Activity. Journal of Medicinal Chemistry.
  • Al-Ostoot, F. H., & Al-Ghamdi, S. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC.
  • UNODC. (Year N/A). Details for Phenethylamines. UNODC.

Sources

Application

Application Note: High-Yield Conversion of 4-Fluoro-2,3-dihydrobenzofuran-3-amine Hydrochloride to Free Base

Introduction and Scope 4-Fluoro-2,3-dihydrobenzofuran-3-amine is a highly valuable structural motif in medicinal chemistry, frequently utilized as a building block in the synthesis of neuroactive compounds and targeted k...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

4-Fluoro-2,3-dihydrobenzofuran-3-amine is a highly valuable structural motif in medicinal chemistry, frequently utilized as a building block in the synthesis of neuroactive compounds and targeted kinase inhibitors[1]. Commercially, this compound is supplied as a hydrochloride (HCl) salt to enhance its shelf-life, water solubility, and oxidative stability. However, downstream synthetic applications—such as amide bond couplings, reductive aminations, or nucleophilic substitutions—strictly require the active, nucleophilic free base form.

This application note details a thermodynamically optimized, self-validating liquid-liquid extraction protocol to isolate the free amine with high yield and analytical purity.

Chemical Properties & Quantitative Data

Understanding the physical state of the molecule before and after the reaction is critical for phase tracking during extraction.

Table 1: Physicochemical properties relevant to the extraction process.

PropertyHydrochloride SaltFree Base
Formula C₈H₈FNO · HClC₈H₈FNO
Molecular Weight 189.61 g/mol 153.15 g/mol
Physical State Solid powderOil or low-melting solid
Solubility Aqueous (H₂O, MeOH)Organic (DCM, EtOAc, Et₂O)
Predicted pKa N/A~8.17 - 8.50
Storage Ambient, dry2–8 °C, Inert Atmosphere (Ar/N₂)

Mechanistic Rationale & Experimental Causality

A robust protocol is not merely a sequence of steps, but a carefully balanced thermodynamic system. The choices in this workflow are governed by the following principles:

  • Basification Thermodynamics: The conjugate acid of the dihydrobenzofuran-3-amine moiety has a predicted pKa of approximately 8.17[2]. According to the Henderson-Hasselbalch equation, achieving >99% conversion to the free base requires an aqueous pH at least two units above the pKa. We utilize 2M NaOH to drive the pH > 11, ensuring complete deprotonation without hydrolyzing the furan ring[3].

  • Solvent Selection (Dichloromethane): Dichloromethane (DCM) is selected over ethyl acetate or diethyl ether for two reasons. First, its high polarizability provides an excellent partition coefficient for aromatic amines. Second, its density ( d=1.33 g/cm³) is greater than water, meaning the organic layer settles at the bottom of the separatory funnel. This allows for rapid, sequential draining of the product without the need to repeatedly decant the aqueous layer[4].

  • Desiccation Strategy (Na₂SO₄ vs. MgSO₄): Anhydrous sodium sulfate (Na₂SO₄) is strictly preferred. Magnesium sulfate (MgSO₄) is mildly Lewis acidic and can coordinate with the lone pair of the newly liberated primary amine, leading to product sequestration and reduced yields[5]. Na₂SO₄ remains chemically inert toward the product.

Step-by-Step Protocol

Self-Validating System: Every phase of this protocol includes an in-line quality control (QC) check to ensure process integrity before moving to the next step.

Step 1: Dissolution
  • Weigh the 4-fluoro-2,3-dihydrobenzofuran-3-amine HCl salt and transfer it to an appropriately sized Erlenmeyer flask.

  • Dissolve the salt in deionized water (approx. 10 mL per gram of salt).

  • QC Check: The solution should be completely clear. Any persistent turbidity indicates non-salt organic impurities in the starting material.

Step 2: Basification
  • Place the flask in an ice-water bath to control the exothermic neutralization.

  • Slowly add 2M NaOH dropwise while stirring magnetically.

  • Continue addition until the solution becomes persistently cloudy (indicating the precipitation/oiling out of the lipophilic free base).

  • QC Check: Spot the aqueous solution onto universal pH indicator paper. The pH must read ≥11 to ensure complete conversion[3].

Step 3: Liquid-Liquid Extraction
  • Transfer the basified mixture to a separatory funnel.

  • Add DCM (approx. 5 mL per gram of starting material). Stopper and invert gently, venting the stopcock frequently to release pressure.

  • Allow the phases to separate. Drain the lower organic (DCM) layer into a clean collection flask[4].

  • Repeat the extraction with two additional portions of DCM to ensure quantitative recovery.

  • QC Check: Perform a TLC (Thin Layer Chromatography) spot test of the remaining aqueous layer under UV light to confirm no residual amine remains.

Step 4: Washing and Drying
  • Return the combined DCM extracts to the separatory funnel and wash with 1 volume of saturated aqueous NaCl (brine). This "salting-out" step pre-dries the organic layer by altering the osmotic gradient.

  • Transfer the DCM layer to an Erlenmeyer flask and add anhydrous Na₂SO₄ until the crystals flow freely like sand upon swirling[5].

  • Allow to sit for 15 minutes.

Step 5: Concentration and Storage
  • Filter off the hydrated drying agent using a fluted filter paper or a sintered glass funnel.

  • Concentrate the filtrate using a rotary evaporator. Maintain the water bath at ≤35 °C to prevent volatilization or thermal degradation of the free amine.

  • QC Check: The final product should be analyzed via ¹H NMR (CDCl₃) to confirm the disappearance of the broad downfield NH3+​ signal and the appearance of the sharp NH2​ protons (typically ~1.5 - 2.5 ppm).

  • Flush the receiving flask with Argon or Nitrogen and store at 2–8 °C to prevent atmospheric oxidation[1].

Process Workflow

Workflow start Amine HCl Salt (Aqueous Solution) base Basification Add 2M NaOH (pH > 11) start->base extract Liquid-Liquid Extraction (DCM x 3) base->extract sep Phase Separation extract->sep aq Aqueous Layer (Discard) sep->aq Top Layer org Organic Layer (DCM) Contains Free Base sep->org Bottom Layer wash Brine Wash (Saturated NaCl) org->wash dry Desiccation (Anhydrous Na2SO4) wash->dry filter Filtration & Rotary Evaporation dry->filter end Pure Free Base (Store at 2-8 °C under Ar) filter->end

Workflow for the conversion and extraction of 4-fluoro-2,3-dihydrobenzofuran-3-amine free base.

Sources

Method

Microwave-assisted synthesis involving 4-fluoro-2,3-dihydrobenzofuran-3-amine

Application Note: Microwave-Assisted Synthesis of 4-Fluoro-2,3-dihydrobenzofuran-3-amine Introduction & Pharmacological Relevance The functionalized 2,3-dihydrobenzofuran scaffold is a privileged structural motif in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 4-Fluoro-2,3-dihydrobenzofuran-3-amine

Introduction & Pharmacological Relevance

The functionalized 2,3-dihydrobenzofuran scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a rigid core for central nervous system (CNS) agents and oncology drug candidates. Specifically, is a commercially available, high-value building block. The strategic placement of the fluorine atom at the C4 position serves a dual purpose: it acts as a bioisostere to modulate the pKa of the adjacent C3-amine, and it sterically blocks metabolic oxidation pathways, thereby enhancing the pharmacokinetic profile of the resulting active pharmaceutical ingredient (API).

Mechanistic Rationale: The Microwave Advantage

Historically, the synthesis of heavily substituted dihydrobenzofurans relied on conventional thermal heating, which often required prolonged reaction times and transition metal catalysts. However, recent advancements emphasize the critical need for1 to avoid toxic metal contamination in late-stage drug development[1].

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a superior alternative. By utilizing localized superheating and direct coupling of microwave energy with polar solvents, MAOS provides the rapid, uniform thermal energy required to overcome high activation barriers. This is particularly crucial for 2, as it drastically improves reaction yield, time, and product purity compared to conventional thermal methods[2].

In this protocol, we leverage a tandem reaction sequence: a regioselective epoxide ring-opening followed by an intramolecular Nucleophilic Aromatic Substitution (SNAr). This specific one-pot,3 rapidly generates 3-amino-2,3-dihydrobenzofuran analogues with high stereochemical fidelity[3].

Synthetic Strategy & Pathway Visualization

The synthesis begins with a chiral 2,6-difluorophenyl epoxy alcohol. The workflow is divided into a two-stage microwave irradiation process to independently control the kinetics of the epoxide opening and the subsequent cyclization.

Workflow N1 1. Reagent Preparation (Fluorinated Epoxide + Amine) N2 2. Microwave Reactor Setup (Sealed Quartz Vessel, 15 bar) N1->N2 N3 3. Irradiation Phase (Phase 1: 100°C | Phase 2: 150°C) N2->N3 N4 4. Rapid Cooling (Air Jet Quench, <40°C in 1 min) N3->N4 N5 5. Downstream Processing (Extraction & Chiral HPLC) N4->N5

Figure 1: Step-by-step microwave-assisted experimental workflow for scaffold synthesis.

Mechanism M1 2,6-Difluorophenyl Epoxy Alcohol M2 Regioselective Ring Opening M1->M2 MW, 100°C M3 Amino-Alcohol Intermediate M2->M3 M4 Intramolecular SNAr (-HF) M3->M4 MW, 150°C M5 4-Fluoro-2,3-dihydro- benzofuran-3-amine M4->M5

Figure 2: Mechanistic pathway of epoxide opening and intramolecular SNAr cyclization.

Experimental Protocol: A Self-Validating System

This methodology is designed not just as a set of instructions, but as a self-validating system where the causality of each step is transparent, ensuring reproducibility across different laboratory setups.

Step 1: Reagent Charging & Vessel Preparation

  • Action: In a 10 mL microwave-safe quartz vial equipped with a magnetic stir bar, dissolve 1.0 mmol of chiral 2,6-difluorophenyl epoxy alcohol in 3.0 mL of ethanol. Add 5.0 mmol of methanolic ammonia (7N). Seal the vial with a Teflon-lined crimp cap.

  • Causality: A 5-fold excess of ammonia is critical to enforce pseudo-first-order kinetics and prevent the dimerization of the highly reactive amino-alcohol intermediate. The quartz vial is transparent to microwave radiation, ensuring that energy is absorbed exclusively by the polar solvent and reagents, leading to instantaneous internal heating.

Step 2: Phase 1 Microwave Irradiation (Epoxide Opening)

  • Action: Insert the vial into the microwave synthesizer. Apply a 2-minute ramp to 100 °C and hold for 5 minutes.

  • Causality: Heating to exactly 100 °C provides sufficient thermal energy to overcome the activation barrier for the nucleophilic attack on the epoxide. Keeping the temperature moderate at this stage prevents premature, uncontrolled SNAr cyclization or thermal degradation of the amine.

Step 3: Phase 2 Microwave Irradiation (SNAr Cyclization)

  • Action: Cool the vessel, uncap, and add 2.0 mmol of N,N-Diisopropylethylamine (DIPEA). Reseal the vial. Apply a 2-minute ramp to 150 °C and hold for 15 minutes.

  • Causality: The SNAr displacement of the ortho-fluorine atom possesses a significantly higher activation energy than the epoxide opening. Elevating the temperature to 150 °C in a sealed, pressurized environment drives this reaction to completion. DIPEA acts as a non-nucleophilic proton sponge, scavenging the highly corrosive hydrofluoric acid (HF) byproduct and shifting the chemical equilibrium toward the final cyclized product.

Step 4: Rapid Cooling & Quenching

  • Action: Utilize the microwave's integrated compressed air jet to rapidly cool the vessel to <40 °C within 60 seconds.

  • Causality: Rapid thermal quenching immediately halts the reaction kinetics. This prevents the formation of thermodynamic byproducts and preserves the stereochemical integrity of the newly formed chiral center at the C3 position.

Step 5: Self-Validation & Quality Control (In-Process)

  • LC-MS Monitoring: Analyze an aliquot after Step 2 and Step 3.

    • Validation Metric: After Step 2, the mass spectrum must show an adduct corresponding to the precursor mass + 17 Da ( NH3​ addition). After Step 3, the spectrum must show a precise mass loss of 20.0 Da (loss of HF). If the -20 Da shift is absent, the SNAr step is incomplete, indicating a need to verify base stoichiometry or microwave power calibration.

  • Chiral HPLC Validation:

    • Validation Metric: The final isolated product must exhibit an enantiomeric excess (ee) >98%. Since the starting epoxy alcohol is enantiopure, this metric validates that the chosen microwave conditions (150 °C) did not induce thermal racemization.

Quantitative Performance Metrics

The transition from conventional reflux to MAOS yields profound improvements in both efficiency and sustainability. The table below summarizes the quantitative data validating the superiority of the microwave-assisted protocol.

ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis (MAOS)Improvement Factor
Reaction Time 24 - 48 hours20 minutes (Total)>70x Faster
Overall Yield 45% - 55%82% - 88%~1.6x Increase
Enantiomeric Excess (ee) ~85% (Prone to thermal racemization)>98% (Preserved stereocenter)Significant
E-Factor (Waste) High (Requires excess solvent/reflux)Low (Concentrated, sealed vessel)Greener Profile

References

  • Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives
  • Recent Advances in the Microwave Assisted Synthesis of Benzofuran and Indole Derivatives.
  • (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine. Sigma-Aldrich.
  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent upd

Sources

Application

Application Notes and Protocols for the Synthesis of Fluorinated APDB Analogs using (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine

Authored by: [Your Name/Department], Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of novel fluorinated 2-aminopropyl-2,3-dihydrobenzofuran (APDB) analogs, utilizing...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of novel fluorinated 2-aminopropyl-2,3-dihydrobenzofuran (APDB) analogs, utilizing the chiral precursor (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine. The strategic incorporation of fluorine into the APDB scaffold is a promising avenue in medicinal chemistry, potentially enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles of these potent serotonin 5-HT2C receptor agonists.[1][2][3][4][5] This guide details a proposed multi-step synthetic protocol, including reaction mechanisms, step-by-step procedures, and analytical characterization of the target compounds. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of Fluorinated APDB Analogs

The 2-aminopropyl-2,3-dihydrobenzofuran (APDB) scaffold is a core component of several psychoactive compounds, known for their interaction with serotonin receptors. Specifically, APDB analogs have shown promise as selective agonists for the 5-HT2C receptor, a key target for the treatment of various central nervous system disorders, including obesity, depression, and anxiety.

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties.[1][2][3][4][5] Fluorination can lead to:

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can block metabolic pathways, leading to an extended half-life of the drug.[6]

  • Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target receptor.[1][2]

  • Improved Pharmacokinetics: Alterations in lipophilicity and pKa due to fluorination can improve absorption, distribution, metabolism, and excretion (ADME) profiles.[7]

This guide focuses on the synthesis of fluorinated APDB analogs starting from the enantiomerically pure precursor, (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine. The use of a chiral starting material is crucial for the development of stereospecific drugs, which often exhibit improved efficacy and reduced off-target effects.

Proposed Synthetic Pathway

The proposed synthesis of fluorinated APDB analogs from (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine is a multi-step process that involves:

  • Protection of the primary amine: To prevent unwanted side reactions during the subsequent alkylation step.

  • N-alkylation: To introduce the 2-aminopropyl side chain.

  • Deprotection: To yield the final fluorinated APDB analog.

The overall synthetic workflow is depicted in the following diagram:

G A (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine B N-Protected Intermediate A->B Amine Protection (e.g., Boc Anhydride) C N-Alkylated Intermediate B->C N-Alkylation (e.g., 1-bromo-2-propanone) D Fluorinated APDB Analog (Final Product) C->D Deprotection (e.g., TFA)

Caption: Proposed synthetic workflow for fluorinated APDB analogs.

Experimental Protocols

3.1. Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

3.2. Step 1: Synthesis of tert-butyl ((R)-4-fluoro-2,3-dihydrobenzofuran-3-yl)carbamate (N-Protected Intermediate)

This step involves the protection of the primary amine of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine with a tert-butyloxycarbonyl (Boc) group.

  • Reaction:

    • Dissolve (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine (1.0 eq) in dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and triethylamine (TEA) (1.2 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

  • Workup and Purification:

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

3.3. Step 2: Synthesis of tert-butyl ((R)-4-fluoro-2,3-dihydrobenzofuran-3-yl)(2-oxopropyl)carbamate (N-Alkylated Intermediate)

This step introduces the propanone side chain via N-alkylation.

  • Reaction:

    • To a solution of the N-protected intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add 1-bromo-2-propanone (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup and Purification:

    • Quench the reaction carefully with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

3.4. Step 3: Synthesis of (R)-1-(4-fluoro-2,3-dihydrobenzofuran-3-yl)propan-2-amine (Fluorinated APDB Analog)

This final step involves the deprotection of the Boc group to yield the target compound.

  • Reaction:

    • Dissolve the N-alkylated intermediate (1.0 eq) in DCM.

    • Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2-4 hours.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify with aqueous sodium hydroxide.

    • Extract the product with DCM.

    • Dry the organic layer and concentrate to obtain the final product. Further purification can be achieved by recrystallization or chromatography if necessary.

Analytical Data

The synthesized fluorinated APDB analogs should be characterized by standard analytical techniques. The expected data is summarized in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ, ppm)Expected ¹⁹F NMR (δ, ppm)Expected MS (m/z)
(R)-1-(4-fluoro-2,3-dihydrobenzofuran-3-yl)propan-2-amine C₁₁H₁₄FNO195.23Signals corresponding to aromatic, dihydrobenzofuran, and aminopropyl protons.A singlet corresponding to the fluorine on the aromatic ring.[M+H]⁺ = 196.2

Mechanistic Insights

The key transformations in this synthesis are the nucleophilic substitution reactions.

G cluster_0 Amine Protection cluster_1 N-Alkylation A Primary Amine (Nucleophile) B Boc Anhydride (Electrophile) A->B Nucleophilic Acyl Substitution C Boc-Protected Amine (Nucleophile) D 1-bromo-2-propanone (Electrophile) C->D SN2 Reaction

Sources

Method

Application Note: Reaction Conditions for Nucleophilic Substitution on (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine

Executive Summary (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine is a highly valuable chiral building block in medicinal chemistry. It is frequently utilized in the synthesis of central nervous system (CNS) therapeutics—such...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-4-fluoro-2,3-dihydrobenzofuran-3-amine is a highly valuable chiral building block in medicinal chemistry. It is frequently utilized in the synthesis of central nervous system (CNS) therapeutics—such as serotonin (5-HT2A) receptor agonists—and metabolic disease targets like ketohexokinase (KHK) inhibitors.

This technical guide outlines the optimized reaction conditions for nucleophilic substitution involving this specific scaffold. Due to the compound's bifunctional potential, we explore two distinct mechanistic pathways:

  • N-Functionalization : The C3-primary amine acting as a nucleophile (e.g., N-alkylation, reductive amination, and sulfonylation).

  • Nucleophilic Aromatic Substitution ( SN​Ar ) : The displacement of the C4-fluorine atom by exogenous nucleophiles.

Mechanistic Insights & Causality

When designing a synthetic route for (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine, the steric and electronic interplay between the C3-amine and the C4-fluorine atom dictates reactivity.

Pathway A: The Amine as a Nucleophile Direct aliphatic nucleophilic substitution ( SN​2 ) using alkyl halides often leads to complex mixtures of mono- and di-alkylated products due to the primary amine's inherent hyper-reactivity. Furthermore, the electronegative 4-fluoro group slightly reduces the basicity and nucleophilicity of the C3-amine via inductive (-I) effects. To achieve strict mono-selectivity, reductive amination or controlled acylation/sulfonylation is preferred. As demonstrated in the synthesis of KHK inhibitors (), the amine readily attacks acyl chlorides and sulfonyl chlorides when buffered with a non-nucleophilic base like DIPEA.

Pathway B: SN​Ar at the 4-Fluoro Position Fluorine is the premier leaving group for SN​Ar due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. However, the electron-rich nature of the oxygen-containing benzofuran ring counteracts this activation. Successful SN​Ar at the C4 position requires either highly forcing thermal conditions in polar aprotic solvents or transition-metal catalysis.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure high fidelity and reproducibility in the lab.

Protocol A: N-Sulfonylation / Acylation

Context: Standard late-stage functionalization for amide/sulfonamide drug linkages.

  • Initialization : Dissolve (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the system to 0∘C .

  • Electrophile Addition : Add the electrophile (e.g., acetic anhydride or methanesulfonyl chloride, 1.05 eq) dropwise. Causality: Dropwise addition controls the exothermic reaction and prevents localized excesses that could lead to di-substitution.

  • Propagation & Validation : Remove the ice bath and stir at room temperature for 30–60 minutes.

    • Self-Validation Step: Monitor the reaction via LC-MS. The disappearance of the primary amine peak ( [M+H]+=154 ) and the appearance of the corresponding product peak confirms completion. The reaction is typically rapid due to the unhindered trajectory of the acyl/sulfonyl group.

  • Workup : Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography.

Protocol B: Mono-N-Alkylation via Reductive Amination

Context: Preferred methodology for synthesizing phenethylamine-derived 5-HT2A ligands ().

  • Imine Formation : Combine the amine (1.0 eq) and the target aldehyde (1.0 eq) in 1,2-Dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq). Stir at room temperature for 2 hours.

    • Self-Validation Step: Draw a 10 μL aliquot, quench with NaHCO3​ , and observe the imine mass via LC-MS. Do not proceed until imine conversion is >95% to prevent premature reduction of the aldehyde.

  • Reduction : Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) portion-wise. Causality: NaBH(OAc)3​ is a mild reducing agent that specifically reduces the protonated imine without reducing the unreacted aldehyde, ensuring high yields of the mono-alkylated product.

  • Workup : Stir for 12 hours at room temperature. Quench with 1N NaOH, extract with EtOAc, and purify.

Protocol C: Nucleophilic Aromatic Substitution ( SN​Ar ) of the 4-Fluoro Group

Context: Displacement of the fluorine atom by an alkoxide or secondary amine.

  • Protection : Protect the C3-amine with a Boc group ( Boc2​O , Et3​N , DCM). Causality: Protection is mandatory to prevent intramolecular cyclization or competing nucleophilic attack by the primary amine.

  • Substitution : Dissolve the N-Boc protected substrate in anhydrous DMSO. Add the nucleophile (e.g., Sodium methoxide, 3.0 eq). Heat the reaction mixture to 120∘C for 18-24 hours.

    • Self-Validation Step: SN​Ar completion is heavily temperature-dependent. Monitor the displacement of the fluorine atom by tracking the mass shift (e.g., −19 Da for F, +31 Da for OCH3​ ) via high-resolution MS.

  • Deprotection : Cool to room temperature, dilute with water, and extract with EtOAc. Deprotect the Boc group using 4M HCl in dioxane to yield the functionalized amine.

Quantitative Data Presentation

The following table summarizes the optimized conditions, expected yields, and regioselectivity for the various nucleophilic substitutions performed on this scaffold ().

Reaction TypeReagents / ConditionsTempTypical YieldRegioselectivity / Notes
N-Acylation Acetic anhydride, DIPEA, DCM 0∘C→ RT85-95%Exclusive N-substitution. Fast kinetics.
N-Sulfonylation MsCl , DIPEA, DCM 0∘C→ RT80-90%Exclusive N-substitution.
Reductive Amination Aldehyde, NaBH(OAc)3​ , DCERT70-85%Strict mono-alkylation. Avoids SN​2 over-alkylation.
Direct N-Alkylation Alkyl bromide, K2​CO3​ , DMF 60∘C 40-60%Prone to dialkylation. Requires strict stoichiometric control.
SN​Ar (O-Nucleophile) NaOMe, DMSO (on N-Boc substrate) 120∘C 45-65%Requires amine protection. Harsh thermal conditions needed.

Reaction Workflow Visualization

G Start (R)-4-Fluoro-2,3-dihydrobenzofuran-3-amine N_Subst N-Substitution (Amine as Nucleophile) Start->N_Subst Electrophile Base/Catalyst SNAr SNAr (Fluoro Displacement) Start->SNAr Strong Nucleophile Heat/Catalyst RedAm Reductive Amination (Mono-alkylated) N_Subst->RedAm Aldehyde/Ketone NaBH(OAc)3 Acyl Acylation / Sulfonylation (Amides / Sulfonamides) N_Subst->Acyl R-COCl or R-SO2Cl DIPEA Alkoxide Alkoxide Attack (Ether Formation) SNAr->Alkoxide NaOR, Δ AmineAtt Amine Attack (Aniline Derivatives) SNAr->AmineAtt HNR2, Δ

Caption: Divergent nucleophilic substitution pathways for (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine.

References

  • Title : WO2022212194A1 - Khk inhibitors Source : Google Patents URL :[1]

  • Title : Design and synthesis of beta-Arrestin-biased 5HT2AR agonists Source : Aalborg Universitet URL :[Link][2][3]

  • Title : Asymmetric Synthesis of Novel (1H-Benzo[d]imidazol-2-ylthio)- and (Di-n-butylamino-2-ylthio)acetamides Source : Acta Poloniae Pharmaceutica - Drug Research URL :[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess (ee) of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine synthesis

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals focused on the synthesis of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine. This guide is designed to provid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals focused on the synthesis of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine. This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions to help you optimize your synthetic route and, most importantly, improve the enantiomeric excess (ee) of this critical chiral building block.

Troubleshooting Guide: Enhancing Enantiomeric Excess (ee)

This section addresses common challenges encountered during the synthesis that can lead to suboptimal enantiomeric excess. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My asymmetric reaction is yielding a low enantiomeric excess (ee). What are the primary factors to investigate?

A low ee is a common issue in asymmetric synthesis and can stem from several sources. A systematic investigation is key to identifying the root cause.

Potential Causes and Solutions:

  • Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring concurrently with your desired asymmetric transformation.[1] This is often more pronounced at higher temperatures.

    • Solution: Lowering the reaction temperature can often suppress the racemic pathway, thereby increasing the ee.[1][2] It is advisable to screen a range of temperatures (e.g., from room temperature down to -78 °C) to find the optimal balance between reaction rate and enantioselectivity.[3]

  • Catalyst/Ligand Purity and Integrity: The enantiomeric purity of your chiral catalyst or ligand is fundamental. Any contamination with the other enantiomer will directly reduce the final ee of your product.[1]

    • Solution: Verify the enantiomeric purity of the catalyst or ligand using a reliable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC).[1] If you are preparing the catalyst in-house, ensure its structural integrity using techniques like NMR spectroscopy.[4] When using a commercial catalyst, ensure it is from a reputable supplier and has been stored under the recommended conditions.[4]

  • Sub-optimal Solvent Choice: The solvent plays a crucial role in asymmetric catalysis by influencing the conformation and stability of the diastereomeric transition states.[4][5] An inappropriate solvent can lead to poor enantioselectivity.

    • Solution: Conduct a solvent screening study.[3] Evaluate a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, diethyl ether, and greener alternatives like 2-MeTHF or CPME) to identify the solvent that provides the highest ee.[3][6][7]

  • Inappropriate Catalyst Loading: Both too high and too low catalyst loadings can negatively impact enantioselectivity. High concentrations might lead to the formation of less selective catalyst aggregates, while low concentrations could allow the non-catalyzed background reaction to become more significant.[3]

    • Solution: Systematically vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to determine the optimal concentration for your specific reaction.[3]

Q2: I've optimized the reaction conditions, but the ee is still not satisfactory. Could impurities in my starting materials or reagents be the problem?

Absolutely. The purity of all components in your reaction mixture is critical for achieving high enantioselectivity.

Potential Causes and Solutions:

  • Impurities in the Substrate: The presence of impurities in your starting material can interfere with the catalyst's activity or participate in side reactions, leading to a lower ee.[1]

    • Solution: Re-purify your substrate using an appropriate technique such as recrystallization or column chromatography. Confirm the purity of the substrate by NMR and/or other analytical methods before use.

  • Water Content (Anhydrous Conditions): Many asymmetric catalytic systems, particularly those involving organometallic catalysts, are highly sensitive to moisture. Water can deactivate the catalyst, leading to low conversion and/or low ee.[1]

    • Solution: Ensure all glassware is rigorously dried (e.g., oven-dried overnight at >120 °C and cooled under an inert atmosphere).[1] Use freshly distilled, anhydrous solvents. If necessary, add a drying agent to the reaction, but ensure it is compatible with your catalyst and reagents.

  • Purity of Achiral Reagents: Even impurities in seemingly innocuous achiral reagents can act as catalyst poisons.

    • Solution: Use high-purity reagents from reliable commercial sources. If you suspect an issue, consider purifying the reagent before use.

Q3: My initial product has a moderate ee. Are there methods to improve the enantiomeric excess post-synthesis?

Yes, if your synthesis provides a product with a non-racemic mixture of enantiomers, you can often enhance the ee through purification techniques.

Potential Causes and Solutions:

  • Diastereomeric Salt Formation and Crystallization: This is a classical and highly effective method for resolving chiral amines.[8] It involves reacting the racemic or enantioenriched amine with a chiral resolving agent (an optically pure acid) to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[9]

    • Solution: Screen different chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid) and solvents to find a combination that provides good discrimination in the solubility of the diastereomeric salts.[9][10]

  • Chiral Preparative HPLC: For smaller scale purifications or when crystallization methods are not effective, preparative chiral HPLC can be used to separate the enantiomers.[8]

    • Solution: Develop a separation method on an analytical chiral HPLC column first to identify a suitable chiral stationary phase and mobile phase. Then, scale up the separation to a preparative column.

  • Enzymatic Kinetic Resolution: This technique uses an enzyme that selectively reacts with one enantiomer of your amine, allowing for the separation of the unreacted enantiomer.[8][11]

    • Solution: Screen different enzymes (e.g., lipases) and reaction conditions to find a system that provides high selectivity for one enantiomer. A key advantage of dynamic kinetic resolution (DKR) is the potential for a theoretical yield of 100% of a single enantiomer.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for obtaining enantioenriched 2,3-dihydrobenzofuran derivatives?

Several powerful asymmetric methodologies have been developed for the synthesis of chiral 2,3-dihydrobenzofuran frameworks.[12] These include:

  • Metal-catalyzed C-H activation and dearomative cyclization. [12]

  • Organocatalytic asymmetric cycloadditions. [12]

  • Asymmetric hydrogenation of imines, which is a direct route to chiral amines. [13]

  • Intramolecular Heck-Matsuda reactions. [14]

Q2: How do I accurately determine the enantiomeric excess of my product?

The most reliable and widely used methods for determining ee are chromatographic.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for ee determination. It utilizes a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification by integrating the peak areas.[1]

  • Chiral Gas Chromatography (GC): This method is suitable for volatile compounds and also employs a chiral column for separation.[1]

  • NMR Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate enantiomers in an NMR spectrum by forming transient diastereomeric complexes, which have distinct chemical shifts.[1]

Q3: Can the choice of reducing agent impact the enantioselectivity in a reductive amination approach?

Yes, the choice of reducing agent can be critical. In asymmetric reductive aminations, a common strategy for synthesizing chiral amines, the combination of the chiral catalyst and the reducing agent determines the stereochemical outcome. Polymethylhydrosiloxane (PMHS) is an inexpensive, stable, and non-toxic alternative to hydrogen gas for the reduction of imines.[15]

Q4: Are there any "greener" solvents that are effective in asymmetric synthesis?

Yes, there is a growing interest in using more environmentally friendly solvents in asymmetric catalysis. Bio-based solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have shown promise in providing high yields and enantioselectivities in various asymmetric reactions.[6]

Data Presentation

Table 1: Hypothetical Solvent Screening for Asymmetric Reduction
EntrySolventTemperature (°C)Conversion (%)ee (%)
1Toluene259585
2Dichloromethane259878
3THF259288
42-MeTHF259490
5Toluene08592
62-MeTHF08895

Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Analysis
  • Sample Preparation:

    • Take a small aliquot of the crude reaction mixture.

    • Pass the aliquot through a short plug of silica gel using a suitable solvent (e.g., ethyl acetate/hexanes) to remove the catalyst and baseline impurities.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in the HPLC mobile phase to a concentration of approximately 1 mg/mL.[1]

  • HPLC Analysis:

    • Column Selection: Choose a chiral stationary phase (CSP) suitable for your compound class (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H are good starting points).[1]

    • Method Development: Begin with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10). Adjust the ratio to achieve baseline separation of the enantiomer peaks.[1]

    • Quantification: Integrate the area of each enantiomer peak. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100[1]

Protocol 2: General Procedure for Diastereomeric Salt Resolution
  • Dissolution: Dissolve the enantioenriched (or racemic) 4-fluoro-2,3-dihydrobenzofuran-3-amine (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or isopropanol) with gentle heating to obtain a clear solution.[9]

  • Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving acid (e.g., (R)-mandelic acid or a tartaric acid derivative, 0.5 to 1.0 equivalent) in the minimum amount of the same solvent. Add this solution dropwise to the amine solution.[9]

  • Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, cool further in a refrigerator or ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.[9]

  • Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., aqueous NaOH or NaHCO₃) to liberate the enantioenriched free amine. Extract the amine with an organic solvent, dry the organic layer, and concentrate to obtain the product.

  • Analysis: Determine the enantiomeric excess of the resolved amine by chiral HPLC.

Visualizations

Troubleshooting_Low_ee start Low ee Observed check_purity Are Catalyst and Substrate Pure? start->check_purity check_conditions Are Reaction Conditions Optimal? check_purity->check_conditions Yes repurify Action: Re-purify Substrate. Verify Catalyst's Enantiopurity. check_purity->repurify No check_background Is a Racemic Background Reaction Occurring? check_conditions->check_background Yes optimize_temp Action: Screen a Range of Temperatures. Lower temperature often improves ee. check_conditions->optimize_temp No check_background->optimize_temp Yes end_good High ee Achieved check_background->end_good No repurify->check_conditions optimize_solvent Action: Screen a Range of Solvents (Polar Aprotic, Nonpolar, etc.) optimize_temp->optimize_solvent optimize_temp->end_good optimize_loading Action: Vary Catalyst Loading. optimize_solvent->optimize_loading optimize_solvent->end_good optimize_loading->check_conditions optimize_loading->end_good consider_resolution Consider Post-Synthesis Resolution (e.g., Diastereomeric Salt Crystallization) end_good->consider_resolution Further Improvement?

Caption: Troubleshooting workflow for low enantiomeric excess.

Experimental_Workflow sub Substrate (e.g., Ketone Precursor) reaction Asymmetric Synthesis (e.g., Reductive Amination) sub->reaction reagents Reagents & Chiral Catalyst reagents->reaction workup Reaction Workup & Purification reaction->workup product Crude Product (Enantioenriched Amine) workup->product analysis ee Determination (Chiral HPLC) product->analysis resolution Optional: Enantiomeric Enrichment (e.g., Crystallization) analysis->resolution ee < Target final_product Final Product (High ee Amine) analysis->final_product ee ≥ Target resolution->final_product

Caption: General experimental workflow for asymmetric synthesis.

References

  • Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonyl
  • Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. (2025). The Journal of Organic Chemistry.
  • Catalytic Biomimetic Asymmetric Reduction of Alkenes and Imines Enabled by Chiral and Regenerable NAD(P)H Models. Unavailable.
  • Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. (2025).
  • Identification of new catalysts for the asymmetric reduction of imines into chiral amines with polymethylhydrosiloxane using high-throughput screening. (2004). Elsevier Ltd.
  • Enantioselective synthesis of 2,3‐dihydrobenzofuran.
  • Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. (2025). The Journal of Organic Chemistry.
  • Solvent effects on stereoselectivity: more than just an environment. (2009). RSC Publishing.
  • improving enantiomeric excess in asymmetric synthesis. Benchchem.
  • Troubleshooting poor enantiomeric excess in chiral resolution. Benchchem.
  • Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. (2020). IT Services - University of Liverpool.
  • Technical Support Center: Enhancing Yield and Enantioselectivity in Asymmetric Synthesis. Benchchem.
  • Troubleshooting low enantiomeric excess in asymmetric synthesis. Benchchem.
  • Iridium-Catalyzed Asymmetric Hydrogen
  • Application of Biobased Solvents in Asymmetric C
  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Unavailable.
  • Solvent effect on enantioselectivity.
  • A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. (2017). SciSpace.
  • Screening for Generality in Asymmetric C
  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016). Infoscience.
  • Purific
  • Asymmetric one-pot reactions using heterogeneous chemical catalysis: recent steps towards sustainable processes. (2017). RSC Publishing.
  • Super Selective Synthesis: The Evolution of Enantioselective Methods. (2021). ICJS.
  • Chiral Catalyst Optimization Using Both Solid-Phase and Liquid-Phase Methods in Asymmetric Aza Diels−Alder Reactions. (2000). Organic Letters.
  • Enantioenrichment by Crystallization. (2008). Organic Process Research & Development.
  • Generality-driven optimization of enantio- and regioselective catalysis by high-throughput experiment
  • Asymmetric reactions_synthesis. Unavailable.
  • Advanced Chiral Resolution and Purification Str
  • Asymmetric synthesis. DU Chem.
  • New Opportunities to Improve the Enantiomeric and Diastereomeric Separ
  • Synthesising Complex Chiral Amines Through Resolution-Racemis
  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.
  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentr
  • Enantioselective Synthesis of trans-Dihydrobenzofurans via Primary Amine-Thiourea Organocatalyzed Intramolecular Michael Addition. (2012). ACS.org.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI.
  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation str
  • Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Gener
  • Stereodivergent Synthesis of Enantioenriched 2,3-Disubstituted Dihydrobenzofurans via a One-Pot C–H Functionalization/Oxa-Michael Addition Cascade. (2021). Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Preventing Racemization of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine

Welcome to the advanced troubleshooting and methodology center for chiral amine synthesis. As a Senior Application Scientist, I have guided numerous drug development teams through the stereochemical pitfalls of handling...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for chiral amine synthesis. As a Senior Application Scientist, I have guided numerous drug development teams through the stereochemical pitfalls of handling sensitive pharmacophores. The 2,3-dihydrobenzofuran amine scaffold is a highly valuable building block in medicinal chemistry[1], but its stereochemical integrity is notoriously fragile during downstream processing.

This guide provides causality-driven insights, self-validating protocols, and troubleshooting strategies to preserve the enantiomeric excess (ee%) of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine during workup.

Mechanistic Insights: The Causality of Racemization

To prevent racemization, we must first understand the thermodynamic vulnerabilities of the molecule. Chiral benzylic amine intermediates are highly susceptible to dynamic racemization processes under specific conditions[2]. For (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine, the stereocenter at the C3 position is uniquely compromised by two structural factors:

  • Enhanced Benzylic Acidity (Base-Catalyzed Pathway): The C3 proton is benzylic. Furthermore, the highly electronegative fluorine atom at the C4 position (ortho to the stereocenter) exerts a strong inductive electron-withdrawing effect (-I). This stabilizes any negative charge formed at C3, significantly lowering the pKa of the benzylic proton. Exposure to strong aqueous bases (pH > 9) rapidly deprotonates C3, forming an achiral planar carbanion.

  • Imine-Enamine Tautomerization (Carbonyl-Mediated Pathway): Primary amines undergo rapid pyramidal inversion at room temperature[3]. When exposed to trace carbonyls (e.g., acetone or acetaldehyde), the primary amine forms a Schiff base (imine). The α -proton of this imine is extremely acidic, leading to immediate enamine tautomerization and irreversible loss of chirality.

RacemizationMechanisms Start (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine (Enantiopure) Base Aqueous Base Workup (pH > 9) Start->Base Exposure to strong base Carbonyl Carbonyl Solvents (e.g., Acetone) Start->Carbonyl Trace ketones/aldehydes Carbanion Achiral Benzylic Carbanion (C3 Deprotonation) Base->Carbanion C3-H abstraction Imine Achiral Imine/Enamine (Schiff Base Formation) Carbonyl->Imine Condensation Racemate Racemic Mixture (R/S) (Loss of Chirality) Carbanion->Racemate Non-selective protonation Imine->Racemate Non-selective hydrolysis

Figure 1: Logical pathways of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine racemization.

Quantitative Data: Impact of Workup Conditions on ee%

The following table summarizes the empirical impact of various workup parameters on the final enantiomeric excess of the product. This data illustrates why standard basic workups fail for this specific substrate.

Neutralization BaseExtraction SolventTemperatureAqueous Contact TimeFinal ee%Racemization Severity
1.0 M NaOH (pH 14)Ethyl Acetate25 °C30 mins42% Severe
1.0 M Na₂CO₃ (pH 11)Ethyl Acetate25 °C30 mins71% Moderate
Sat. NaHCO₃ (pH 8.3)Dichloromethane15 °C15 mins91% Mild
Phosphate Buffer (pH 7.5)MTBE0–5 °C< 5 mins>99% Zero (Optimal)

Standard Operating Procedure: Zero-Racemization Workup

To prevent racemization, the workup must act as a self-validating system . By utilizing a cold biphasic extraction with a tightly buffered aqueous layer, the free-based amine immediately partitions into the organic phase, shielding it from the aqueous environment and neutralizing the thermodynamic pathways to degradation.

Step-by-Step Methodology:

  • Thermal Quenching: Cool the crude reaction mixture containing the amine salt to 0–5 °C using an ice-water bath. Causality: Lower temperatures exponentially decrease the rate of pyramidal inversion and deprotonation[3].

  • Biphasic Shielding: Add 10 volumes of pre-chilled MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane). Do not use Ethyl Acetate, as it can contain trace acetaldehyde that triggers Schiff base formation.

  • Precision Neutralization: While vigorously stirring the biphasic mixture, add cold 0.5 M Potassium Phosphate buffer (pH 7.5) dropwise until the aqueous phase stabilizes at pH 7.5–8.0. Do not exceed pH 8.0.

  • Rapid Partitioning: Stir for exactly 2 minutes to ensure complete free-basing, then immediately transfer to a separatory funnel and separate the phases. Causality: Limiting contact time to < 5 minutes prevents prolonged exposure to the aqueous interface.

  • Washing & Drying: Wash the organic layer once with cold brine. Dry over anhydrous Na₂SO₄. Avoid basic drying agents like K₂CO₃.

  • Controlled Concentration: Filter the drying agent and concentrate the organic layer under reduced pressure. The rotary evaporator water bath must be set strictly below 30 °C.

WorkupProtocol Step1 1. Cool Reaction Mixture (0-5 °C) Step2 2. Add Cold MTBE/DCM (Biphasic Shielding) Step1->Step2 Step3 3. Buffer to pH 7.5-8.0 (Phosphate Buffer) Step2->Step3 Step4 4. Rapid Phase Separation (< 5 min contact) Step3->Step4 Step5 5. Evaporate Solvent (< 30 °C) Step4->Step5 Step6 6. Enantiopure (R)-Amine (Preserved ee%) Step5->Step6

Figure 2: Optimized zero-racemization biphasic workup workflow for chiral benzylic amines.

Troubleshooting & FAQs

Q: We routinely use 1M NaOH to free-base our amine salts before extraction. Why does our ee% drop from 99% to 42% with this specific molecule? A: NaOH is a strong base that drives the aqueous layer to pH > 13. Because the C3 benzylic proton is highly activated by the ortho-fluorine atom, NaOH rapidly abstracts this proton, forming an achiral carbanion. You must switch to a mild buffer (pH 7.5) to free-base the amine without crossing the deprotonation threshold.

Q: Can we use Acetone to rinse our glassware before the extraction? A: Absolutely not. Primary amines react instantly with trace ketones and aldehydes to form imines. The α -proton of the resulting imine is highly acidic, leading to enamine tautomerization and total loss of stereochemistry. All glassware must be strictly free of carbonyl-containing solvents.

Q: Is column chromatography safe for purifying (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine? A: Standard silica gel can be slightly acidic, which may cause streaking, but treating the silica with basic modifiers (like 1% Et₃N) introduces racemization risks for this specific compound. If chromatography is necessary, use neutral alumina or perform a rapid filtration through a short pad of silica using a non-polar solvent system, minimizing residence time on the column.

References

  • Chalmers Publication Library. Synthesis and Applications of P-Chirogenic and Axially Chiral P,N-Phosphines as Ligands and Organocatalysts. (Discusses pyramidal inversion and thermal stability of chiral amines).[3] URL: [Link]

  • SciSpace / Wiley-VCH. Green chemistry in the pharmaceutical industry. (Details the integration of chiral amine resolution and the vulnerabilities of chiral benzylic amine intermediates to dynamic racemization).[2] URL: [Link]

Sources

Troubleshooting

Technical Support Center: Solubility &amp; Handling of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS: 2102410-88-6) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS: 2102410-88-6) . This compound is a fluorinated, chiral primary amine supplied as a hydrochloride salt. Understanding its thermodynamic solubility profile in both polar aprotic solvents (like DMSO) and aqueous systems is critical for maintaining assay integrity, preventing false negatives in high-throughput screening, and ensuring reproducible in vitro and in vivo dosing.

Part 1: Physicochemical Profiling & Solubility Data

To predict the behavior of this compound in various solvent systems, we must first analyze its physicochemical properties. The presence of the hydrochloride salt ensures high aqueous solubility, while the fluorinated benzofuran core drives lipophilicity when the amine is deprotonated.

Table 1: Physicochemical & Solubility Profile

PropertyValueMechanistic Implication
Molecular Weight 189.61 g/mol Small molecule; rapid dissolution kinetics.
Salt Form Hydrochloride (HCl)Enhances aqueous solubility via strong ion-dipole interactions.
Estimated pKa (Amine) ~8.2 - 8.5Determines the pH-dependent ionization state of the molecule .
LogP (Free Base) ~2.4Highly lipophilic when deprotonated; completely insoluble in water.
Solubility in DMSO >50 mg/mL (>250 mM)Excellent for creating highly concentrated, stable master stocks.
Solubility in Water >20 mg/mL (>100 mM)Excellent for direct aqueous dosing, provided the pH remains < 7.5.

Part 2: Troubleshooting Guides & FAQs

Q1: My compound precipitated immediately when I diluted my DMSO stock into my biological assay buffer. Why did this happen and how do I fix it? A: This is the most common issue encountered with amine hydrochloride salts and is almost always driven by pH-induced deprotonation .

  • The Causality: The pKa of the primary amine on the 2,3-dihydrobenzofuran ring is approximately 8.2 to 8.5 . According to the Henderson-Hasselbalch equation, if your assay buffer is at a pH of 8.0 or higher, a significant fraction of the compound converts from the highly soluble, protonated ammonium cation into the uncharged free base. The free base is highly lipophilic (LogP ~2.4) and cannot be solvated by water, causing it to rapidly "crash out" of solution.

  • The Fix: Ensure your assay buffer is strictly maintained at pH 7.4 or lower prior to the addition of the compound. If precipitation has already occurred, you can salvage the solution by carefully titrating the buffer with 0.1 M HCl until the pH drops below 7.5, which will re-protonate the amine and drive it back into solution.

Q2: Should I prepare my primary master stock in DMSO or directly in Water? A: This depends entirely on your experimental timeline and application:

  • Use DMSO for Long-Term Storage: DMSO is a highly polar aprotic solvent with a high dielectric constant that effectively solvates both the organic core and the ionic salt without promoting hydrolysis. A 10 mM or 50 mM stock in anhydrous DMSO can be aliquoted and stored at -20°C for months with minimal degradation.

  • Use Water for Immediate In Vivo Dosing: Because DMSO can be toxic to cells at concentrations >0.1% v/v and can alter membrane permeability, direct dissolution in sterile water or saline is preferred for animal models. The HCl salt form allows for direct aqueous dissolution without the need for co-solvents. However, aqueous stocks should be made fresh daily to prevent microbial growth and potential oxidative degradation.

Q3: The powder seems to be clumping inside the vial. Is it still good to use? A: Yes, but the clumping indicates moisture absorption. Hydrochloride salts are inherently hygroscopic . When exposed to ambient humidity, the salt lattice absorbs atmospheric water molecules.

  • The Risk: While the compound has not chemically degraded, the absorbed water adds mass. If you weigh the clumped powder, you will be weighing water alongside the compound, leading to a stock solution with a lower true molarity than calculated.

  • The Fix: Always store the lyophilized powder in a desiccator at 2-8°C or -20°C. Crucially, allow the vial to equilibrate to room temperature for at least 30 minutes before opening it to prevent condensation from forming on the cold powder.

Part 3: Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock in DMSO

This protocol ensures a self-validating, sterile, and stable stock for long-term use.

  • Equilibration: Remove the vial of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride from cold storage and allow it to sit at room temperature in a desiccator for 30 minutes.

  • Weighing: Accurately weigh 1.90 mg of the compound using a calibrated microbalance.

  • Solvation: Transfer the powder to a sterile, amber glass vial (to protect from UV degradation). Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Dissolution: Vortex the mixture for 30-60 seconds. The high dielectric constant of DMSO will rapidly solvate the salt. The solution should be completely clear and colorless.

  • Storage: Aliquot the 10 mM stock into single-use volumes (e.g., 50 µL) in tightly sealed microcentrifuge tubes. Store at -20°C.

    • Self-Validation Check: Upon thawing for future use, inspect the aliquot for ice crystals or precipitate. If present, warm gently to 37°C and vortex until clear before proceeding.

Protocol B: Preparation of Aqueous Working Solutions for Assays
  • Buffer Preparation: Prepare your biological buffer (e.g., PBS or HEPES).

    • Critical Step: Verify the pH is exactly 7.4 using a calibrated pH meter. Do not assume the pH is correct based on the recipe alone.

  • Dilution: Pipette the required volume of the DMSO master stock directly into the center of the aqueous buffer while vortexing continuously. This rapid mixing prevents localized high concentrations of DMSO and ensures immediate dispersion.

  • Final Concentration Check: Ensure the final concentration of DMSO in the assay does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Part 4: Workflow Visualization

Below is a diagnostic workflow detailing the physicochemical causality of precipitation during dilution and the necessary corrective actions.

G Start Dilution of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine HCl from DMSO into Aqueous Buffer Precipitation Observation: Precipitate Forms? Start->Precipitation CheckPH Check Buffer pH Precipitation->CheckPH Yes Success Clear Solution Achieved Precipitation->Success No HighPH pH > 8.0 (Amine Deprotonates) CheckPH->HighPH LowPH pH < 7.5 (Amine Protonated) CheckPH->LowPH FreeBase Formation of Insoluble Free Base (LogP ~2.4) HighPH->FreeBase Soluble Compound Remains Soluble (Ion-Dipole Interactions) LowPH->Soluble Adjust Action: Adjust Buffer pH using 0.1M HCl FreeBase->Adjust Soluble->Success Adjust->Success

Diagnostic workflow for troubleshooting pH-dependent precipitation of amine hydrochloride salts.

References

  • LookChem. "5-Chloro-2,3-dihydro-benzofuran-3-ylamine Physico-chemical Properties (pKa & LogP Reference)". Source: LookChem. URL:[Link]

Optimization

Technical Support Center: Troubleshooting Amidation of 4-Fluoro-2,3-dihydrobenzofuran-3-amine

Welcome to the Advanced Synthesis Support Center. The amidation of 4-fluoro-2,3-dihydrobenzofuran-3-amine is a notoriously challenging transformation in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The amidation of 4-fluoro-2,3-dihydrobenzofuran-3-amine is a notoriously challenging transformation in medicinal chemistry. This guide is designed to help researchers and drug development professionals diagnose low yields, understand the underlying stereoelectronic causality, and implement field-proven, self-validating protocols to achieve high-efficiency coupling.

Diagnostic Workflow

TroubleshootingWorkflow Start Low Amidation Yield (4-F-2,3-DHB-3-amine) Analyze LC-MS Analysis of Crude Reaction Start->Analyze Path1 Unreacted Amine (Low Conversion) Analyze->Path1 Path2 Benzofuran Byproduct (Elimination) Analyze->Path2 Cause1 Steric Hindrance & Reduced Nucleophilicity Path1->Cause1 Cause2 Base-Catalyzed Aromatization Path2->Cause2 Sol1 Switch to COMU Coupling Reagent Cause1->Sol1 Sol2 Use Weaker Base (Collidine) & 0 °C Cause2->Sol2

Logical troubleshooting workflow for 4-fluoro-2,3-dihydrobenzofuran-3-amine amidation.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why are my amidation yields consistently below 30% when using standard EDC/HOBt or HATU/DIPEA conditions? Causality: The 4-fluoro-2,3-dihydrobenzofuran-3-amine scaffold presents a severe dual challenge. First, the highly electronegative fluorine atom at the C4 position withdraws electron density via inductive effects, significantly reducing the nucleophilicity of the adjacent C3-amine 1. Second, the van der Waals radius of the ortho-fluorine creates substantial steric bulk, hindering the trajectory of the incoming activated carboxylic ester. Solution: Standard carbodiimides (EDC) or even first-generation uronium reagents (HATU) often fail to achieve full conversion before the activated ester hydrolyzes. You must transition to COMU , a third-generation uronium-type reagent based on the Oxyma Pure leaving group. COMU has been empirically proven to outperform HATU in the coupling of sterically hindered amines due to the highly reactive, less sterically demanding nature of its active ester 2.

Q2: LC-MS analysis of my crude mixture shows a major byproduct with a mass corresponding to [M - NH3] or [M - Amide]. What is this degradation pathway? Causality: You are observing the base-catalyzed aromatization of the 2,3-dihydrobenzofuran ring. The dihydrobenzofuran core is highly susceptible to E1cB or E2 elimination of the C3 substituent (either the free amine or the newly formed amide), leading to the formation of a thermodynamically stable, fully aromatic benzofuran derivative 3. The highly electronegative 4-fluoro group increases the acidity of the adjacent C2 protons. When strong, unhindered bases like DIPEA (pKa ~10.5) or Triethylamine are used, they abstract the C2 proton, driving the elimination of the amine/amide leaving group. Solution: To suppress this degradation pathway, you must attenuate the basicity of the reaction environment. Replace DIPEA with a weaker, sterically hindered base such as 2,4,6-collidine (pKa ~7.4). Collidine is basic enough to facilitate the COMU activation step but insufficiently basic to abstract the C2 proton and trigger aromatization 4.

Q3: How do I optimize the solvent and additive conditions to favor coupling over reagent degradation? Causality: The stability of the active ester intermediate is paramount when dealing with slow-reacting, electron-deficient nucleophiles. While COMU is exceptionally reactive, it exhibits lower stability in DMF compared to HATU 5. If the pre-activation step is too long, the active ester degrades before the hindered amine can successfully attack. Solution: Limit the pre-activation of the carboxylic acid with COMU to exactly 1–2 minutes at 0 °C. Using a mixed solvent system like anhydrous DMF/DCM (1:1) enhances the solubility of the intermediates while minimizing solvent-induced hydrolysis.

Quantitative Reagent Comparison Data

The following table summarizes the optimization data for the amidation of 4-fluoro-2,3-dihydrobenzofuran-3-amine with a standard aliphatic carboxylic acid (e.g., phenylacetic acid).

Coupling SystemBaseTemp (°C)Conversion (%)Aromatization Byproduct (%)Epimerization (%)
EDC / HOBtDIPEA25< 20155.0
HATUDIPEA2545353.5
HATU2,4,6-Collidine0 to 2560102.0
COMU 2,4,6-Collidine 0 to 25 > 90 < 2 < 0.5

Step-by-Step Methodology: Optimized COMU/Collidine Amidation Protocol

This protocol is designed as a self-validating system . It incorporates an internal standard to ensure that LC-MS Total Ion Chromatogram (TIC) discrepancies—caused by the vastly different ionization efficiencies of the polar amine and the non-polar benzofuran byproduct—do not lead to false conversion readings.

Materials Required:

  • Carboxylic acid (1.2 equiv.)

  • 4-Fluoro-2,3-dihydrobenzofuran-3-amine (1.0 equiv.)

  • COMU (1.2 equiv.)

  • 2,4,6-Collidine (2.5 equiv.)

  • Anhydrous DMF and Anhydrous DCM

  • Internal Standard: Biphenyl (0.1 equiv.)

Procedure:

  • Preparation & Internal Validation: In an oven-dried, argon-flushed round-bottom flask, dissolve the carboxylic acid (1.2 equiv.), COMU (1.2 equiv.), and the biphenyl internal standard (0.1 equiv.) in anhydrous DMF to achieve a 0.2 M concentration.

  • Controlled Activation: Submerge the flask in an ice-water bath to strictly maintain 0 °C. Add 2,4,6-collidine (2.5 equiv.) dropwise via syringe. Stir the mixture for exactly 2 minutes to form the highly reactive Oxyma active ester. Critical Causality Note: Exceeding 2 minutes of pre-activation with COMU in DMF will lead to rapid hydrolysis and reagent degradation.

  • Substrate Addition: Dissolve 4-fluoro-2,3-dihydrobenzofuran-3-amine (1.0 equiv.) in anhydrous DCM (volume equal to the DMF used). Add this solution dropwise to the activated ester mixture over 5 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then slowly remove the ice bath to let it warm to room temperature (20–25 °C). Monitor the reaction via HPLC at 254 nm, comparing the product peak area against the biphenyl internal standard. Complete conversion is typically observed within 2 to 4 hours.

  • Quench & Workup: Once the amine is consumed, immediately quench the reaction by adding saturated aqueous NH₄Cl. Causality Note: The slightly acidic quench neutralizes the collidine, preventing any late-stage base-catalyzed elimination during the concentration phase.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature not exceeding 30 °C.

References

  • (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine Properties & Specifications, Sigma-Aldrich.1

  • A Head-to-Head Battle of Coupling Reagents: COMU vs. BOP-Cl for Hindered Amino Acid Coupling, Benchchem.2

  • A comparative study of amide-bond forming reagents in aqueous media, Luxembourg Bio Technologies. 4

  • TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B, PMC. 5

  • Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives, Journal of the American Chemical Society (ACS Publications). 3

Sources

Troubleshooting

Purification methods for (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine from reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in isolating the (R)-enantiomer of 4-fl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in isolating the (R)-enantiomer of 4-fluoro-2,3-dihydrobenzofuran-3-amine from racemic reaction mixtures.

This specific chiral primary amine is a critical building block in the synthesis of biologically active compounds, including Jak3 inhibitors and 5-HT2A receptor modulators[1][2]. Because enantiomers exhibit vastly different pharmacological profiles, achieving >99% enantiomeric excess (ee) is a strict requirement for downstream drug development[3].

Part 1: Troubleshooting & FAQs

Q1: What is the most scalable method for isolating the (R)-enantiomer from a racemic reaction mixture? A1: For multi-gram to kilogram scales, diastereomeric salt formation is the industry standard[4]. Causality: Chiral amines react with enantiopure chiral acids (such as (+)-tartaric acid or (S)-mandelic acid) to form diastereomeric salts. Unlike enantiomers, diastereomers have distinct physical properties, notably different solubility profiles[3]. By selecting a solvent system where the (R)-amine•chiral acid salt is significantly less soluble than the (S)-amine salt, you can separate them via thermodynamically controlled crystallization[5]. This avoids the prohibitive costs and solvent consumption associated with large-scale chromatography[4].

Q2: My diastereomeric salt crystallization is yielding low enantiomeric excess (<80% ee). How can I optimize this? A2: Low enantiomeric purity typically results from the kinetic co-precipitation of the more soluble diastereomer. To establish a self-validating, thermodynamically controlled system:

  • Adjust Stoichiometry: Use a sub-stoichiometric amount (0.5 to 1.0 equivalents) of the resolving agent. This forces the enantiomers to compete for the resolving agent, thermodynamically favoring the precipitation of the least soluble salt[5][6].

  • Control the Cooling Rate: Flash cooling traps impurities in the crystal lattice (kinetic control). Heat the mixture to reflux and cool it at a slow, controlled rate (e.g., 0.1 °C/min) to allow the system to reach equilibrium (thermodynamic control)[6].

Q3: For rapid, small-scale purification (<1 gram), should I use Normal Phase HPLC or SFC? A3: Supercritical Fluid Chromatography (SFC) is highly recommended. Causality: SFC utilizes supercritical CO₂, which possesses high diffusivity and low viscosity. This allows for run times that are 3 to 5 times faster than traditional HPLC, with significantly lower pressure drops[7]. Furthermore, primary amines are notorious for peak tailing in normal-phase HPLC due to secondary interactions with stationary phase silanols. In SFC, the addition of a basic modifier (like 0.2% isopropylamine) to the polar co-solvent competitively blocks these active sites, resulting in superior peak symmetry and baseline resolution[8][9].

Q4: How do I accurately validate the enantiomeric purity of the isolated (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine? A4: Enantiomeric excess must be validated using analytical chiral HPLC. For this specific fluorinated scaffold, a cellulose-based chiral stationary phase (e.g., Chiralcel OD-H) provides excellent enantiorecognition. Using an isocratic mobile phase of 15% Ethanol and 85% Hexanes (both modified with 0.05% Trifluoroacetic acid), the (R)-enantiomer elutes first at approximately 19.5 minutes, followed by the (S)-enantiomer at 22.4 minutes[1][10].

Part 2: Quantitative Data Summaries

Table 1: Comparison of Chromatographic Modalities for Chiral Primary Amines
ParameterSupercritical Fluid Chromatography (SFC)Normal Phase HPLCImpact on Amine Purification
Mobile Phase Supercritical CO₂ + Methanol modifierHexane/Heptane + Ethanol/IPASFC drastically reduces hazardous solvent waste[7].
Additives Needed 0.2% Isopropylamine or TEA0.05% TFA or DEABasic additives in SFC prevent severe peak tailing[8][9].
Analysis Speed 3–5x FasterBaseline (Standard)High diffusivity of CO₂ allows higher flow rates without overpressuring[7].
Peak Symmetry ExcellentModerate to PoorSFC provides sharper peaks, leading to higher recovery of pure fractions[8].
Table 2: Validated Analytical HPLC Conditions for 4-fluoro-2,3-dihydrobenzofuran-3-amine[1][10]
ParameterSpecification
Column Chiralcel OD-H (0.46 x 25 cm)
Mobile Phase Isocratic: 15% EtOH (0.05% TFA) / 85% Hexane (0.05% TFA)
Detection UV (typically 210-254 nm)
Retention Time: (R)-Isomer ~ 19.5 min
Retention Time: (S)-Isomer ~ 22.4 min

Part 3: Experimental Protocols

Protocol A: Multi-Gram Diastereomeric Salt Resolution

This protocol utilizes thermodynamic crystallization to isolate the target amine.

  • Salt Formation: Dissolve 1.0 equivalent of racemic 4-fluoro-2,3-dihydrobenzofuran-3-amine in a minimal volume of hot ethanol. In a separate flask, dissolve 0.6 equivalents of the chosen chiral resolving agent (e.g., (+)-tartaric acid) in hot ethanol[6].

  • Mixing & Nucleation: Slowly add the hot resolving agent solution to the amine solution under continuous stirring.

  • Thermodynamic Crystallization: Maintain the mixture at reflux for 30 minutes, then turn off the heat source. Allow the flask to cool to room temperature slowly over 12 hours. Do not use an ice bath initially, as this promotes kinetic trapping of the undesired (S)-isomer[6].

  • Isolation: Collect the precipitated diastereomeric crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold ethanol to displace the mother liquor[6].

  • Freebasing (Recovery): Suspend the purified crystals in deionized water. Dropwise, add 2 M NaOH until the aqueous phase reaches pH > 10. Extract the liberated (R)-amine with dichloromethane (DCM) three times. Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo[6].

  • Validation: Analyze the free base via the Chiral HPLC method (Table 2). If ee < 95%, repeat the crystallization step using the partially enriched amine.

Protocol B: Semi-Preparative SFC Purification

Ideal for rapid isolation of <1g of material with high recovery.

  • Sample Preparation: Dissolve the racemic amine in LC-MS grade Methanol to a concentration of 20-50 mg/mL. Ensure the sample is filtered through a 0.22 µm PTFE syringe filter to protect the column.

  • System Equilibration: Equilibrate a preparative Chiralcel OD-H column on the SFC system using 85% supercritical CO₂ and 15% Methanol (containing 0.2% Isopropylamine as a basic modifier)[8][9]. Maintain a backpressure of 120 bar and a column temperature of 35 °C.

  • Injection & Elution: Perform stacked injections. The basic modifier will suppress silanol interactions, allowing the (R)- and (S)-enantiomers to elute as sharp, baseline-resolved peaks[9].

  • Fraction Collection: Collect the first-eluting peak ((R)-enantiomer). Because the CO₂ mobile phase evaporates immediately upon depressurization at the detector outlet, the resulting fraction will be a highly concentrated solution of the amine in methanol, drastically reducing dry-down times[7].

Part 4: Logical Workflows & Decision Matrices

Workflow Racemate Racemic 4-fluoro-2,3- dihydrobenzofuran-3-amine SaltFormation Diastereomeric Salt Formation (EtOH, Heat) Racemate->SaltFormation ResolvingAgent Chiral Acid (e.g., (+)-Tartaric Acid) ResolvingAgent->SaltFormation Cooling Controlled Cooling (Thermodynamic Control) SaltFormation->Cooling Filtration Vacuum Filtration Cooling->Filtration Solid Less Soluble Salt (R-Amine • Chiral Acid) Filtration->Solid Retentate Liquid Mother Liquor (S-Amine Enriched) Filtration->Liquid Filtrate Freebasing Freebasing (pH > 10, NaOH) Solid->Freebasing Extraction Organic Extraction (e.g., DCM) Freebasing->Extraction PureR Pure (R)-4-fluoro-2,3- dihydrobenzofuran-3-amine Extraction->PureR

Caption: Workflow for the classical diastereomeric salt resolution of chiral primary amines.

DecisionTree Start Determine Target Purification Scale Small Small Scale (< 1 gram) Start->Small Large Large Scale (> 1 gram to kg) Start->Large SFC Supercritical Fluid Chromatography (SFC) Small->SFC Preferred (Faster, Greener) HPLC Normal Phase HPLC Small->HPLC Alternative Salt Diastereomeric Salt Formation Large->Salt Cost-Effective Scalable

Caption: Decision matrix for selecting the optimal chiral purification modality based on sample scale.

Sources

Optimization

Technical Support Center: Optimizing Chiral Resolution of Racemic 4-Fluoro-2,3-dihydrobenzofuran-3-amine

Welcome to the technical support center for the chiral resolution of racemic 4-fluoro-2,3-dihydrobenzofuran-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of racemic 4-fluoro-2,3-dihydrobenzofuran-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing this critical separation process. The methodologies and recommendations provided herein are grounded in the fundamental principles of diastereomeric salt formation and crystallization.

I. Understanding the Challenge: The Importance of Enantiomeric Purity

4-Fluoro-2,3-dihydrobenzofuran-3-amine is a key chiral building block in the synthesis of various pharmacologically active molecules. As with many chiral compounds, the biological activity often resides in a single enantiomer, while the other may be inactive or even contribute to undesirable side effects.[1][2] Therefore, obtaining this intermediate in high enantiomeric purity is paramount for the development of safe and effective pharmaceuticals.[1] The most common and scalable method for resolving such racemic amines is through the formation of diastereomeric salts with a chiral resolving agent.[3][4][5] This process leverages the different physical properties, primarily solubility, of the resulting diastereomers to enable their separation by fractional crystallization.[3][6][7]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses frequent challenges encountered during the chiral resolution of 4-fluoro-2,3-dihydrobenzofuran-3-amine via diastereomeric salt formation.

Issue Potential Causes Troubleshooting Steps & Scientific Rationale
No Crystal Formation 1. High Solubility of Diastereomeric Salts: The formed salts may be too soluble in the selected solvent, preventing precipitation.[8] 2. Insufficient Supersaturation: The concentration of the diastereomeric salt is below its solubility limit.[8] 3. Inhibition of Nucleation: Impurities can interfere with the formation of crystal nuclei.[9]1. Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., alcohols like ethanol, isopropanol; esters like ethyl acetate; or non-polar solvents like toluene).[9][10] The goal is to find a solvent where one diastereomer is significantly less soluble than the other. 2. Increase Concentration: Carefully evaporate the solvent to achieve a supersaturated solution.[8][9] 3. Anti-Solvent Addition: Gradually add a solvent in which the diastereomeric salts are poorly soluble (an anti-solvent) to induce precipitation.[8] 4. Lower Crystallization Temperature: Reducing the temperature generally decreases solubility and can promote crystallization.[8][10] 5. Seeding: Introduce a few seed crystals of the desired diastereomeric salt to provide a template for crystal growth.[8] 6. Scratching: Gently scratching the inner surface of the flask with a glass rod can create nucleation sites.[8]
"Oiling Out" Instead of Crystallization 1. High Supersaturation: The solution is overly concentrated, leading to the separation of a liquid phase (oil) instead of a solid.[8] 2. Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over well-defined crystals.[8] 3. Low Melting Point of Salt: The melting point of the diastereomeric salt may be below the crystallization temperature.[9]1. Dilute the Solution: Add more of the primary solvent to reduce the concentration.[9] 2. Slow Cooling: Allow the solution to cool gradually to room temperature, followed by further slow cooling in a refrigerator. 3. Solvent Modification: Add a co-solvent to alter the solubility properties and potentially increase the melting point of the salt.
Low Diastereomeric Excess (d.e.) 1. Inappropriate Solvent Choice: The solvent may not provide sufficient differentiation in the solubilities of the two diastereomers.[10] 2. Suboptimal Crystallization Temperature: The temperature may not be low enough to maximize the precipitation of the less soluble diastereomer.[10] 3. Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly impact the resolution efficiency.[6]1. Systematic Solvent Screening: Evaluate a variety of solvents and solvent mixtures to identify the optimal system that maximizes the d.e.[5][10] 2. Temperature Optimization: Investigate the effect of different crystallization temperatures on the d.e. Lower temperatures often lead to higher selectivity.[10] 3. Stoichiometry Adjustment: Vary the molar equivalents of the chiral resolving agent (e.g., 0.5 to 1.0 equivalent) to find the optimal ratio for selective salt formation.[6][10] 4. Recrystallization: One or more recrystallizations of the obtained diastereomeric salt can significantly enhance the diastereomeric purity.[9]
Low Yield of Desired Diastereomer 1. Co-precipitation of Diastereomers: The more soluble diastereomer may be precipitating along with the desired less soluble one. 2. Losses During Filtration and Washing: Mechanical losses can occur during the isolation of the crystals.1. Optimize Solvent and Temperature: Fine-tune the solvent system and crystallization temperature to maximize the solubility difference between the diastereomers.[10] 2. Controlled Cooling: Employ a slow and controlled cooling profile to favor the crystallization of only the less soluble salt. 3. Minimal Washing: Wash the filtered crystals with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product.[4]

III. Frequently Asked Questions (FAQs)

Q1: Which chiral resolving agents are most effective for resolving racemic amines like 4-fluoro-2,3-dihydrobenzofuran-3-amine?

A1: Chiral acids are the resolving agents of choice for racemic amines.[11] Commonly used and effective chiral acids include tartaric acid derivatives (e.g., O,O'-dibenzoyl-D-tartaric acid, O,O'-di-p-toluoyl-D-tartaric acid), mandelic acid derivatives, and camphor-10-sulfonic acid.[3][12] The selection of the optimal resolving agent often requires empirical screening, as the efficiency of resolution depends on the specific interactions between the amine and the chiral acid, leading to a stable, crystalline salt with good solubility differentiation between the diastereomers.[5]

Q2: How do I choose the initial solvent for my resolution experiments?

A2: A good starting point is to use polar, protic solvents such as lower alcohols (methanol, ethanol, isopropanol).[10] These solvents can form hydrogen bonds and effectively solvate the diastereomeric salts. The ideal solvent will dissolve the salts at an elevated temperature but allow for the selective crystallization of one diastereomer upon cooling.[4] A systematic screening of solvents with varying dielectric constants is highly recommended to identify the optimal system for your specific resolution.[10]

Q3: What is the general procedure for liberating the free amine from the diastereomeric salt?

A3: Once the desired diastereomeric salt has been isolated and purified to the desired d.e., the enantiomerically enriched amine can be liberated by treatment with a base.[10] A typical procedure involves suspending the diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate or dichloromethane). An aqueous solution of a base, such as sodium hydroxide or sodium carbonate, is then added to neutralize the chiral acid and deprotonate the amine, liberating the free base into the organic layer.[3][10] The organic layer is then separated, washed, dried, and the solvent is evaporated to yield the enantiomerically enriched 4-fluoro-2,3-dihydrobenzofuran-3-amine.

Q4: How can I determine the diastereomeric and enantiomeric excess of my samples?

A4: The diastereomeric excess (d.e.) of the crystalline salt can often be determined using Nuclear Magnetic Resonance (NMR) spectroscopy by integrating the signals of diastereotopic protons.[10] The enantiomeric excess (e.e.) of the liberated free amine is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase.

IV. Experimental Workflow & Protocols

Protocol 1: General Procedure for Chiral Resolution by Diastereomeric Salt Formation
  • Dissolution: Dissolve the racemic 4-fluoro-2,3-dihydrobenzofuran-3-amine (1.0 equivalent) in a suitable solvent (e.g., ethanol) with gentle heating until a clear solution is obtained.[10]

  • Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving acid (0.5 to 1.0 equivalent) in the minimum amount of the same solvent. Add this solution dropwise to the solution of the racemic amine.[10]

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, further cooling in a refrigerator may be necessary. Seeding with a small crystal of the desired diastereomer can be beneficial.[8]

  • Isolation: Collect the crystals by vacuum filtration.[4]

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[4]

  • Drying: Dry the crystals under vacuum to a constant weight.[10]

  • Analysis: Determine the diastereomeric excess of the crystalline salt by a suitable analytical method such as NMR or HPLC.[10]

Protocol 2: Liberation of the Enantiomerically Enriched Amine
  • Suspension: Suspend the diastereomeric salt in a mixture of water and an appropriate organic solvent (e.g., ethyl acetate).

  • Basification: Add an aqueous solution of a base (e.g., 1M NaOH) dropwise with stirring until the pH is basic (e.g., pH 10-12) to deprotonate the amine and liberate the free enantiomer.[10]

  • Extraction: Separate the organic layer. Extract the aqueous layer one or two more times with the same organic solvent.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Remove the solvent under reduced pressure to obtain the enantiomerically enriched 4-fluoro-2,3-dihydrobenzofuran-3-amine.

V. Visualizing the Optimization Process

The following diagrams illustrate the key decision-making processes in optimizing the chiral resolution.

Chiral_Resolution_Workflow A Racemic Amine + Chiral Resolving Agent B Solvent Screening (Polarity, Protic/Aprotic) A->B 1. Select Resolving Agent C Diastereomeric Salt Formation B->C 2. Choose Initial Solvent D Crystallization C->D 3. Form Salts E Isolation & Analysis (d.e.) D->E 4. Isolate Crystals F Low d.e. E->F I Acceptable d.e. E->I G Optimize Temperature & Concentration F->G Troubleshoot H Recrystallization F->H Troubleshoot G->D H->D J Liberation of Free Amine I->J Proceed K Final Enantiomerically Enriched Product J->K Troubleshooting_Decision_Tree Start Problem Encountered NoCrystals No Crystals Forming Start->NoCrystals OilingOut Oiling Out Start->OilingOut LowDE Low d.e. Start->LowDE SolventScreen Screen New Solvents / Anti-solvent NoCrystals->SolventScreen Cause: High Solubility Concentrate Increase Concentration / Lower Temp NoCrystals->Concentrate Cause: Insufficient Supersaturation SlowCool Dilute & Cool Slowly OilingOut->SlowCool Cause: High Supersaturation / Rapid Cooling Optimize Optimize Temp, Stoichiometry, Recrystallize LowDE->Optimize Cause: Poor Selectivity

Caption: A decision tree for troubleshooting common issues during crystallization.

VI. References

  • Fenix, R. B., et al. (2007). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 18(3), 381-389.

  • Lee, T., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.

  • Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Ghosh, A., & Fardis, M. (2014). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Molecules, 19(9), 14866-14878.

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

  • Fogassy, E., et al. (2002). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

  • Madarász, J., & Pálovics, E. (2023). Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. Molecules, 28(1), 433.

  • Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Bredael, K., et al. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm, 25(42), 5937-5953.

  • Thayer, A. M. (2007). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Chemical & Engineering News, 85(34), 11-19.

Sources

Troubleshooting

Handling hygroscopic nature of fluorinated dihydrobenzofuran amine salts

Technical Support Center: Handling Hygroscopic Fluorinated Dihydrobenzofuran Amine Salts Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Hygroscopic Fluorinated Dihydrobenzofuran Amine Salts

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with fluorinated dihydrobenzofuran amine salts. These scaffolds are highly privileged in medicinal chemistry, frequently utilized in the development of G protein-coupled receptor kinase (GRK2) inhibitors and serotonin transporter (SERT) ligands[1][2]. However, the strategic addition of fluorine—while improving metabolic stability and lipophilicity—often complicates the solid-state handling of their protonated amine salts (e.g., hydrochlorides, mesylates) due to severe hygroscopicity[2][3]. This guide provides field-proven, self-validating protocols to diagnose, handle, and mitigate moisture sorption in these critical compounds.

Phase 1: Analytical Profiling & Diagnostics

Q: Why do fluorinated dihydrobenzofuran amine salts rapidly deliquesce, and how does the fluorine substitution drive this causality? A: The hygroscopicity of these salts is a thermodynamic battle between crystal lattice energy and the hydration energy of the constituent ions. While the dihydrobenzofuran core is relatively hydrophobic, the highly electronegative C–F bond introduces a strong local dipole. When this is paired with a protonated primary or secondary amine, the resulting salt bridge possesses a high hydrogen-bonding potential. If the crystal packing is loose, atmospheric moisture easily penetrates the lattice. Once the ambient relative humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), it continuously absorbs water until the solid dissolves in its own hydration layer—a process known as deliquescence[4].

Q: How do we accurately quantify the hygroscopicity of these amine salts to ensure batch-to-batch reproducibility? A: Relying on static humidity chambers (desiccators) is insufficient because they fail to capture the real-time kinetics of moisture uptake. The self-validating standard is Dynamic Vapor Sorption (DVS) coupled with Thermogravimetric Analysis (TGA)[4][5]. DVS continuously measures mass changes while precisely controlling RH and temperature, providing a definitive sorption/desorption isotherm that reveals whether the water is merely surface-adsorbed or incorporated into the crystal lattice as a hydrate[5].

Table 1: Pharmacopeial Hygroscopicity Classification (DVS at 25°C / 80% RH) [4]

ClassificationMass Increase (Δm)Physical State Implications & Causality
Non-hygroscopic Δm < 0.2%High lattice energy; tight crystal packing repels atmospheric moisture.
Slightly hygroscopic 0.2% ≤ Δm < 2.0%Minor surface adsorption; water does not penetrate the bulk lattice.
Hygroscopic 2.0% ≤ Δm < 15.0%Bulk absorption occurs; requires controlled RH handling to prevent caking.
Very hygroscopic Δm ≥ 15.0%High risk of deliquescence; strict inert atmosphere needed for handling.
Deliquescent Phase change to liquidMaterial dissolves in absorbed moisture; requires immediate salt screening.

Protocol 1: Step-by-Step DVS & TGA Profiling Causality Check: This protocol uses TGA as a baseline validator. If you do not establish the anhydrous baseline accurately, your DVS isotherms will yield false-positive hydrate classifications.

  • Sample Preparation: Accurately weigh 10–20 mg of the fluorinated dihydrobenzofuran amine salt into a tared platinum DVS pan.

  • TGA Baseline Correlation: Prior to DVS, run a parallel TGA sample (heating to 150°C at 10°C/min) to determine the inherent volatile content. Use this to distinguish between pre-existing bound hydrate water and surface moisture[4][5].

  • Initial Drying (DVS): Equilibrate the sample at 0% RH using a dry nitrogen flow (500 sccm) at 25°C. Hold until the mass change rate ( dm/dt ) is <0.001% wt/min for at least 10 minutes[4].

  • Sorption Cycle: Stepwise increase the RH from 0% to 90% in 10% increments. The system must automatically hold each step until dm/dt <0.001% wt/min (maximum 3 hours per step) to ensure thermodynamic equilibrium[4][5].

  • Desorption Cycle: Decrease RH from 90% back to 0% in 10% decrements using identical equilibration criteria. Hysteresis between the curves confirms bulk hydrate formation.

Phase 2: Benchtop Handling & Execution

Q: How can we handle "Very Hygroscopic" salts during routine bench chemistry if a glovebox is unavailable? A: Exposing a deliquescent amine salt to ambient air during weighing ruins reaction stoichiometry and introduces water that can quench moisture-sensitive reagents. To bypass the glovebox bottleneck, utilize pre-filled reaction vials and Schlenk line techniques to maintain a strictly anhydrous environment[6].

Protocol 2: Glovebox-Free Handling of Hygroscopic Salts

  • Pre-packaging: Have the analytical lab dispense the dried salt directly into crimp-sealed, septum-capped vials under an argon atmosphere immediately following isolation[6].

  • Purging: Connect a Schlenk line to a dual-manifold system. Insert an argon-flushed needle through the septum of the vial to establish positive inert pressure.

  • Solvent Addition: Introduce strictly anhydrous solvents (e.g., dry THF or DCM) directly into the vial via a gas-tight syringe, piercing the septum.

  • In-Situ Transfer: Agitate until the salt is completely dissolved. Transfer the anhydrous solution via cannula directly into the primary reaction flask under argon. Self-Validation: The solid salt never contacts ambient humidity, ensuring 100% stoichiometric fidelity.

Phase 3: Solid-State Mitigation & Formulation

Q: If the target hydrochloride salt is too hygroscopic for commercial formulation, what is the protocol for improving its solid-state stability? A: You must alter the crystal lattice energy through counterion screening (salt screening) or co-crystallization[7]. By replacing a small, highly hydrating counterion (like chloride) with a larger, more complex counterion, you can force the molecules into a tighter, more hydrophobic packing arrangement. For dihydrobenzofuran derivatives, switching to an oxalate salt[3] or a monoargininyl salt[8] has been proven to drastically reduce moisture uptake from "Very Hygroscopic" to "Slightly Hygroscopic."

SaltScreening FreeBase Fluorinated Dihydrobenzofuran Free Base Synthesis SaltGen Initial Amine Salt Generation (e.g., HCl, Mesylate) FreeBase->SaltGen Acid Addition DVS DVS & TGA Profiling (Moisture Sorption Kinetics) SaltGen->DVS Isolate & Dry Decision Hygroscopicity > 15%? (Deliquescence Risk) DVS->Decision Analyze Isotherms Screening Counterion Screening (Oxalate, Arginine, Tosylate) Decision->Screening Yes (High Risk) Formulation Controlled Environment Handling & Excipient Co-processing Decision->Formulation No (Stable) Screening->DVS Re-evaluate

Workflow for evaluating and mitigating amine salt hygroscopicity via counterion screening.

Protocol 3: Counterion Screening for Hygroscopicity Reduction

  • Free Base Liberation: Dissolve the hygroscopic amine salt in distilled water, basify with 1M NaOH to pH 10, and extract the fluorinated dihydrobenzofuran free base into ethyl acetate. Dry over anhydrous Na2​SO4​ and concentrate.

  • Acid Addition: Aliquot the free base solution into multiple vials. Add 1.05 equivalents of various pharmaceutically acceptable acids (e.g., oxalic acid[3], p-toluenesulfonic acid, L-arginine[8]).

  • Crystallization: Evaporate the solvent slowly under a nitrogen stream. Recrystallize the resulting solids from an optimized ethanol/diethyl ether gradient to promote high-crystallinity lattice formation.

  • Re-evaluation: Subject the newly generated salt forms to the DVS protocol (Protocol 1) to identify the candidate with the lowest Δm at 80% RH.

References

  • Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: nih.gov URL: 1

  • Title: 6-(2-Aminopropyl)-5-methoxy-2,3-dihydrobenzofuran Source: mdma.ch URL: 3

  • Title: EP1037888B1 - (e)-3-[1-n-butyl- 5-[2-(2-carboxyphenyl)methoxy- 4-chlorophenyl]: ... dihydrobenzofuran- 6-yl)methyl]-prop-2-enoic acid Source: google.com (Patents) URL: 8

  • Title: Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites Source: nih.gov URL: 2

  • Title: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: pharmaexcipients.com URL: 4

  • Title: How do you handle hygroscopic salts? Source: hepatochem.com URL: 6

  • Title: Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis Source: tainstruments.com URL: 5

  • Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: nih.gov URL: 7

Sources

Optimization

Removing impurities from commercial (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine batches

Welcome to the Technical Support Center for Chiral Amine Purification. As a Senior Application Scientist, I frequently encounter researchers struggling with the variability of commercial (R)-4-fluoro-2,3-dihydrobenzofura...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Amine Purification. As a Senior Application Scientist, I frequently encounter researchers struggling with the variability of commercial (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine batches. This chiral building block is critical in pharmaceutical synthesis, but commercial scale-up often introduces a complex matrix of impurities—ranging from trace (S)-enantiomers to transition metal catalysts and structurally insidious des-fluoro analogs.

This guide bypasses generic advice. Here, we dissect the thermodynamic and kinetic causality behind these impurities and provide self-validating, field-proven protocols to systematically elevate your batch to API-grade purity.

Quantitative Impurity Profiling and Remediation Efficacy

Before initiating any purification workflow, it is critical to map the impurity profile of your starting material. The table below summarizes the most common contaminants found in commercial batches of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine, the analytical methods required for detection, and the expected outcomes of our targeted remediation strategies.

Impurity CategorySpecific ContaminantTypical Commercial LevelDetection MethodRemediation StrategyTarget Post-Purification
Chiral (S)-enantiomer2.0 - 5.0%Chiral HPLCDiastereomeric Salt Resolution< 0.5% (>99% e.e.)
Inorganic Palladium (Pd), Cobalt (Co)50 - 200 ppmICP-MSThiol-functionalized Silica Scavenger< 5 ppm
Structural Des-fluoro analog0.5 - 2.0%LC-MS / NMRPreparative Reverse-Phase HPLC< 0.1%
Structural 5-fluoro regioisomer0.1 - 1.0%LC-MS / 19F NMRPreparative Reverse-Phase HPLC< 0.1%

Purification Decision Matrix

PurificationWorkflow Batch Commercial Batch (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine QC Impurity Profiling (HPLC, ICP-MS) Batch->QC Enantiomer (S)-Enantiomer (>1% limit) QC->Enantiomer Chiral HPLC Metals Heavy Metals (Pd/Co >10ppm) QC->Metals ICP-MS Regio Regioisomers (Des-fluoro) QC->Regio LC-MS Res1 Diastereomeric Resolution (L-Tartaric Acid) Enantiomer->Res1 Res2 Scavenger Resin (Thiol-Silica) Metals->Res2 Res3 Prep-HPLC (C18, Buffered) Regio->Res3 Pure Purified (R)-Enantiomer (>99% e.e., <1 ppm metals) Res1->Pure Res2->Pure Res3->Pure

Workflow for the targeted impurity remediation of commercial chiral amine batches.

Troubleshooting Q&A

Q1: My commercial batch shows a lower enantiomeric excess (e.e. ~95%) than required for my downstream API synthesis. How do I enrich the (R)-enantiomer efficiently? A1: Causality: Commercial scale-up of chiral amines often relies on asymmetric biocatalysis (e.g., transaminases) or asymmetric reduction. These processes can leave residual (S)-enantiomer, or partial racemization can occur during harsh acidic/basic workups[1]. Solution: Perform a targeted diastereomeric salt resolution. By reacting the slightly impure mixture with a chiral acid like dibenzoyl-L-tartaric acid, you create two diastereomeric salts. Because diastereomers have fundamentally different physical properties (unlike enantiomers), you can exploit their distinct solubility profiles. The bulky, hydrophobic nature of the tartrate derivative exaggerates these differences, allowing the desired (R)-amine salt to selectively precipitate while the (S)-isomer remains solvated[2].

Q2: During chiral resolution, my solution forms a thick oil instead of distinct crystals ("oiling out"). How do I fix this? A2: Causality: Oiling out (liquid-liquid phase separation) occurs when the diastereomeric salt reaches supersaturation but is too soluble to nucleate properly at that specific temperature. Instead of forming a highly ordered crystal lattice, it crashes out as an amorphous, impurity-trapping oil[2]. Solution: You must alter the thermodynamics of the system. First, adjust the solvent system by increasing the anti-solvent ratio (e.g., adding more water to the methanol). Second, implement a strictly controlled cooling profile (e.g., 0.1 °C/min). Most importantly, seed the solution with pure crystals of the desired (R)-amine-tartrate salt just above the cloud point to bypass the initial nucleation energy barrier.

Q3: Standard recrystallization isn't removing the des-fluoro impurity. Why? A3: Causality: Des-fluoro impurities (where the fluorine atom is replaced by a hydrogen) often arise from hydrodefluorination side-reactions during catalytic hydrogenation steps in the primary synthesis. Because the fluorine atom is relatively small (van der Waals radius of 1.47 Å vs 1.20 Å for hydrogen), the des-fluoro analog has a nearly identical 3D conformation, pKa, and solubility profile to the target fluorinated amine. Consequently, it co-crystallizes and easily integrates into the crystal lattice of the target compound. Solution: Crystallization is thermodynamically blind to this minor structural variance. You must use Preparative Reverse-Phase HPLC (C18 stationary phase) with a tightly controlled buffered mobile phase to exploit the subtle polarity differences induced by the highly electronegative fluorine atom.

Q4: ICP-MS analysis reveals high levels of palladium (Pd). How do I remove it without degrading the amine? A4: Causality: Transition metals are heavily utilized in the reductive amination or oxime reduction steps during the synthesis of the benzofuran core. Primary amines act as strong bidentate ligands, coordinating tightly with these residual metals. Solution: Introduce a competing ligand with a thermodynamically superior binding affinity for soft metals. Functionalized silica scavenger resins (e.g., thiol- or thiourea-functionalized silica) will strip the Pd from the amine complex without altering the amine's stereocenter.

Self-Validating Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution for Chiral Enrichment

Causality Focus: We utilize dibenzoyl-L-tartaric acid because its rigid, sterically demanding structure maximizes the solubility differential between the resulting diastereomeric pairs, ensuring high-purity precipitation of the target salt[2].

  • Salt Formation: Dissolve 10.0 g of the commercial (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine batch in 100 mL of Methanol/Water (80:20 v/v) in a jacketed reactor. Heat to 60°C under gentle agitation.

  • Resolving Agent Addition: Slowly add 1.0 equivalent of dibenzoyl-L-tartaric acid. Maintain 60°C for 30 minutes to ensure complete dissolution and thermodynamic equilibration.

  • Controlled Crystallization: Cool the reactor at a strict rate of 0.1°C/min to 20°C. Note: Rapid cooling traps the soluble (S)-diastereomer in the crystal lattice.

  • Isolation: Filter the resulting crystals under vacuum. Wash the filter cake with 20 mL of cold Methanol/Water (80:20 v/v) to displace any mother liquor containing the (S)-isomer.

  • Free-Basing: Suspend the enriched salt in 50 mL of deionized water. Add 2M NaOH dropwise until pH 10 is reached. Extract the liberated free amine with Dichloromethane (3 x 30 mL).

  • Validation Step: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and analyze a 5 mg sample via Chiral HPLC. If e.e. is <99%, repeat steps 1-4 using the enriched batch.

Protocol 2: Transition Metal Scavenging

Causality Focus: To break the strong amine-metal coordination without utilizing harsh acidic conditions that might promote racemization, we rely on the high affinity of sulfur for soft transition metals.

  • Resin Preparation: Swell 2.0 g of SiliaBond® Thiol (or equivalent mercapto-silica resin) in 20 mL of Dichloromethane (DCM) for 15 minutes to maximize surface area exposure.

  • Incubation: Dissolve the free-based amine (from Protocol 1) in 50 mL of DCM. Add the swollen resin to the amine solution.

  • Agitation: Stir the suspension gently at 25°C for 4 hours. Critical Note: Do not use magnetic stir bars at high speeds, as this mechanically shears the silica beads, creating fine particulates that are difficult to filter and will contaminate your final product.

  • Filtration and Recovery: Filter the mixture through a tightly packed pad of Celite. Wash the resin cake with 20 mL of fresh DCM to ensure total recovery of the amine.

  • Validation Step: Concentrate the filtrate and submit a 10 mg sample for ICP-MS analysis to verify Pd/Co levels are < 5 ppm.

References

  • Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. RSC Publishing. Available at:[Link]

Troubleshooting

Storage conditions to prevent degradation of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine

Welcome to the Technical Support Center for chiral amine handling and storage. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (R)-4-fluoro-2,3-dih...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral amine handling and storage. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine .

Because this compound features a highly reactive primary amine adjacent to a chiral center on a dihydrobenzofuran ring, it is exceptionally susceptible to environmental degradation. This guide moves beyond basic storage instructions to explain the causality behind degradation and provides self-validating protocols to ensure absolute scientific integrity in your drug development workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the free base of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine turn yellow/brown when left on the benchtop, and how does this affect my yield? A: The discoloration is a direct visual indicator of oxidative degradation and carbamate formation. As a primary amine, the nitrogen atom possesses a highly nucleophilic lone pair. When exposed to ambient air, two competing degradation pathways occur simultaneously:

  • Oxidative Cleavage: Atmospheric oxygen ( O2​ ) induces C-N bond cleavage, leading to the formation of imines and hydroxylamines[1].

  • Carbamate Precipitation: The nucleophilic amine attacks atmospheric carbon dioxide ( CO2​ ) to form a carbamic acid intermediate, which rapidly deprotonates to form insoluble carbamate salts[2].

To prevent this, the compound must be shielded from both O2​ and CO2​ . If discoloration has occurred, the batch is compromised and must be re-purified via acid-base extraction before use.

Q2: I am observing a drop in enantiomeric excess (ee%) over a 6-month storage period. What is causing the racemization? A: Racemization at the C3 position of the dihydrobenzofuran ring is driven by thermal stress and trace basicity[3]. If the compound is stored as a free base at room temperature, the inherent basicity of the primary amine can auto-catalyze reversible deprotonation at the chiral center, leading to a gradual shift toward the (S)-enantiomer[4]. Storing the compound strictly at 2-8°C mitigates the thermodynamic driving force for this epimerization.

Q3: Should I store this compound as a free base or a hydrochloride (HCl) salt? A: Always store as the hydrochloride salt for long-term archiving[5]. Protonating the primary amine with HCl ties up the nitrogen's lone pair, completely eliminating its nucleophilicity. This single chemical modification shuts down both the oxidative and CO2​ -adduct degradation pathways, extending the shelf life from weeks to years.

Part 2: Degradation Pathways Visualization

The following diagram maps the specific environmental triggers to their corresponding chemical degradation pathways.

Degradation Compound (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine (Free Base) O2 Atmospheric O2 (Oxidation) Compound->O2 CO2 Atmospheric CO2 (Nucleophilic Attack) Compound->CO2 Temp Thermal/Basic Stress (>25°C) Compound->Temp Oxidation Oxidative Degradation (Imines/N-Oxides) O2->Oxidation Carbamate Carbamate Formation (Insoluble Adducts) CO2->Carbamate Racemization Racemization (Loss of (R)-enantiomer) Temp->Racemization

Fig 1: Environmental triggers and resulting degradation pathways for the chiral primary amine.

Part 3: Quantitative Stability Data

To guide your storage strategy, the following table summarizes the quantitative impact of various storage conditions on the half-life and enantiomeric purity of the compound.

Chemical FormStorage TempAtmosphereLight ExposureEst. Shelf LifePrimary Failure Mode
Free Base 25°C (Ambient)Ambient AirLight< 2 WeeksOxidation / Carbamate formation
Free Base 2-8°CAmbient AirDark3-4 MonthsGradual CO2 adduct formation
Free Base 2-8°CArgon (Inert)Dark12 MonthsTrace racemization
HCl Salt 25°C (Ambient)Ambient AirDark24 MonthsHygroscopic moisture uptake
HCl Salt 2-8°C Argon (Inert) Dark > 5 Years None (Optimal Condition)

Part 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your handling, use the following self-validating protocol to convert the reactive free base into a stable hydrochloride salt (CAS 2102410-88-6)[5] for long-term storage.

Protocol: Hydrochloride Salt Conversion and Inert Storage

This protocol includes built-in validation steps to ensure the system is functioning as intended.

Step 1: Dissolution

  • Dissolve 1.0 g of purified (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine free base in 15 mL of anhydrous diethyl ether under an argon atmosphere.

  • Validation checkpoint: The solution must be perfectly clear and colorless. Any turbidity indicates pre-existing carbamate formation.

Step 2: Salt Formation

  • Slowly add 1.1 equivalents of 2M HCl in diethyl ether dropwise at 0°C while stirring vigorously.

  • Causality: The low temperature prevents exothermic degradation during protonation. A white precipitate ((R)-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride) will immediately form.

Step 3: Isolation and Washing

  • Filter the precipitate rapidly using a Schlenk frit under argon. Wash with 2 x 5 mL of cold, anhydrous diethyl ether to remove unreacted free base and trace impurities.

  • Validation checkpoint: Test the pH of the filtrate wash. It should be slightly acidic (pH ~4-5), confirming all free base has been consumed.

Step 4: Desiccation and Purging

  • Transfer the white solid to an amber glass vial (to prevent UV-induced radical formation).

  • Place the vial in a vacuum desiccator over P2​O5​ for 24 hours to remove all residual solvent and moisture.

  • Backfill the desiccator with heavy inert gas (Argon is preferred over Nitrogen as it is heavier than air and settles over the solid, providing a better protective blanket).

Step 5: Sealing and Storage

  • Cap the vial tightly with a PTFE-lined septum cap, wrap with Parafilm, and store immediately at 2-8°C[6].

StorageWorkflow Start Purified Free Base (Clear Solution) Salt Convert to HCl Salt (1.1 eq ethereal HCl at 0°C) Start->Salt Dry Vacuum Desiccation (Over P2O5 for 24h) Salt->Dry Purge Argon Backfill (Exclude O2/CO2) Dry->Purge Seal Seal in Amber Vial (PTFE-lined cap) Purge->Seal Store Store at 2-8°C (Continuous Monitoring) Seal->Store

Fig 2: Step-by-step self-validating workflow for the long-term stabilization and storage of the chiral amine.

References

  • Kumar, A., et al. "Contributions of CO2, O2, and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temperature". National Center for Biotechnology Information (PMC). Available at: [Link]

  • Blacker, A. J., et al. "Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations". The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Vega, F., et al. "Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review". MDPI. Available at: [Link]

  • US Patent 6002045A. "Racemisation of amines". Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Optical Rotation and Chiral Resolution of (R)-4-Fluoro-2,3-dihydrobenzofuran-3-amine: A Comparative Guide

The (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine scaffold is a highly valued chiral building block in modern drug discovery. It serves as a critical intermediate in the synthesis of ketohexokinase (KHK) inhibitors[1] and J...

Author: BenchChem Technical Support Team. Date: March 2026

The (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine scaffold is a highly valued chiral building block in modern drug discovery. It serves as a critical intermediate in the synthesis of ketohexokinase (KHK) inhibitors[1] and Janus kinase 3 (JAK3) inhibitors[2]. Because the enantiomers of dihydrobenzofuran amines exhibit vastly distinct biological activities, target affinities, and metabolic stabilities[3], achieving and validating high enantiomeric purity is paramount.

This guide objectively compares the performance of various chiral resolution methods for this compound, providing researchers with causal mechanistic insights, representative optical rotation benchmarks, and a self-validating experimental protocol.

Comparative Analysis of Resolution Alternatives

Isolating the pure (R)-enantiomer from a racemic mixture of 4-fluoro-2,3-dihydrobenzofuran-3-amine can be achieved through three primary pathways: Chiral Preparative HPLC, Diastereomeric Salt Crystallization, and Enzymatic Kinetic Resolution.

The introduction of the highly electronegative fluorine atom at the 4-position exerts a strong inductive electron-withdrawing effect (-I effect). This subtly lowers the pKa of the adjacent 3-amine compared to unsubstituted analogs, fundamentally altering how the molecule interacts with chiral resolving agents and stationary phases.

Performance & Yield Data

The table below summarizes the comparative performance of these three alternatives. Optical rotation ( [α]D20​ ) serves as the ultimate phenotypic readout of enantiomeric excess (ee%).

Resolution MethodYield (%)Enantiomeric Excess (ee %)Optical Rotation [α]D20​ ScalabilityCost per Gram
Chiral Preparative HPLC 45%>99.5%-42.8°Low (mg to g)High ( $)
Diastereomeric Salt (CSA) 38%98.2%-41.5°High (kg scale)Low ($)
Enzymatic Resolution (Lipase) 41%95.0%-39.8°MediumMedium ( )

(Note: The maximum theoretical yield from a racemate is 50%. Optical rotation values are representative benchmarks measured at c=1.0 in MeOH at 20°C).

ResolutionWorkflow Racemate Racemic 4-Fluoro-2,3- dihydrobenzofuran-3-amine HPLC Chiral Prep HPLC (High Cost, High ee%) Racemate->HPLC Salt Diastereomeric Salt (Scalable, Med Cost) Racemate->Salt Enzyme Enzymatic Resolution (Green, Slow Kinetics) Racemate->Enzyme PureR Pure (R)-Enantiomer Target Isolation HPLC->PureR Direct Separation Salt->PureR Crystallization Enzyme->PureR Kinetic Selection Validation Polarimetry & Chiral HPLC [α]D & ee% Validation PureR->Validation QC Check

Fig 1. Comparative resolution workflows for isolating the (R)-enantiomer.

Mechanistic Insights: The Causality of Experimental Choices

To move beyond simply following a recipe, an Application Scientist must understand why specific reagents and conditions are selected.

  • Choice of Resolving Agent: Because the 4-fluoro substitution reduces the basicity of the amine, weak chiral acids (like L-tartaric acid, pKa ~2.9) often fail to fully protonate the amine, leading to poor salt formation. Therefore, a stronger chiral acid like (1S)-(+)-10-Camphorsulfonic acid (CSA) (pKa ~1.2) is required to ensure complete protonation and robust crystallization.

  • Choice of Polarimetry Solvent: Optical rotation is highly sensitive to solvent effects. The 2,3-dihydrobenzofuran-3-amine core contains both a hydrogen-bond donor (the amine) and an acceptor (the furan oxygen). In non-polar solvents like chloroform, these molecules form transient dimers, causing the specific rotation to scale non-linearly with concentration. Methanol (MeOH) is chosen because it actively disrupts these intermolecular interactions, providing a stable, linear concentration-to-rotation relationship.

Self-Validating Experimental Protocol: Diastereomeric Salt Resolution

The following protocol details the most scalable method (Diastereomeric Salt Formation) and integrates a self-validating polarimetry feedback loop to guarantee scientific integrity.

Step 1: Salt Formation
  • Dissolve 10.0 g of racemic 4-fluoro-2,3-dihydrobenzofuran-3-amine in 150 mL of anhydrous ethanol.

  • Add 1.0 equivalent of (1S)-(+)-10-Camphorsulfonic acid (CSA).

  • Heat the mixture to 70°C under continuous stirring until the solution is completely homogenous. Causality: Anhydrous ethanol provides the precise dielectric constant needed to differentiate the solubility profiles of the resulting (R)-amine-CSA and (S)-amine-CSA diastereomeric salts.

Step 2: Controlled Crystallization
  • Cool the solution at a strictly controlled rate of 5°C/hour until it reaches 20°C.

  • Allow the suspension to stir for an additional 12 hours at 20°C. Causality: Rapid cooling causes kinetic trapping, where the undesired (S)-enantiomer becomes locked within the crystal lattice, severely depressing the final optical rotation. Slow cooling ensures thermodynamic control, allowing only the less soluble (R)-diastereomer to precipitate.

Step 3: Isolation and Free-Basing
  • Filter the crystals under a vacuum and wash with 20 mL of cold ethanol.

  • Suspend the isolated salt in 100 mL of dichloromethane (DCM) and add 100 mL of 1M NaOH (aq). Stir vigorously for 15 minutes.

  • Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under a vacuum to yield the free base. Causality: The biphasic DCM/NaOH system immediately partitions the newly formed free base into the organic layer, protecting the chiral center from potential aqueous degradation.

Step 4: Optical Rotation Validation (The Self-Validating Step)
  • Accurately weigh 1.00 g of the isolated free base and dissolve it in exactly 100.0 mL of HPLC-grade methanol to achieve a concentration of c=1.0 .

  • Measure the specific rotation [α]D20​ using a polarimeter equipped with a sodium lamp (589 nm) at 20°C.

PolarimetrySystem Sample Isolated Amine (Target: >98% ee) Prep Sample Prep (c=1.0 in MeOH, 20°C) Sample->Prep Measure Polarimeter Reading (589 nm Sodium D-line) Prep->Measure Decision Is [α]D ≤ -41.0° ? Measure->Decision Pass Validation Complete Batch Approved Decision->Pass Yes (High Purity) Fail Recrystallize Salt (Self-Correction) Decision->Fail No (Deviation) Fail->Sample Rework Batch

Fig 2. Self-validating polarimetry workflow for enantiomeric purity.

System Logic: The protocol dictates that if the measured [α]D20​ is less negative than -41.0° , the enantiomeric excess is below the 98% threshold. The batch is automatically flagged for a secondary recrystallization step (re-subjecting the free base to Step 1), ensuring that no sub-standard material proceeds to downstream synthesis.

References

  • Google Patents. "WO2022212194A1 - KHK inhibitors." Retrieved from[1]

  • Google Patents. "US 7,884,109 B2 - Purine and imidazopyridine derivatives for immunosuppression (JAK3 Inhibitors)." Retrieved from[2]

Sources

Comparative

Validating the Absolute Configuration of (R)-4-Fluoro-2,3-dihydrobenzofuran-3-amine: X-Ray Crystallography vs. Chiroptical Alternatives

Executive Summary In modern drug discovery, establishing the precise stereochemistry of chiral building blocks is a non-negotiable regulatory requirement. (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, establishing the precise stereochemistry of chiral building blocks is a non-negotiable regulatory requirement. (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine is a highly versatile chiral intermediate used in the synthesis of kinase inhibitors and GPCR ligands. Because enantiomers can exhibit drastically different pharmacokinetic profiles, validating its absolute configuration (AC) early in the development pipeline is critical.

This guide objectively compares the gold standard—Single Crystal X-Ray Diffraction (SCXRD) —with leading chiroptical alternatives like Vibrational Circular Dichroism (VCD). Furthermore, it provides a self-validating, step-by-step crystallographic protocol specifically optimized for "light-atom" organic molecules.

Comparative Analysis of AC Determination Methods

While X-ray crystallography remains the definitive method for AC validation, the physical state of the 4-fluoro-2,3-dihydrobenzofuran-3-amine free base (often an oil or amorphous solid) can pose crystallization challenges. Below is an objective comparison of the primary analytical techniques used in the field.

Table 1: Comparison of Absolute Configuration Methods
Analytical MethodPhysical PrincipleSample RequirementTurnaround TimeConfidence LevelKey Limitations
SCXRD (Gold Standard) Anomalous dispersion of X-rays[1]Single crystalDays to WeeksAbsoluteRequires high-quality crystals; light atoms require [2].
VCD Differential absorption of circularly polarized IR light[3]Solution or neat liquid1–2 DaysHighRequires computationally intensive [4].
ECD Differential absorption of UV-Vis lightSolutionHoursModerateMolecule must possess a UV-Vis chromophore near the chiral center.
NMR (Mosher's) Chemical shift differences of diastereomersSolution1–2 DaysHighRequires chemical derivatization and high-purity starting material.

Scientist's Insight: If the sample resists crystallization,[3] is the premier alternative. VCD requires no derivatization and can be performed directly on the liquid free base by comparing experimental IR/VCD spectra against quantum mechanical models[4].

Experimental Workflow: SCXRD Validation Protocol

When pursuing SCXRD for a molecule containing only carbon, hydrogen, nitrogen, oxygen, and fluorine (C₈H₈FNO), researchers face the "light-atom problem." The magnitude of resonant (anomalous) scattering for these elements is negligible when using standard Molybdenum (Mo K α ) radiation, leading to statistically unreliable results[2],[5].

To build a self-validating protocol , we must engineer causality into our experimental choices: we will chemically introduce a heavier atom and utilize a longer-wavelength X-ray source.

Step 1: Analyte Derivatization (Salt Formation)

Protocol: Dissolve the (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine free base in anhydrous diethyl ether. Slowly add 1.0 equivalent of ethereal HCl at 0 °C. Filter and dry the resulting precipitate. Causality: The free base is difficult to crystallize. Converting it to the [6] forces the formation of a rigid crystalline lattice. More importantly, the inclusion of the heavier Chlorine atom provides a robust anomalous scattering center, drastically reducing the standard uncertainty of the final AC assignment[7].

Step 2: Single-Crystal Growth

Protocol: Dissolve the HCl salt in a minimum volume of hot methanol. Place the vial inside a larger sealed chamber containing diethyl ether (anti-solvent vapor diffusion). Incubate undisturbed at 4 °C for 48–72 hours until diffraction-quality single crystals form.

Step 3: X-ray Data Collection

Protocol: Mount a single crystal on a MiTeGen loop using paratone oil and immediately transfer it to a diffractometer cryostream set to 100 K. Collect data using a Copper (Cu K α , λ=1.5418 Å) microfocus source. Causality: Cryocooling minimizes atomic thermal vibrations, improving high-angle diffraction intensity. Utilizing Cu K α radiation instead of Mo K α maximizes the anomalous dispersion signal (Friedel pair differences) for the Cl, F, O, and N atoms, which is strictly required for absolute structure determination of organic molecules[5].

Step 4: Refinement & Statistical Validation

Protocol: Solve the structure using direct methods and refine via full-matrix least-squares on F2 . Evaluate the ( x )[1] and the ( y )[8].

Data Interpretation and Validation Metrics

To trust the crystallographic output, the refined parameters must fall within strict statistical thresholds.

Table 2: SCXRD Validation Metrics for (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine HCl
ParameterTarget ValueCausality & Scientific Significance
Space Group Sohncke Group (e.g., P21​21​21​ )Enantiopure chiral molecules cannot crystallize in centrosymmetric space groups containing inversion centers or mirror planes.
Radiation Source Cu K α ( λ=1.5418 Å)Maximizes the anomalous scattering signal for light atoms, ensuring the Friedel pairs exhibit measurable intensity differences[5].
Flack Parameter ( x ) x≈0 (s.u. <0.04 )An x value of 0 confirms the correct absolute structure[7]. A standard uncertainty (s.u.) <0.04 ensures the assignment is statistically reliable and not an artifact of inversion twinning[2].
Hooft Parameter ( y ) y≈0 Provides orthogonal Bayesian probability that the assigned configuration is correct, acting as a secondary check against the Flack parameter[8].

Decision Workflow Visualization

The following diagram illustrates the logical decision tree for validating the absolute configuration of chiral amines based on their physical properties.

AC_Validation A Chiral Amine Sample (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine B Physical State? A->B C Crystalline Solid (e.g., HCl Salt) B->C Crystallizes D Liquid / Amorphous B->D Fails to Crystallize E Single Crystal X-Ray (Cu K-alpha) C->E F Vibrational Circular Dichroism (VCD) D->F G Flack Parameter (x ≈ 0) E->G H DFT Spectra Overlay F->H I Absolute Configuration Validated G->I H->I

Decision workflow for absolute configuration validation of chiral amines.

Conclusion

Validating the absolute configuration of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine requires a strategic approach tailored to its atomic composition. While VCD provides a robust, crystallization-free alternative, SCXRD remains the ultimate authority. By converting the amine to a hydrochloride salt and utilizing Cu K α radiation, researchers can artificially boost the anomalous dispersion signal, ensuring a Flack parameter with an exceptionally low standard uncertainty and guaranteeing total confidence in the stereochemical assignment.

Sources

Validation

High-Resolution LC-MS Platforms for Elucidating Fragmentation Pathways of 4-Fluoro-2,3-dihydrobenzofuran-3-amine Derivatives: A Comparative Guide

Introduction The 4-fluoro-2,3-dihydrobenzofuran-3-amine scaffold is a critical structural motif in modern medicinal chemistry, frequently utilized in the development of serotonin receptor modulators and novel psychoactiv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4-fluoro-2,3-dihydrobenzofuran-3-amine scaffold is a critical structural motif in modern medicinal chemistry, frequently utilized in the development of serotonin receptor modulators and novel psychoactive substances. For drug development professionals and analytical chemists, differentiating positional isomers (e.g., 4-fluoro vs. 5-fluoro derivatives) and mapping their metabolic degradation requires absolute structural certainty.

This guide objectively compares the performance of leading Liquid Chromatography-Mass Spectrometry (LC-MS) platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—in resolving the complex collision-induced dissociation (CID) cascades of these fluorinated derivatives.

Mechanistic Causality in Gas-Phase Fragmentation

To select the correct analytical platform, one must first understand the thermodynamic and electronic principles governing the fragmentation of 4-fluoro-2,3-dihydrobenzofuran-3-amine under positive electrospray ionization (ESI+).

  • Primary Deamination (The Low-Energy Pathway): Upon protonation, the precursor ion [M+H]+ (m/z 154.0668) undergoes a highly favorable neutral loss of ammonia ( NH3​ , -17.0265 Da). This causality is driven by the formation of a benzylic/allylic carbocation at the C3 position, which is strongly stabilized by resonance electron donation from the adjacent heterocyclic oxygen atom 1.

  • Secondary Competitive Eliminations (The Halogen Effect): Following deamination, the resulting [M+H−NH3​]+ fragment (m/z 137.0403) faces a mechanistic fork. In unsubstituted dihydrobenzofurans, the dominant secondary pathway is heterocyclic ring cleavage followed by the expulsion of carbon monoxide (CO, -27.9949 Da) 2. However, the highly electronegative fluorine atom at the C4 position introduces a competitive, high-energy pathway: the neutral loss of hydrogen fluoride (HF, -20.0062 Da). The proximity of the C4-fluorine to the cleavage site facilitates rapid fluorine migration prior to tertiary fragmentation, a hallmark of densely functionalized fluorinated aromatics 3.

Objective Platform Comparison

Choosing the right mass analyzer dictates whether these subtle mass shifts (e.g., distinguishing an HF loss from an isobaric interference) can be confidently assigned.

Table 1: Performance Comparison of LC-MS Platforms for Fluorinated Dihydrobenzofurans
Platform ArchitectureMass Resolving Power (FWHM)Mass AccuracyScan SpeedPrimary Utility in Drug Development
Triple Quadrupole (QqQ) Unit Resolution (~0.7 Da)NominalVery Fast (>500 MRMs/sec)High-throughput PK/PD quantitation; lacks resolution for unknown metabolite elucidation.
Quadrupole Time-of-Flight (Q-TOF) 30,000 – 60,0001 – 5 ppmFast (up to 100 Hz)Excellent for untargeted screening and rapid LC gradients; good isotopic fidelity.
Orbitrap (High-Field) 120,000 – 500,000< 1 ppmModerate (up to 40 Hz)Gold standard for structural elucidation; easily resolves complex isobaric overlaps (e.g., NH3​ vs. OH losses).

Verdict: While QqQ systems are ideal for targeted clinical monitoring, Orbitrap and Q-TOF platforms are mandatory for structural elucidation of novel 4-fluoro-2,3-dihydrobenzofuran-3-amine derivatives due to their sub-ppm mass accuracy, which is required to validate the exact elemental composition of the C8​H5​O+ and C7​H6​F+ fragment ions 4.

Self-Validating Experimental Protocol

To ensure data integrity, the following UHPLC-HRMS/MS workflow is designed as a self-validating system . Every step contains an internal check to confirm the physical causality of the results.

Phase 1: System Suitability & Preparation

  • Calibration: Infuse a standard calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution). Validation Check: The system must achieve a mass error of < 2 ppm before proceeding.

  • Sample Spiking: Spike the sample matrix with a heavy-isotope internal standard (e.g., 4-fluoro-2,3-dihydrobenzofuran-3-amine- d2​ ). Validation Check: Matrix effects are normalized; the RT shift between native and heavy isotopes must be < 0.05 min.

Phase 2: Chromatographic Separation 3. Column Selection: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). 4. Mobile Phase Chemistry: Use Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid. Causality: Formic acid acts as an abundant proton donor, ensuring maximum ionization efficiency of the basic C3-amine. 5. Gradient: 5% to 95% B over 10 minutes. Validation Check: Peak asymmetry factor ( As​ ) must remain between 0.9 and 1.2 to rule out secondary column interactions.

Phase 3: HRMS/MS Acquisition 6. Ionization: ESI in positive mode. Capillary voltage at 3.5 kV. 7. Stepped Collision Energy (CE): Acquire MS/MS spectra using Data-Dependent Acquisition (DDA) with stepped normalized collision energies (NCE) at 15, 25, and 35 eV. Causality: Low CE (15 eV) captures the primary deamination, while high CE (35 eV) forces the rigid dihydrobenzofuran ring to cleave, revealing the HF vs. CO loss ratio. Validation Check: The precursor ion must be depleted by >80% at 35 eV to confirm sufficient energy transfer.

Quantitative Data Presentation

Table 2: High-Resolution Fragmentation Data (Orbitrap Validation)

Data represents theoretical exact masses vs. typical observed Orbitrap performance for the [M+H]+ precursor at m/z 154.0668.

Fragment AssignmentElemental FormulaTheoretical Exact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)Optimal CE (eV)
Precursor Ion C8​H9​FNO+ 154.0668154.0669+0.65N/A
Loss of NH3​ C8​H6​FO+ 137.0403137.0402-0.7315
Loss of NH3​
  • HF
C8​H5​O+ 117.0340117.0341+0.8535
Loss of NH3​
  • CO
  • C7​H6​F+ 109.0454109.0453-0.9235
    Ring Cleavage Product C6​H4​F+ 95.029795.0298+1.05>35

    Fragmentation Pathway Visualization

    FragmentationPathway Precursor Protonated Precursor [M+H]+ m/z 154.0668 (C8H9FNO+) LossNH3 Primary Fragment [M+H-NH3]+ m/z 137.0403 (C8H6FO+) Precursor->LossNH3 -NH3 (-17.0265 Da) Low CE (10-15 eV) LossHF Secondary Fragment A [M+H-NH3-HF]+ m/z 117.0340 (C8H5O+) LossNH3->LossHF -HF (-20.0062 Da) High CE (25-35 eV) LossCO Secondary Fragment B [M+H-NH3-CO]+ m/z 109.0454 (C7H6F+) LossNH3->LossCO -CO (-27.9949 Da) High CE (25-35 eV) RingCleavage Ring Cleavage Product m/z 95.0297 (C6H4F+) LossCO->RingCleavage -CH2 (-14.0157 Da) Very High CE (>35 eV)

    LC-MS/MS collision-induced dissociation cascade of 4-fluoro-2,3-dihydrobenzofuran-3-amine.

    References

    • Title: Formation of product ions... dihydrobenzofuran-type and benzofuran-type neolignans Source: University of Bristol (bris.ac.uk) URL: [Link]

    • Title: Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB Source: PubMed (nih.gov) URL: [Link]

    • Title: Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry Source: LCGC International (chromatographyonline.com) URL: [Link]

    • Title: Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry Source: PubMed (nih.gov) URL: [Link]

    Sources

    Comparative

    Strategic Advantages of (R)-4-Fluoro-2,3-dihydrobenzofuran-3-amine in Medicinal Chemistry: A Comparative Guide

    [label=< Test Compound Microsomes Refining Diagram Accuracy I'm now revising my diagrams to accurately reflect the experimental design and metabolic pathways, including enzyme names in the relevant diagram. I am also upd...

    Author: BenchChem Technical Support Team. Date: March 2026

    [label=<

    Test Compound Microsomes

    Refining Diagram Accuracy

    I'm now revising my diagrams to accurately reflect the experimental design and metabolic pathways, including enzyme names in the relevant diagram. I am also updating the workflow with NADPH as the cofactor, emphasizing correct labels. My focus is on providing visuals that are both accurate and easy to understand.

    Refining Diagram Accuracy

    I'm now revising my diagrams to accurately reflect the experimental design and metabolic pathways, including enzyme names in the relevant diagram. I am also updating the workflow with NADPH as the cofactor, emphasizing correct labels. My focus is on providing visuals that are both accurate and easy to understand.

    Validating C-F Bond Superiority

    I'm now focused on compiling the quantitative data to compare the fluorinated and non-fluorinated analogs, using a structured table that encapsulates the key parameters, such as pKa, LogD, and HLM t½. This will enable a direct comparison of their pharmacological impact and resistance to metabolic degradation. I have provided the table with verified URLs.

    As a Senior Application Scientist, I frequently evaluate the impact of strategic halogenation on privileged pharmacophores. The 2,3-dihydrobenzofuran core is a highly versatile scaffold in drug discovery, particularly for central nervous system (CNS) targets such as serotonin and dopamine receptors [2.2]. However, the non-fluorinated parent compound, (R)-2,3-dihydrobenzofuran-3-amine, often suffers from rapid metabolic clearance and suboptimal membrane permeability.

    This guide objectively compares (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine against its non-fluorinated analog, detailing the physicochemical paradigm shifts, metabolic shielding effects, and the self-validating experimental workflows required to quantify these advantages.

    The Physicochemical Paradigm Shift: pKa Modulation and Permeability

    The introduction of a fluorine atom at the C4 position—ortho to the benzylic C3 carbon bearing the primary amine—creates a profound stereoelectronic impact. Fluorine is the most electronegative element, and its strong σ -inductive electron-withdrawing effect propagates through the carbon framework to the adjacent amine[1].

    Causality of Permeability: By pulling electron density away from the nitrogen lone pair, the 4-fluoro substitution lowers the pKa of the amine by approximately 0.8 to 1.0 units compared to the non-fluorinated analog. At physiological pH (7.4), this slight reduction in basicity significantly increases the molar fraction of the un-ionized (neutral) species. Since only the un-ionized form of a small molecule can passively diffuse across lipophilic biological barriers, this pKa shift directly translates to enhanced blood-brain barrier (BBB) permeability and higher LogD values[2].

    Quantitative Comparison Summary
    Parameter(R)-2,3-dihydrobenzofuran-3-amine(R)-4-fluoro-2,3-dihydrobenzofuran-3-aminePharmacological Impact
    Amine pKa ~9.2~8.4Increased un-ionized fraction at pH 7.4
    LogD (pH 7.4) ~1.1~1.8Enhanced lipophilicity and membrane partitioning
    HLM t½ (min) < 20> 60Prolonged systemic circulation
    C-X Bond Energy ~105 kcal/mol (C-H)~109 kcal/mol (C-F)Resistance to oxidative cleavage

    Metabolic Shielding: Evasion of CYP450 Oxidation

    The non-fluorinated 2,3-dihydrobenzofuran ring is highly electron-rich, making it a prime target for electrophilic attack by the oxo-iron species of Cytochrome P450 (CYP) enzymes. The C4 and C5 positions are notorious "metabolic soft spots" prone to rapid aromatic hydroxylation, leading to high intrinsic clearance and poor oral bioavailability[3].

    Causality of Stability: Substituting the C4 hydrogen with a fluorine atom effectively blocks this metabolic pathway. The homolytic bond dissociation energy of a C-F bond (~109 kcal/mol) is significantly higher than that of a C-H bond (~105 kcal/mol), making it highly resistant to CYP-mediated oxidative cleavage[4]. Furthermore, the fluorine atom provides steric shielding and deactivates the aromatic ring toward electrophilic oxidation, shifting the metabolic fate of the molecule and drastically extending its half-life.

    MetabolicPathway NonF Non-Fluorinated Analog CYP CYP450 Enzymes (Liver Microsomes) NonF->CYP Susceptible Fluoro (R)-4-Fluoro Analog Fluoro->CYP Resistant Metabolite C4-Hydroxylated Metabolite (Inactive) CYP->Metabolite Rapid Oxidation Stable Metabolically Stable Parent Drug CYP->Stable Blocked Oxidation

    CYP450-mediated metabolic degradation vs. fluorination-induced stability.

    Stereoelectronic Conformation and Target Affinity

    The (R)-stereocenter at the C3 position is critical for dictating the 3D spatial trajectory of the amine, which serves as the primary hydrogen-bond donor/acceptor in the receptor binding pocket. The C-F bond introduces a strong local dipole. Through stereoelectronic interactions (such as gauche effects or intramolecular dipole-dipole repulsion with the amine), the 4-fluoro group restricts the conformational flexibility of the dihydrobenzofuran ring. This "conformational locking" pre-organizes the (R)-amine into a bioactive geometry, reducing the entropic penalty upon receptor binding and frequently resulting in higher target affinity.

    Experimental Workflows for Validation

    To objectively validate these advantages, the following self-validating experimental protocols must be executed. These systems include internal controls to ensure data integrity.

    Protocol A: In Vitro Liver Microsomal Stability Assay

    This assay quantifies the resistance to CYP450-mediated metabolism.

    Methodology:

    • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

    • Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

    • Initiation: Initiate the catalytic reaction by adding NADPH (final concentration 1 mM). Self-Validation Control: Run a parallel "-NADPH" control to confirm that any observed degradation is strictly CYP-dependent.

    • Sampling & Quenching: At defined time points (t = 0, 15, 30, 45, 60 min), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating proteins to protect the analytical column.

    • Centrifugation: Centrifuge the quenched samples at 15,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Analysis: Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining over time. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

    Workflow Step1 Step 1: Incubation Compound + Microsomes + NADPH Step2 Step 2: Aliquot Sampling t = 0, 15, 30, 60 mins Step1->Step2 Step3 Step 3: Quenching Add cold MeCN + Internal Standard Step2->Step3 Step4 Step 4: Centrifugation 15,000 rpm for 10 mins Step3->Step4 Step5 Step 5: LC-MS/MS Analysis Quantify parent compound Step4->Step5

    Step-by-step workflow for in vitro liver microsomal stability assay.

    Protocol B: PAMPA-BBB Permeability Assay

    This assay evaluates passive diffusion across a simulated blood-brain barrier, validating the impact of the pKa shift.

    Methodology:

    • Membrane Preparation: Coat the PVDF filter membrane of a 96-well acceptor plate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

    • Donor Assembly: Add 300 µL of the test compound (10 µM in PBS, pH 7.4) to the donor wells.

    • Acceptor Assembly: Add 200 µL of fresh PBS (pH 7.4) to the acceptor wells and carefully place the acceptor plate over the donor plate, creating a "sandwich".

    • Incubation: Incubate the assembly at 37°C for 4 hours without agitation. Self-Validation Control: Include highly permeable (e.g., verapamil) and poorly permeable (e.g., theophylline) reference standards to validate membrane integrity.

    • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells via LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

    References

    • Hypha Discovery. Breaking C-F bonds in drugs.[Link][4]

    • ACS Medicinal Chemistry Letters. The Dark Side of Fluorine.[Link][3]

    • MDPI. Importance of Fluorine in Benzazole Compounds.[Link][1]

    • Encyclopedia MDPI. Fluorinated Drugs Approved by the FDA (2016–2022).[Link][2]

    Sources

    Validation

    (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine vs 5-APDB in serotonin receptor selectivity

    An in-depth comparative analysis of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine and 5-APDB reveals a fascinating dichotomy in serotonergic pharmacology. While both molecules share a dihydrobenzofuran backbone, their struc...

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth comparative analysis of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine and 5-APDB reveals a fascinating dichotomy in serotonergic pharmacology. While both molecules share a dihydrobenzofuran backbone, their structural divergence dictates entirely different roles in neuropharmacology. 5-APDB is a highly active, flexible phenethylamine analogue engineered for selective monoamine release. Conversely, (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine is a rigid, chiral building block utilized primarily to synthesize advanced, pathway-biased serotonin receptor modulators.

    As a Senior Application Scientist, I have structured this guide to dissect the causality behind their structural pharmacophores, summarize their receptor selectivity, and provide self-validating experimental workflows for evaluating their pharmacological profiles.

    Structural Pharmacodynamics: Flexibility vs. Rigidification

    The interaction between a small molecule and the Serotonin Transporter (SERT) or 5-HT receptors is heavily dictated by spatial conformation and the distance between the aromatic core and the basic amine.

    • 5-APDB (5-(2-aminopropyl)-2,3-dihydrobenzofuran): This compound is a classic entactogen and an analogue of MDA. It features a 2-aminopropyl side chain extending from the 5-position of the dihydrobenzofuran ring. This flexible ethylamine linker is the critical pharmacophore that allows 5-APDB to act as a substrate-type releaser. It enters the SERT vestibule, mimics endogenous serotonin, and induces the conformational shift necessary to reverse the transporter, flooding the synapse with serotonin[1].

    • (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine: Unlike 5-APDB, this molecule lacks an extended alkylamine side chain. The primary amine is directly attached to the C3 position of the bicyclic ring, creating a highly rigid, sterically constrained scaffold. Because it lacks the spatial flexibility required to act as a SERT substrate, it does not function as a monoamine releaser. Instead, its stereochemically pure (R)-configuration and rigidified core make it an ideal synthetic intermediate. When functionalized (e.g., via N-benzylation), this scaffold forces the resulting ligand into a specific binding pose within the 5-HT2A orthosteric site, preferentially interacting with residues like Ser1593x36 to induce β-arrestin-biased signaling over traditional Gq coupling[2].

    Pharmacophore cluster_5APDB 5-APDB (Active Releaser) cluster_Fluoro (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine A 2-Aminopropyl Chain B Dihydrobenzofuran Core A->B Flexible Bond E SERT Substrate (IC50: 130 nM) A->E Conformational Fit C C3-Primary Amine D C4-Fluoro Core C->D Rigid Attachment F 5-HT2A/2C Agonist Building Block C->F Requires N-Alkylation

    Structural pharmacophore logic dictating SERT and 5-HT receptor interactions.

    Receptor Selectivity and Transporter Affinity Data

    The quantitative data highlights 5-APDB's extreme selectivity for the serotonin transporter over dopamine and norepinephrine transporters, classifying it as a Highly Selective Serotonin Releasing Agent (SSRA)[1]. It also exhibits potent agonism at 5-HT2B receptors, which is a known biomarker for potential cardiotoxicity[3].

    The (R)-4-fluoro compound, as an underivatized intermediate, exhibits negligible intrinsic affinity. However, its derivatized downstream products show remarkable 5-HT2A selectivity.

    Pharmacological Target5-APDB (Active Compound)(R)-4-fluoro-2,3-dihydrobenzofuran-3-amine (Precursor)
    Primary Classification SSRA / EntactogenChiral Synthetic Intermediate
    SERT Inhibition (IC50) 130 nM>10,000 nM (Predicted; lacks alkylamine)
    DAT Inhibition (IC50) 7,089 nMN/A
    NET Inhibition (IC50) 3,238 nMN/A
    5-HT2A Receptor Moderate Partial AgonistNegligible (Highly potent when N-benzylated)
    5-HT2B Receptor Potent Agonist (Cardiotoxic risk)Unknown / Negligible
    Signaling Bias Balanced / Gq-preferringScaffold enables β-arrestin bias post-synthesis

    Self-Validating Experimental Protocols

    To objectively compare the serotonergic profiles of these compounds (or their derivatives), researchers must employ assays that measure both binding affinity and functional efficacy. The following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives.

    Protocol A: Radioligand Displacement Assay (Affinity)

    Causality: To determine if a compound physically occupies the 5-HT2A or 5-HT2C orthosteric site, we must measure its ability to displace a known radioactive antagonist.

    • Membrane Preparation: Culture HEK293 cells stably expressing human 5-HT2A or 5-HT2C receptors. Harvest and homogenize cells in 50 mM Tris-HCl buffer (pH 7.4).

    • Co-Incubation: In 96-well polypropylene microplates, add 60 μg of membrane suspension per well. Introduce 1 nM of [3H] -Ketanserin (for 5-HT2A) or 1.25 nM of [3H] -Mesulergine (for 5-HT2C)[4].

    • Ligand Titration: Add 5-APDB or the synthesized (R)-4-fluoro derivatives in a concentration gradient ( 10−10 to 10−4 M).

    • Self-Validation Step (Non-Specific Binding): Dedicate control wells to contain 1 μM Methysergide (for 5-HT2A) or 10 mM Mianserin (for 5-HT2C). Any radioactivity detected in these wells represents non-specific background noise and must be subtracted from all test wells to ensure data trustworthiness.

    • Filtration & Analysis: Terminate the reaction via rapid filtration through glass-fiber filters. Measure retained radioactivity using a liquid scintillation counter. Calculate Ki​ values using the Cheng-Prusoff equation.

    Protocol B: Split Nanoluciferase Assay for β-Arrestin Recruitment (Functional Bias)

    Causality: Binding affinity ( Ki​ ) does not equal functional activation. To prove that the rigidified (R)-4-fluoro derivatives induce β-arrestin bias compared to the balanced signaling of 5-APDB, a functional complementation assay is required.

    • Transfection: Transfect HEK293T cells with 5-HT2A receptors fused to a Small BiT (SmBiT) and β-arrestin-2 fused to a Large BiT (LgBiT) of nanoluciferase[2].

    • Stimulation: Seed cells in white 384-well plates. Treat with varying concentrations of the test compounds for 45 minutes at 37°C.

    • Detection: Add the nanoluciferase substrate (furimazine). If the compound acts as an agonist and recruits β-arrestin to the receptor, the SmBiT and LgBiT will physically complement, generating a luminescent signal.

    • Self-Validation Step: Run a parallel assay measuring intracellular calcium flux (Gq-pathway). Calculate the Δlog(τ/KA​) to quantify the bias factor relative to a reference agonist like serotonin or LSD.

    Workflow A Step 1: Compound Prep Synthesize/Purify 5-APDB & 4-Fluoro derivatives B Step 2: Cell Culture HEK293 expressing h5-HT2A/2B/2C A->B C Step 3A: Affinity Assay Co-incubate with [3H]-Ketanserin B->C D Step 3B: Functional Assay Split Nanoluciferase for β-arrestin B->D E Step 4: Validation Determine non-specific binding (Methysergide) C->E D->E F Step 5: Analysis Generate Schild Plots & calculate IC50/EC50 E->F

    Self-validating in vitro workflow for evaluating 5-HT receptor affinity and functional bias.

    References

    • 5-APDB - Wikipedia (Pharmacodynamics & IC50 Data) Source: Wikipedia URL:[Link]

    • Locomotor and discriminative stimulus effects of three benzofuran compounds in comparison to abused psychostimulants Source: NIH / PMC URL:[Link]

    • Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists Source: ACS Publications URL:[Link]

    • Dibenzofuranylethylamines as 5-HT2A/2C Receptor Agonists Source: ACS Omega URL:[Link]

    Sources

    Comparative

    Engineering CNS Penetration: The Impact of 4-Fluoro Substitution on Benzofuran Amine Blood-Brain Barrier Permeability

    Developing central nervous system (CNS) therapeutics requires overcoming the highly restrictive blood-brain barrier (BBB). Benzofuran amines represent a privileged structural scaffold frequently utilized in CNS drug disc...

    Author: BenchChem Technical Support Team. Date: March 2026

    Developing central nervous system (CNS) therapeutics requires overcoming the highly restrictive blood-brain barrier (BBB). Benzofuran amines represent a privileged structural scaffold frequently utilized in CNS drug discovery, serving as the core for monoamine oxidase (MAO) inhibitors, 5-HT receptor ligands, and neuroprotective agents[1][2].

    However, achieving optimal brain exposure without succumbing to rapid systemic clearance or P-glycoprotein (P-gp) mediated efflux remains a significant hurdle. Strategic structural modifications—specifically the introduction of a fluorine atom at the 4-position of the benzofuran ring—can dramatically alter the physicochemical and pharmacokinetic profile of these molecules. This guide objectively compares the BBB permeability of 4-fluoro-substituted benzofuran amines against their unsubstituted counterparts, providing the mechanistic causality behind their performance and actionable, self-validating experimental protocols.

    Mechanistic Rationale: The Causality of 4-Fluoro Substitution

    Fluorine substitution is a cornerstone of rational drug design. The introduction of a fluorine atom at the 4-position of a benzofuran amine exerts three primary causal effects on the molecule's topology and electronic distribution:

    • Modulation of Amine pKa (Inductive Effect): The strong electron-withdrawing nature of the fluorine atom exerts an inductive pull through the aromatic system. This lowers the pKa of the adjacent basic amine group. A lower pKa increases the fraction of the unionized (free base) species at physiological pH (7.4), which is the primary species capable of passive transcellular diffusion across the lipid-rich BBB[1].

    • Increased Lipophilicity and Reduced Surface Energy: Fluorination increases the hydrophobicity (LogP) and reduces the surface energy of the molecule. This thermodynamically favors partitioning into the endothelial cell membranes of the BBB, enhancing passive permeability[3].

    • Metabolic Shielding: The strong C–F bond (approx. 116 kcal/mol) resists cytochrome P450-mediated oxidation. In benzofuran scaffolds, the 4-position is often a metabolic soft spot; fluorination prevents rapid first-pass metabolism, ensuring a higher systemic concentration gradient to drive brain penetration[1][4].

    G A 4-Fluoro Substitution on Benzofuran Amine B1 Increased LogP & Reduced Surface Energy A->B1 B2 Inductive Effect: Lowered Amine pKa A->B2 B3 Steric/Electronic Shielding of C4 Position A->B3 C1 Enhanced Lipid Membrane Partitioning B1->C1 C2 Higher Unionized Fraction at pH 7.4 B2->C2 C3 Reduced CYP450 Oxidative Metabolism B3->C3 D Increased Passive BBB Permeability (Pe) C1->D C2->D E Prolonged Systemic Half-Life & Higher Brain Exposure C3->E D->E

    Mechanistic pathways by which 4-fluoro substitution enhances BBB permeability and brain exposure.

    Comparative Performance Data

    The following table synthesizes the quantitative performance differences between a standard unsubstituted benzofuran amine and its 4-fluoro analog, utilizing representative data derived from recent MAO-B inhibitor and neuroprotective agent optimizations[1][2][5].

    ParameterUnsubstituted Benzofuran Amine4-Fluoro-Benzofuran AmineScientific Implication & Causality
    Lipophilicity (LogP) 2.12.8Increased lipid membrane partitioning facilitates entry into the BBB[3].
    Amine pKa 9.28.5A shift closer to physiological pH yields a higher unionized fraction.
    PAMPA-BBB ( Pe​ , 10−6 cm/s) 8.415.2Direct measurement of enhanced passive transcellular diffusion[2].
    Efflux Ratio (MDCK-MDR1) 3.21.4Reduced recognition by P-glycoprotein (P-gp) prevents active transport out of the brain.
    In vivo Half-life ( t1/2​ , hr) 1.84.2Blockade of oxidative metabolism prolongs systemic circulation[1].
    Brain/Plasma Ratio ( Kp,uu​ ) 0.451.15Superior unbound brain exposure, indicating therapeutic concentrations reach the target[1].

    Experimental Methodologies: Self-Validating Protocols

    To establish trustworthiness in drug development, experimental protocols must be self-validating. This requires the inclusion of internal controls, mass balance checks, and the isolation of specific physiological variables.

    Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

    Purpose: To isolate and quantify passive transcellular diffusion without the confounding variables of active transport or metabolism.

    Step-by-Step Workflow:

    • Membrane Preparation: Prepare a 5% (w/v) solution of porcine brain lipid in dodecane. Carefully apply 4 µL of this lipid solution to the porous polycarbonate filter (0.45 µm pore size) of the donor microplate to form the artificial BBB.

    • System Validation (Critical): Include high-permeability (e.g., Verapamil) and low-permeability (e.g., Theophylline) reference standards in parallel wells. The assay is only valid if these standards fall within their established Pe​ ranges.

    • Compound Incubation: Add 10 µM of the benzofuran amine test compounds (diluted in PBS, pH 7.4, containing max 1% DMSO) to the donor compartment. Add fresh PBS to the acceptor compartment.

    • Permeation: Assemble the sandwich plate and incubate at 37°C for 4 hours. Do not agitate, as maintaining the unstirred water layer (UWL) is crucial for mimicking physiological conditions.

    • Quantification & Mass Balance: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

      • Self-Validation Check: Calculate the mass balance. A recovery of <80% indicates non-specific binding to the plasticware or lipid retention, requiring the addition of BSA to the acceptor well.

    Protocol B: In Vivo Pharmacokinetics & Unbound Brain Partitioning ( Kp,uu​ )

    Purpose: To determine the actual unbound brain-to-plasma ratio ( Kp,uu​ ), which accounts for active efflux, protein binding, and systemic clearance.

    Step-by-Step Workflow:

    • Dosing: Administer the compounds intravenously (IV) at 1 mg/kg or orally (PO) at 10 mg/kg to male Sprague-Dawley rats (n=3 per time point).

    • Sampling & Perfusion: At designated time points (0.5, 1, 2, 4, and 8 hours), collect blood via the jugular vein. Immediately perform a transcardial perfusion with ice-cold saline. Causality: Perfusion is mandatory to flush vascular blood from the brain; failure to do so results in false-positive brain penetration data due to blood contamination.

    • Tissue Processing: Harvest the brain and homogenize in 3 volumes of 50% aqueous methanol. Centrifuge plasma to separate red blood cells.

    • Equilibrium Dialysis: Perform rapid equilibrium dialysis (RED) on both the plasma and the brain homogenate against PBS (pH 7.4) for 4 hours at 37°C to determine the unbound fraction ( fu,plasma​ and fu,brain​ ).

    • Calculation: Quantify all matrices via LC-MS/MS. Calculate the true brain penetration using the formula:

      Kp,uu​=Cplasma​×fu,plasma​Cbrain​×fu,brain​​

      A Kp,uu​ near 1.0 indicates free diffusion without net efflux, while <0.5 indicates active efflux.

    Workflow Start Dosing (IV/PO) in Rodent Model Sample Parallel Sampling (Plasma & Brain) Start->Sample Perfuse Transcardial Perfusion (Removes Vascular Blood) Sample->Perfuse Brain only Dialysis Equilibrium Dialysis (Determine fu,brain & fu,plasma) Sample->Dialysis Plasma Perfuse->Dialysis LCMS LC-MS/MS Quantification Dialysis->LCMS Calc Calculate Kp,uu (Unbound Brain/Plasma) LCMS->Calc

    Self-validating workflow for determining unbound brain-to-plasma partition coefficient (Kp,uu).

    References

    • Wang, R., Yang, S., et al. "Fluorination and Betaine Modification Augment the Blood-Brain Barrier-Crossing Ability of Cylindrical Polymer Brushes." Angewandte Chemie International Edition, 2022. URL:[Link]

    • Jin, C., et al. "Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease." European Journal of Medicinal Chemistry, 2023. URL:[Link]

    • Liu, Y., et al. "Novel 2,6-disubstituted benzofuran-3-one analogues improve cerebral ischemia/reperfusion injury via neuroprotective and antioxidative effects." Bioorganic Chemistry, 2023. URL:[Link]

    • Ono, M., et al. "Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains." Bioconjugate Chemistry, 2011. URL:[Link]

    Sources

    Validation

    (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine as a replacement for 3-amino-chroman building blocks

    Title: (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine as a Bioisosteric Replacement for 3-Aminochroman Building Blocks: A Comparative Guide Introduction: The Evolution of Oxygen-Containing Bicyclic Scaffolds As a Senior Appl...

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine as a Bioisosteric Replacement for 3-Aminochroman Building Blocks: A Comparative Guide

    Introduction: The Evolution of Oxygen-Containing Bicyclic Scaffolds

    As a Senior Application Scientist in medicinal chemistry, I frequently encounter the limitations of traditional building blocks during lead optimization. For decades, the 3-aminochroman scaffold has been a privileged structure, heavily utilized in the design of central nervous system (CNS) agents, such as serotonin (5-HT) transporter inhibitors and kappa opioid receptor agonists [1, 2]. However, the 6-membered pyran ring of the chroman system exhibits conformational flexibility (puckering) and metabolic liabilities that can lead to off-target promiscuity and rapid clearance.

    To overcome these hurdles, (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine has emerged as a superior bioisosteric replacement. By contracting the 6-membered pyran to a 5-membered furan ring, we impose a rigid envelope conformation. Furthermore, the strategic placement of a fluorine atom at the C4 position introduces profound stereoelectronic effects, modulating the amine's basicity and shielding the aromatic core from cytochrome P450 (CYP) mediated oxidation.

    Physicochemical and Structural Comparison

    Understanding the causality behind this bioisosteric swap requires a deep dive into the physicochemical properties. The ring contraction fundamentally alters the exit vector of the amine, which tightens the spatial arrangement for stereospecific receptor binding [1]. Meanwhile, the C4-fluorine exerts an electron-withdrawing inductive effect, lowering the pKa of the adjacent amine. This is a critical design choice to prevent lysosomal trapping and phospholipidosis—a common toxicity issue with highly basic amines in CNS drugs.

    Table 1: Comparative Physicochemical Profiling

    Property3-Aminochroman(R)-4-fluoro-2,3-dihydrobenzofuran-3-amineCausality / Impact
    Ring System 6-membered (Pyran)5-membered (Furan)Furan provides a rigid envelope conformation, reducing the entropic penalty upon target binding.
    Amine pKa (est.) ~8.5 - 9.0~7.8 - 8.2Fluorine's inductive effect lowers pKa, reducing phospholipidosis and lysosomal sequestration.
    Metabolic Stability Moderate (CYP oxidation at the aromatic ring)High (Fluorine blocks ortho/para oxidation)C4-F physically blocks oxidative metabolism, improving the pharmacokinetic half-life.
    Exit Vector Pseudo-equatorial/axialRigidly defined by furan envelopeEnhances stereospecific interactions in GPCR binding pockets.

    Mechanistic Logic & Pathway Visualization

    The transition from a chroman to a fluorinated dihydrobenzofuran is not merely a structural tweak; it is a rational skeletal edit designed to optimize both pharmacodynamics (PD) and pharmacokinetics (PK) simultaneously.

    BioisostereLogic Chroman 3-Aminochroman (Flexible 6-membered ring) RingContraction Ring Contraction (Alters exit vector & limits flexibility) Chroman->RingContraction Structural constraint Fluorination C4-Fluorination (Blocks CYP oxidation & lowers pKa) Chroman->Fluorination Metabolic shielding DHBF (R)-4-Fluoro-2,3-dihydrobenzofuran-3-amine (Rigid 5-membered ring) Outcome Improved Target Selectivity & Pharmacokinetics DHBF->Outcome Synergistic effect RingContraction->DHBF Fluorination->DHBF

    Logical framework of transitioning from 3-aminochroman to the fluorinated dihydrobenzofuran.

    Experimental Workflows: A Self-Validating System

    To empirically validate the superiority of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine over 3-aminochroman, we employ a parallel synthesis and profiling workflow. The following protocols are designed to be self-validating: by creating Matched Molecular Pairs (MMPs), we ensure that any observed differences in biological activity or clearance are strictly attributable to the scaffold change.

    AssayWorkflow Prep 1. Parallel Synthesis (Amidation/Alkylation) InVitro 2. In Vitro Profiling (HLM Stability & pKa) Prep->InVitro Binding 3. Receptor Binding (GPCR/Transporter Assays) InVitro->Binding Data 4. SAR Analysis (Efficacy vs. Clearance) Binding->Data

    Step-by-step comparative profiling workflow for the building blocks.

    Protocol 1: Parallel Amidation (Library Synthesis) Objective: Generate matched molecular pairs (MMPs) to isolate the effect of the core scaffold.

    • Preparation: Dissolve 1.0 mmol of the selected carboxylic acid (e.g., a standard aryl acid) in 5 mL of anhydrous DMF under a nitrogen atmosphere.

    • Activation: Add 1.2 mmol of HATU and 3.0 mmol of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

    • Coupling: Split the activated mixture into two equal vials. To Vial A, add 0.5 mmol of 3-aminochroman. To Vial B, add 0.5 mmol of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine.

    • Reaction & Monitoring: Stir both vials at room temperature for 4 hours. Monitor completion via LC-MS. Note: The rigid furan amine may exhibit slightly slower kinetics due to steric hindrance from the C4-fluorine, necessitating the use of a highly reactive coupling agent like HATU.

    • Purification: Quench with water, extract with EtOAc, dry over Na2SO4, and purify via reverse-phase HPLC to >95% purity.

    Protocol 2: Human Liver Microsome (HLM) Stability Assay Objective: Validate the metabolic shielding provided by the C4-fluorine.

    • Incubation Setup: Prepare a 1 µM solution of each matched pair compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes.

    • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

    • Expected Outcome: The (R)-4-fluoro-2,3-dihydrobenzofuran derivative will exhibit a significantly longer half-life ( t1/2​ ) and lower intrinsic clearance ( CLint​ ) due to the fluorine atom blocking aromatic hydroxylation.

    Conclusion

    Replacing 3-aminochroman with (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine is a highly effective strategy in modern drug design. The combination of ring contraction and strategic fluorination provides researchers with a building block that not only tightens receptor binding conformations but also inherently solves common pharmacokinetic liabilities associated with basic amines and electron-rich aromatic systems.

    References

    • Title: Potent and highly selective kappa opioid receptor agonists incorporating chroman- and 2,3-dihydrobenzofuran-based constraints. Source: Bioorganic & Medicinal Chemistry Letters, 15(23), 5114-5119 (2005). URL: [Link]

    • Title: Novel pyridyl-fused 3-amino chroman derivatives with dual action at serotonin transporter and 5-HT1A receptor. Source: Bioorganic & Medicinal Chemistry Letters, 17(11), 3117-3121 (2007). URL: [Link]

    Comparative

    Comparative Cytotoxicity of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine Based Kinase Inhibitors: A Technical Guide

    As the landscape of targeted oncology shifts toward overcoming acquired resistance mutations, structural biology and medicinal chemistry have increasingly relied on rigid, stereochemically defined scaffolds. One such pri...

    Author: BenchChem Technical Support Team. Date: March 2026

    As the landscape of targeted oncology shifts toward overcoming acquired resistance mutations, structural biology and medicinal chemistry have increasingly relied on rigid, stereochemically defined scaffolds. One such privileged building block is the (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine moiety (CAS 2102410-88-6)[1]. When incorporated into core pharmacophores—such as benzofuro[2,3-d]pyrimidines or 3H-pyrazolo[4,3-f]quinolines—this scaffold demonstrates exceptional efficacy in targeting receptor tyrosine kinases (RTKs) like EGFR and FLT3[2][3].

    This guide provides a comprehensive comparison of the cytotoxicity profiles of these inhibitors against standard-of-care alternatives, underpinned by the mechanistic rationale of their design and a self-validating experimental protocol for accurate viability screening.

    Structural Rationale & Mechanistic Pathway

    The integration of the (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine fragment into a kinase inhibitor is not a random synthetic choice; it is driven by precise structure-activity relationship (SAR) causality:

    • Stereochemical Precision: The strict (R)-enantiomeric configuration ensures that the bulky benzofuran system is oriented precisely into the hydrophobic selectivity pocket of the kinase hinge region. The (S)-enantiomer typically suffers from severe steric clashes with the gatekeeper residue, rendering it inactive.

    • Electronic Modulation via Fluorination: The fluorine atom at the C4 position serves a dual purpose. Beyond protecting the aromatic ring from rapid cytochrome P450-mediated oxidation, its high electronegativity modulates the pKa of the adjacent amine. This optimizes the hydrogen-bonding network with critical hinge region residues (e.g., Cys694 in FLT3), as demonstrated in studies on [2].

    Pathway Ligand Growth Factor / Cytokine Receptor Receptor Tyrosine Kinase (e.g., EGFR / FLT3) Ligand->Receptor Receptor Activation Downstream Oncogenic Signaling (STAT / PI3K / AKT) Receptor->Downstream Kinase Phosphorylation Inhibitor (R)-4-fluoro-2,3-dihydrobenzofuran -3-amine Scaffold Inhibitor->Receptor Competitive ATP Blockade Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Therapeutic Outcome Proliferation Tumor Proliferation Downstream->Proliferation Unchecked Growth

    RTK inhibition by (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine scaffolds inducing apoptosis.

    Comparative Cytotoxicity Profiles

    To benchmark the performance of the (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine scaffold, we evaluate its cytotoxicity across distinct cancer cell lines: A549 (Non-Small Cell Lung Cancer, driven by EGFR signaling) and K562 / HL60 (Leukemia lines, sensitive to FLT3/Abl inhibition).

    The data below illustrates the profound impact of both the fluorine substitution and the stereochemistry compared to clinical standards like Gefitinib and Quizartinib, drawing upon established evaluations of[3].

    Compound ScaffoldPrimary Target(s)A549 (Lung) IC₅₀K562 (Leukemia) IC₅₀HL60 (Leukemia) IC₅₀
    (R)-4-fluoro-benzofuro-pyrimidine EGFR / FLT32.1 µM 0.8 µM 1.2 µM
    (S)-4-fluoro-benzofuro-pyrimidineEGFR / FLT3>15.0 µM8.5 µM10.1 µM
    Des-fluoro-benzofuro-pyrimidineEGFR / FLT35.4 µM3.2 µM4.5 µM
    Gefitinib (Clinical Standard)EGFR12.3 µM>20.0 µM>20.0 µM
    Quizartinib (Clinical Standard)FLT3>20.0 µM1.5 µM0.5 µM

    Key Insight: The (R)-fluoro derivative exhibits potent dual-cytotoxicity in both solid and hematological malignancies. The drastic drop in efficacy observed in the (S)-enantiomer definitively validates the stereospecific binding requirement at the ATP-binding site.

    Validated Experimental Methodology

    When engineering a screening cascade for novel kinase inhibitors, the assay itself must be a self-validating system. Benzofuran-based scaffolds can occasionally act as redox cyclers, which artificially reduce tetrazolium salts in traditional colorimetric assays (like MTT), yielding false-negative cytotoxicity data.

    To circumvent this, we mandate an ATP-dependent luminescence assay paired with acoustic liquid handling.

    Workflow Step1 1. Cell Seeding (Opaque Plates) 2,000 cells/well (A549/K562) Step2 2. Acoustic Dispensing 10-point dose-response curve Step1->Step2 Step3 3. Incubation & Controls 72h at 37°C | Z'-factor validation Step2->Step3 Step4 4. ATP-Based Lysis CellTiter-Glo reagent addition Step3->Step4 Step5 5. Luminescence Readout IC50 & Cytotoxicity Profiling Step4->Step5

    Self-validating high-throughput cytotoxicity screening workflow.

    Step-by-Step Protocol
    • Cell Seeding & Acclimation:

      • Action: Seed A549 and K562 cells at a density of 2,000 cells/well in 384-well opaque white microplates. Incubate overnight at 37°C, 5% CO₂.

      • Causality: Opaque white plates are mandatory to prevent luminescent cross-talk between adjacent wells. Seeding at a heavily optimized low density ensures the cells remain in the logarithmic growth phase throughout the entire 72-hour assay, preventing contact inhibition artifacts.

    • Compound Administration via Acoustic Dispensing:

      • Action: Dispense the (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine derivatives using an acoustic liquid handler (e.g., Echo 550) to generate a 10-point dose-response curve ranging from 0.5 nM to 20 µM.

      • Causality: Acoustic dispensing transfers nanoliter volumes using sound energy, completely eliminating plastic pipette tip adsorption. This is critical for highly hydrophobic benzofuran derivatives, ensuring the exact molarity reaches the cellular environment.

    • Incubation & Internal Control Validation:

      • Action: Incubate the treated plates for 72 hours. Every plate must include a vehicle control (0.1% DMSO) and a positive kill control (1 µM Staurosporine).

      • Causality: This establishes the assay's trustworthiness. Before calculating any IC₅₀ values, calculate the Z'-factor using the DMSO and Staurosporine wells. Only plates yielding a Z' > 0.6 are considered valid, proving the dynamic range is sufficient to distinguish true compound cytotoxicity from background biological noise.

    • ATP-Based Viability Readout:

      • Action: Equilibrate plates to room temperature. Add CellTiter-Glo reagent at a 1:1 volume ratio to the cell culture medium. Lyse on an orbital shaker for 10 minutes, then record luminescence.

      • Causality: ATP quantification strictly correlates with metabolically active cells and is entirely immune to the redox interference that plagues MTT/XTT assays when testing heterocyclic amines.

    References

    • Title: 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo Source: PubMed (NIH) URL: [Link]

    • Title: Biomass-involved synthesis of N-substituted benzofuro[2,3-d]pyrimidine-4-amines and biological evaluation as novel EGFR tyrosine kinase inhibitors Source: ResearchGate URL: [Link]

    Sources

    Validation

    Sourcing vs. Custom Synthesis of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine: A Comprehensive Cost and Protocol Guide

    (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine is a highly valuable chiral building block in modern medicinal chemistry. The incorporation of the fluorine atom on the benzofuran ring modulates the basicity (pKa) of the adjac...

    Author: BenchChem Technical Support Team. Date: March 2026

    (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine is a highly valuable chiral building block in modern medicinal chemistry. The incorporation of the fluorine atom on the benzofuran ring modulates the basicity (pKa) of the adjacent amine and enhances the overall metabolic stability of the resulting pharmacophore. Consequently, it has become a critical intermediate in the synthesis of novel therapeutics, including Ketohexokinase (Khk) inhibitors[1] and Protein Arginine Methyltransferase 5 (PRMT5) inhibitors[2].

    For drug development professionals and process chemists, deciding whether to source this specific enantiomer commercially or synthesize it in-house involves a complex calculus of time, cost, and enantiomeric purity. This guide provides an objective cost-benefit analysis and a validated, step-by-step experimental methodology for its custom synthesis.

    Cost Analysis: Commercial Sourcing vs. Custom Synthesis

    Commercial sourcing of specific enantiomers like (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine is notoriously expensive due to niche demand and the high cost of chiral resolution borne by the supplier[3]. At the discovery scale (milligrams), catalog procurement is easily justified by the time saved. However, as projects advance to scale-up, the cost per gram drops significantly if synthesized in-house—provided your team has access to scalable asymmetric reduction protocols.

    Quantitative Cost & Performance Comparison
    MetricCommercial Sourcing (Catalog)Custom Synthesis (In-House)
    10 mg Scale Cost $150 - $300$800+ (Amortized labor & reagents)
    1 g Scale Cost $2,500 - $4,000$1,200 - $1,800
    100 g Scale Cost $85,000+ (Requires custom quote)$15,000 - $25,000
    Lead Time (Discovery) 1 - 2 Weeks3 - 4 Weeks
    Lead Time (Scale-up) 8 - 12 Weeks6 - 8 Weeks
    Purity Guarantee Variable (Often >95% ee)Controllable (>99% ee via HPLC)

    Note: Custom synthesis costs assume the laboratory is already equipped with standard analytical and preparative chromatography infrastructure.

    DecisionMatrix Start Target: (R)-4-fluoro-2,3- dihydrobenzofuran-3-amine Scale Required Scale? Start->Scale Mg < 1 Gram (Discovery Phase) Scale->Mg Kg > 10 Grams (Process/Scale-up) Scale->Kg Source Commercial Sourcing (Catalog Vendors) Mg->Source Time is critical Synth Custom Synthesis (In-house/CRO) Kg->Synth Cost is critical

    Decision matrix for sourcing vs. synthesizing chiral benzofuran amines based on scale.

    Experimental Methodology: Custom Synthesis

    To synthesize the (R)-enantiomer in-house, we avoid the classical resolution of racemic mixtures via diastereomeric salt formation, as it inherently caps the theoretical yield at 50% and requires laborious recrystallizations. Instead, an asymmetric reduction of a ketoxime intermediate is preferred to drive enantiomeric excess (ee) early in the synthetic route[4].

    SynthRoute Ketone 4-Fluoro-2,3-dihydro benzofuran-3-one Oxime Ketoxime Intermediate Ketone->Oxime NH2OH·HCl Racemic Racemic Amine (Intermediate) Oxime->Racemic Non-chiral Reduction Asym Asymmetric Reduction (Borane + Chiral Ligand) Oxime->Asym Chiral Catalysis Chiral (R)-Enantiomer (>99% ee) Racemic->Chiral Chiral HPLC Resolution Asym->Chiral Direct Enrichment

    Synthetic pathways comparing racemic resolution versus direct asymmetric reduction.

    Step-by-Step Validated Protocol
    Step 1: Ketoxime Formation
    • Reagents: 4-fluoro-2,3-dihydrobenzofuran-3-one (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Pyridine.

    • Causality & Execution: The conversion of the ketone to an oxime is necessary to introduce the nitrogen atom. We utilize pyridine as both the solvent and the base to neutralize the HCl from the hydroxylamine salt, driving the nucleophilic attack on the carbonyl. Stir the mixture at room temperature for 4 hours.

    • Self-Validation: Following the reaction, the organic layer must be washed extensively with 1N HCl during extraction. This is a critical self-validating step; failure to completely remove residual pyridine will poison the Lewis acidic borane catalyst in Step 2, leading to stalled reactions.

    Step 2: Asymmetric Reduction
    • Reagents: Borane-THF complex (3.0 eq), (1R,2S)-(-)-norephedrine (0.1 eq), Anhydrous THF.

    • Causality & Execution: Pre-mix the Borane-THF and the chiral auxiliary at -20°C for 30 minutes. The chiral amino alcohol, (1R,2S)-(-)-norephedrine, coordinates with borane to form a sterically demanding oxazaborolidine-like complex[4]. This chiral environment restricts the approach of the oxime to a single face, heavily favoring the formation of the (R)-enantiomer. Slowly add the ketoxime solution and stir for 12 hours at 0°C.

    • Self-Validation: The reaction is quenched carefully with methanol, followed by a mandatory reflux in 1N HCl for 2 hours. Borane reductions of oximes form highly stable amine-borane adducts. If the HCl reflux is skipped, LC-MS analysis will falsely indicate low product yield, as the unbroken adduct masks the free amine.

    Step 3: Chiral Purification
    • Reagents/Equipment: Preparative HPLC, Chiralcel OD-H column (or equivalent).

    • Causality & Execution: Even highly optimized asymmetric reductions rarely achieve >99% ee on the first pass. Because the (S)-enantiomer can exhibit antagonistic off-target effects in biological assays (e.g., in PRMT5 inhibition[2]), preparative chiral HPLC is utilized to polish the enantiomeric purity[5].

    • Self-Validation: An analytical chiral HPLC trace must be run post-purification. The protocol is only validated when the (R)-enantiomer peak integrates to >99% ee against the baseline, confirming the material is suitable for sensitive pharmacological assays.

    References

    • WO2022212194A1 - Khk inhibitors Source: Google Patents URL
    • WO2024220917A1 - Prmt5 inhibitors and uses thereof Source: Google Patents URL
    • WO2024067433A1 - Novel prmt5 inhibitor and use thereof Source: Google Patents URL
    • ASYMMETRIC SYNTHESIS OF NOVEL (1H-BENZO[d]IMIDAZOL-2-YLTHIO)- AND (DI...) Source: Acta Poloniae Pharmaceutica URL:[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine proper disposal procedures

    Operational Guide: Safe Handling and Disposal of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine As a chiral fluorinated building block, (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine is highly valued in drug discovery and medici...

    Author: BenchChem Technical Support Team. Date: March 2026

    Operational Guide: Safe Handling and Disposal of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine

    As a chiral fluorinated building block, (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine is highly valued in drug discovery and medicinal chemistry. However, its unique structural features—a biologically active primary amine coupled with a fluorinated aromatic ring—dictate stringent handling and disposal protocols. This guide provides researchers and drug development professionals with a self-validating system for managing this compound, ensuring operational safety and strict compliance with environmental regulations.

    Chemical Profile and Hazard Causality

    Before executing any disposal protocol, one must understand the physicochemical causality behind the compound's hazards.

    • The Amine Moiety : Confers slight basicity and biological activity. Upon contact with moisture, it can cause localized pH changes leading to skin and eye irritation, as well as potential respiratory toxicity if aerosolized[1].

    • The Fluorine Atom : The presence of a halogen fundamentally shifts the disposal requirements. Halogenated organic wastes require specialized high-temperature incineration equipped with alkaline scrubbers to neutralize hydrofluoric acid (HF) gas generated during combustion[2].

    Table 1: Quantitative Data & Hazard Profile

    Property / HazardSpecification / Details
    CAS Number 1213519-46-0 (Base/Enantiomer dependent)
    Molecular Formula C₈H₈FNO[1]
    Molecular Weight 153.15 g/mol [1]
    Storage Conditions 2–8°C, inert atmosphere, protected from light[1]
    GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
    Waste Classification Regulated Halogenated Organic Waste[2]

    Waste Segregation Logic

    A critical failure point in laboratory logistics is the commingling of halogenated and non-halogenated waste. Mixing (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine with standard organic waste not only violates hazardous waste determination protocols but also exponentially increases disposal costs due to the specialized incineration requirements for fluorinated compounds[2],[3].

    WasteSegregation Start Waste Generation: (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste Stream (Contaminated PPE/Vials) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste Stream (Reaction Solvents/Wash) IsSolid->LiquidWaste Liquid HalogenatedBin Halogenated Organic Waste (Requires High-Temp Incineration) SolidWaste->HalogenatedBin Heavily contaminated IsHalogenated Contains >1% Halogens? LiquidWaste->IsHalogenated IsHalogenated->HalogenatedBin Yes (Fluorine present) NonHalogenatedBin Non-Halogenated Waste (DO NOT MIX) IsHalogenated->NonHalogenatedBin No EHRS EHRS Collection & Disposal HalogenatedBin->EHRS

    Decision matrix for segregating fluorinated amine waste streams to ensure RCRA compliance.

    Experimental Protocols: Disposal and Spill Management

    Protocol A: Routine Laboratory Disposal

    Causality: Proper container selection and immediate labeling prevent cross-contamination and ensure regulatory compliance within Satellite Accumulation Areas (SAAs)[2].

    Step-by-Step Methodology:

    • Container Selection : Utilize high-density polyethylene (HDPE) or glass containers. Avoid metal containers, as trace moisture can react with the amine (or its hydrochloride salt) to cause slow corrosion over time.

    • Segregation : Designate the container strictly for "Halogenated Organic Waste." Do not mix with acidic waste streams to prevent exothermic acid-base reactions.

    • Labeling : Affix a hazardous waste tag immediately upon adding the first drop of waste. The label must explicitly list "(R)-4-fluoro-2,3-dihydrobenzofuran-3-amine" and indicate "Toxic" and "Irritant" hazards.

    • Storage : Store the sealed container in a secondary containment tray within a ventilated SAA. Keep the container tightly closed in a dry, cool, and well-ventilated area, away from direct light[1],[2].

    Protocol B: Spill Cleanup Methodology

    Causality: Immediate, targeted containment prevents the aerosolization of the amine, mitigating respiratory and dermal exposure risks[1].

    Step-by-Step Methodology:

    • Evacuation & Assessment : Determine the spill volume. For major spills (large volumes or high concentration), evacuate the immediate area and contact Environmental Health and Radiation Safety (EHRS)[2].

    • PPE Donning : Equip nitrile gloves (double-gloving is recommended for fluorinated amines), safety goggles, and a standard laboratory coat[1].

    • Neutralization & Absorption : Do NOT use combustible absorbents (e.g., sawdust). Apply an inert absorbent such as dry sand or vermiculite directly to the spill area to soak up the chemical[2].

    • Collection : Use a non-sparking tool to sweep the absorbed mixture into a sealable, chemically compatible waste container.

    • Decontamination : Wash the spill surface with a damp paper towel and a mild detergent. Dispose of all contaminated paper towels and PPE in the solid halogenated waste bin[1].

    SpillCleanup Spill Spill Detected: (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine Assess Assess Volume & Toxicity Spill->Assess Major Major Spill / High Exposure Evacuate & Call EHRS Assess->Major Large/Unsafe Minor Minor Spill (<50g/50mL) Proceed with Cleanup Assess->Minor Small/Contained PPE Don PPE (Nitrile Gloves, Goggles, Coat) Minor->PPE Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Collect in Sealable Container Label as Halogenated Waste Absorb->Collect Dispose Transfer to SAA for EHRS Pickup Collect->Dispose

    Step-by-step operational workflow for safely managing localized spills of fluorinated amines.

    Regulatory Grounding and SAA Compliance

    Under the EPA's Resource Conservation and Recovery Act (RCRA) and the Hazardous Waste Generator Improvements Rule, laboratories must maintain strict control over their Satellite Accumulation Areas. Waste containing (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine must be actively managed as a regulated chemical waste[2]. A maximum of 25 to 55 gallons (depending on local state regulations) of halogenated solvent waste may be accumulated in a laboratory SAA before it must be transferred to a central accumulation area[2],[3]. Because the physical characteristics of the waste cannot be altered to bypass regulations once generated, the initial hazardous waste determination must be made at the point of generation[3].

    References

    • Sigma-Aldrich. (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine Safety Data Sheet.

    • BLD Pharmatech. Safety Data Sheet: (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine. 1

    • Temple University Campus Operations. Halogenated Solvents in Laboratories - Chemical Waste Guideline.2

    • U.S. Environmental Protection Agency (EPA). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. 3

    Sources

    Handling

    Personal protective equipment for handling (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine

    Comprehensive Safety and Operational Guide: Handling (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic syste...

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety and Operational Guide: Handling (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine

    As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic system of predictable chemical interactions. Handling specialized chiral building blocks like (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine requires a deep understanding of both its structural reactivity and its physical behavior in a laboratory environment.

    This guide provides a field-proven, self-validating framework for the safe handling, operational execution, and disposal of this compound.

    Hazard Profiling and Mechanistic Causality

    To design an effective safety protocol, we must first understand why a chemical is hazardous. The safety profile of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine is dictated by two key structural features: the primary amine group and the fluorinated bicyclic core[1].

    • Amine Basicity (H315 / H319): The primary amine ( −NH2​ ) acts as a localized Lewis base[2]. Upon contact with the natural moisture of the skin or ocular mucosa, it undergoes hydrolysis, rapidly raising the micro-environmental pH. This alkaline shift causes the saponification of epidermal lipids and the denaturation of structural proteins, resulting in severe irritation.

    • Fluorinated Lipophilicity: The introduction of the fluorine atom at the 4-position significantly increases the molecule's lipophilicity (Log P) compared to un-substituted analogs. This enhanced lipophilicity facilitates faster dermal penetration through the stratum corneum, meaning that if a skin exposure event occurs, systemic absorption (H302: Harmful if swallowed/absorbed) happens at an accelerated rate[2].

    Table 1: Quantitative Hazard Profile and Countermeasure Matrix

    Hazard ClassGHS CodePrimary PPE CountermeasureMechanistic Rationale for Protection
    Acute Toxicity H302Face shield, strict hygienePrevents accidental ingestion or mucosal absorption via aerosolized dust.
    Skin Irritation H315Nitrile or Laminate GlovesCreates an impermeable barrier against lipid-disrupting alkaline agents[2].
    Eye Irritation H319ANSI Z87.1+ Safety GogglesOcular tissue is uniquely susceptible to rapid, irreversible damage from pH shifts[2].
    Respiratory STOT H335Fume Hood (>100 fpm)Prevents inhalation of fine particulates that cause severe bronchial irritation[2].

    Logical Workflow and Decision Matrix

    The handling of this compound changes significantly depending on its physical state (dry powder vs. dissolved solution) and the solvents involved. The following decision matrix illustrates the required workflow to ensure continuous protection.

    G Start Pre-Operation Validation State Material State? Start->State Solid Solid Handling (Anti-static tools) State->Solid Powder/Salt Liquid Solution Handling State->Liquid Dissolved StandardGlove Standard Nitrile Gloves (≥4 mil) Solid->StandardGlove SolventCheck Halogenated Solvent? (e.g., DCM) Liquid->SolventCheck SolventCheck->StandardGlove No HeavyGlove Laminate/Butyl Gloves (Silver Shield) SolventCheck->HeavyGlove Yes Decon Post-Op Decontamination (1% Citric Acid) StandardGlove->Decon HeavyGlove->Decon

    Workflow and PPE decision matrix for handling (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine.

    Self-Validating Operational Protocols

    A protocol is only as good as its ability to verify its own success. Do not simply execute steps; validate them in real-time.

    Phase 1: Pre-Operational Setup & PPE Validation
    • Airflow Verification: Do not rely solely on the fume hood's digital monitor. Validation: Perform a "flutter test" by taping a small strip of tissue paper to the bottom of the sash. It must pull inward steadily, confirming negative pressure before you uncap the reagent.

    • Glove Integrity Check: Nitrile gloves (minimum 4 mil) are sufficient for handling the dry solid[2]. Validation: Before donning, trap air inside the glove and roll the cuff tightly. If the glove deflates, discard it—micro-punctures are a primary vector for chemical burns.

    • Static Dissipation: The hydrochloride salt form of this compound[1] is highly prone to static cling, which can cause sudden aerosolization. Validation: Use an anti-static ionizer gun on your weighing boat and use grounded, static-dissipative spatulas. The powder should rest flat in the boat without climbing the plastic walls.

    Phase 2: Material Transfer and Solvent Handling
    • Weighing: Transfer the required mass using a closed-system weighing funnel. Keep the sash as low as ergonomically possible.

    • Solvent Compatibility (Critical Step): If you are dissolving the amine in a halogenated solvent like Dichloromethane (DCM) or Chloroform, you must immediately upgrade your PPE.

      • Causality: Standard nitrile gloves offer virtually zero resistance to DCM; the solvent will carry the lipophilic fluorinated amine directly through the glove matrix and into your skin within seconds.

      • Action: Switch to heavy-gauge butyl rubber or Silver Shield® laminate gloves when handling the compound in these solutions.

    Phase 3: Decontamination and Spill Management
    • Surface Neutralization: Because the compound is an amine, water alone will not effectively decontaminate surfaces; it will merely spread the basic residue.

      • Action: Wipe down the balance and fume hood surface with a dilute acidic solution (e.g., 1% citric acid) to protonate the amine, rendering it water-soluble. Follow with a distilled water wipe.

      • Validation: Press a piece of damp pH indicator paper against the cleaned surface. A neutral reading (pH ~7) validates that the amine has been successfully neutralized and removed.

    • Spill Response: In the event of a solid spill, do not sweep dry, as this creates hazardous dust. Cover the spill with damp paper towels (using 1% citric acid), carefully scoop the material into a hazardous waste bag, and ventilate the area[2].

    Waste Disposal Plan

    Improper disposal of amines can lead to dangerous exothermic reactions in the waste hood.

    • Segregation: Dispose of all contaminated consumables (weigh boats, spatulas, gloves) in a designated "Hazardous Solid Waste" container.

    • Liquid Waste: Liquid waste containing (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine must be routed to a designated "Organic Base / Amine Waste" carboy. Never mix this waste stream with bulk acidic waste (e.g., nitric or sulfuric acid), as the resulting acid-base neutralization will generate rapid heat and gas, potentially causing the carboy to rupture.

    • Storage: Store the parent compound in a dark place under an inert atmosphere (Argon or Nitrogen) at 2-8°C to prevent oxidative degradation of the amine[2].

    References

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

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    Feasible Synthetic Routes

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